Thiazyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azanylidyne(chloro)-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClNS/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVIYFTZAHMHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938043 | |
| Record name | Thiazyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-58-4 | |
| Record name | Thiazyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Thiazyl Chloride Monomer-Trimer Equilibrium
Abstract: This technical guide provides an in-depth examination of the chemical equilibrium between the monomeric thiazyl chloride (NSCl) and its cyclic trimer, trithiazyl trichloride ((NSCl)₃). It covers the thermodynamic principles governing the equilibrium, detailed experimental protocols for synthesis and characterization, and a summary of key structural and spectroscopic data. This document is intended to serve as a comprehensive resource for professionals working in sulfur-nitrogen chemistry and materials science.
Introduction to the this compound System
This compound is a fundamental building block in sulfur-nitrogen chemistry. It exists in a temperature- and pressure-dependent equilibrium between two forms: a reactive monomer (NSCl) and a more stable cyclic trimer ((NSCl)₃). The trimer, a white crystalline solid, serves as the common entry point for generating the monomer, a highly reactive green gas.[1][2] This equilibrium is of significant interest as the monomeric form is a versatile precursor for the synthesis of a wide array of sulfur-nitrogen heterocycles and is a key intermediate in the production of polythiazyl, (SN)ₓ, the first discovered inorganic polymer to exhibit metallic conductivity and superconductivity at low temperatures.[2] Understanding and controlling this equilibrium is therefore crucial for synthetic applications.
The Monomer-Trimer Equilibrium
The reversible relationship between the two species is central to the chemistry of this compound. The equilibrium can be represented as:
(NSCl)₃ (s, g) ⇌ 3 NSCl (g)
The trimer, trithiazyl trichloride, is the thermodynamically stable form under standard conditions.[1] The generation of the monomer is achieved by heating the trimer to approximately 100°C under vacuum.[1][2] This process, known as cracking or pyrolysis, causes the six-membered ring of the trimer to dissociate into three equivalents of the monomeric NSCl gas.[1] The equilibrium is highly sensitive to external conditions, governed by Le Châtelier's principle:
-
High Temperature & Low Pressure: Favor the formation of the gaseous monomer (forward reaction).
-
Low Temperature / Cooling: Favors the reformation of the solid trimer (reverse reaction).[2]
This behavior allows for the in-situ generation of the reactive monomer for immediate use in subsequent chemical reactions.
Thermodynamic Considerations
While specific, experimentally-derived thermodynamic values for the dissociation of (NSCl)₃ are not widely reported in the literature, the behavior of the system can be fully understood from fundamental thermodynamic principles, governed by the Gibbs free energy equation: ΔG = ΔH - TΔS .
-
Enthalpy (ΔH): The dissociation of one molecule of the trimer into three molecules of the monomer involves the breaking of bonds within the stable S₃N₃ ring. This process requires an input of energy. Therefore, the forward reaction (dissociation) is endothermic (ΔH > 0) . Conversely, the trimerization of the monomer is an exothermic process (ΔH < 0).
-
Entropy (ΔS): The dissociation reaction results in a significant increase in disorder. One mole of the trimer (in a solid or gaseous state) converts into three moles of gaseous monomer. This increase in the number of particles and the transition to the gaseous phase leads to a large positive change in entropy (ΔS > 0) .
The interplay of these factors explains the temperature dependence of the equilibrium. At low temperatures, the unfavorable enthalpy term (ΔH > 0) dominates, making ΔG positive and favoring the trimer. As the temperature (T) increases, the -TΔS term becomes increasingly large and negative, eventually overcoming the positive ΔH. This results in a negative ΔG at higher temperatures, driving the equilibrium to the right and favoring the formation of the monomeric this compound.
Experimental Protocols and Characterization
Synthesis and Generation of Monomeric NSCl
The standard laboratory method for generating monomeric NSCl is through the thermal decomposition of its trimer.
Protocol: Pyrolysis of Trithiazyl Trichloride ((NSCl)₃)
-
Starting Material: Trithiazyl trichloride, (NSCl)₃, is typically synthesized via the chlorination of tetrasulfur tetranitride (S₄N₄).[1]
-
Apparatus: A sublimation apparatus connected to a high-vacuum line is used. The apparatus is equipped with a heating mantle and a cold finger or a collection vessel that can be cooled with liquid nitrogen.
-
Procedure:
-
A sample of solid (NSCl)₃ is placed in the bottom of the apparatus.
-
The system is evacuated to a low pressure (vacuum).
-
The solid is gently heated to approximately 100°C.
-
The (NSCl)₃ sublimes and, in the gas phase, "cracks" to form three equivalents of green NSCl gas.
-
The gaseous monomer can then be passed directly into a reaction vessel for in-situ use or condensed in the cold trap as a solid for spectroscopic studies at low temperatures.[2][3]
-
Structural Determination Methods
The distinct nature of the monomer and trimer requires different techniques for structural elucidation.
-
Gas-Phase Electron Diffraction (GED): Due to its instability in condensed phases, the molecular structure of the monomeric NSCl has been determined in the gas phase using GED. This technique involves firing a beam of high-energy electrons at the gaseous sample and analyzing the resulting diffraction pattern to determine bond lengths and angles with high precision.[2][3]
-
X-ray Crystallography: The stable, crystalline nature of the trimer, (NSCl)₃, makes it amenable to single-crystal X-ray diffraction. This method provides a detailed three-dimensional structure of the molecule in the solid state, including the conformation of the S₃N₃ ring and the precise positions of all atoms.[1]
Spectroscopic Characterization
Spectroscopy is essential for identifying and distinguishing between the monomer and trimer, particularly in solution or during in-situ reaction monitoring.
-
Nitrogen-14 NMR Spectroscopy: ¹⁴N NMR is a powerful tool for studying the equilibrium in solution. The nitrogen environments in the monomer and the trimer are electronically distinct, resulting in widely separated signals in the ¹⁴N NMR spectrum. This allows for unambiguous identification and can be used for quantitative analysis of the two species in a mixture.[2]
-
Vibrational (Infrared) Spectroscopy: The vibrational modes of NSCl and (NSCl)₃ provide a clear fingerprint for each molecule. For the gaseous monomer, the key stretching and bending frequencies have been assigned. Studies on solid films of NSCl at low temperatures have shown the existence of at least two distinct forms, likely due to different crystalline packing or the presence of an ionic (NS⁺) species.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data available for the this compound monomer and trimer.
Table 1: Physical and Chemical Properties
| Property | This compound (Monomer) | Trithiazyl Trichloride (Trimer) |
| Formula | NSCl | (NSCl)₃ |
| Molar Mass | 81.53 g/mol | 244.55 g/mol [1] |
| Appearance | Green Gas[1] | White Crystalline Solid[1] |
| CAS Number | 17178-58-4[1] | 5964-00-1[1] |
| SMILES | N#SCl[1] | ClS1=NS(Cl)=NS(Cl)=N1[1] |
Table 2: Spectroscopic Data for Identification
| Technique | Species | Parameter | Value (Unit) |
| ¹⁴N NMR | Monomer (NSCl) | Chemical Shift (δ) | +330 ppm |
| Trimer ((NSCl)₃) | Chemical Shift (δ) | -262 ppm | |
| Infrared (Gas) | Monomer (NSCl) | ν₁ (N-S stretch) | ~1324-1346 cm⁻¹[2][3] |
| ν₂ (S-Cl stretch) | ~350-418 cm⁻¹[2][3] | ||
| ν₃ (Bend) | ~256-271 cm⁻¹[2][3] |
Table 3: Key Structural Parameters
| Species | Technique | Parameter | Value (Unit) |
| Monomer (NSCl) | Gas Electron Diffraction | r (N-S) | 1.448 ± 0.003 Å |
| r (S-Cl) | 2.159 ± 0.003 Å | ||
| ∠ (N-S-Cl) | 117.5° ± 1.0° | ||
| Trimer ((NSCl)₃) | X-ray Crystallography | r (S-N) | 160.5 pm (1.605 Å)[1] |
| r (S-Cl) | 208 pm (2.08 Å)[1] | ||
| Ring Conformation | Slightly ruffled C₃ᵥ symmetry[1] |
Mandatory Visualizations
The following diagrams illustrate the core concepts discussed in this guide.
References
An In-depth Technical Guide to the Structure and Bonding of Trithiazyl Trichloride ((NSCl)₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trithiazyl trichloride, with the chemical formula (NSCl)₃, is a key inorganic heterocyclic compound composed of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom. This white crystalline solid serves as a significant precursor in the synthesis of a variety of sulfur-nitrogen compounds. This technical guide provides a comprehensive overview of the structure, bonding, and reactivity of trithiazyl trichloride, including detailed experimental protocols and quantitative data to support further research and application in relevant scientific fields.
Molecular Structure and Bonding
Trithiazyl trichloride possesses a unique cyclic structure that has been the subject of extensive study. The molecule consists of a six-membered S₃N₃ ring.[1][2] This ring is not planar but adopts a slightly puckered or ruffled conformation.[1][2] Each sulfur atom in the ring is bonded to a chlorine atom.[1][2]
The bonding within the S₃N₃ core is characterized by alternating single and double bonds, leading to significant π-delocalization across the ring.[1][2] The sulfur atoms are considered tetravalent and exhibit a pyramidal geometry.[2] The molecule belongs to the C₃ᵥ point group symmetry.[1][2] All three chlorine atoms are positioned in a cis arrangement relative to the ring.[2]
Key Structural Parameters
X-ray crystallographic studies have provided precise measurements of the bond lengths and angles within the trithiazyl trichloride molecule. This data is crucial for understanding the nature of the bonding and the overall geometry of the compound.
| Parameter | Value | Reference |
| S-N Bond Distance | 160.5 pm | [1][2] |
| S-Cl Bond Distance | 208 pm | [1][2] |
| Molecular Symmetry | C₃ᵥ | [1][2] |
Spectroscopic Properties
The structural features of trithiazyl trichloride give rise to a distinct spectroscopic fingerprint, which is instrumental in its characterization.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the (NSCl)₃ molecule. The key absorption and scattering peaks have been assigned to specific bond stretches and deformations within the structure.
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
| 1017 | Infrared | S=N stretch |
| 698 | Infrared | S-N stretch |
| 514 | Infrared | S-Cl stretch |
| 493 | Infrared | Ring deformation |
| 385 | Infrared | Ring deformation |
| 320 | Infrared | Ring deformation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed public domain ¹⁵N NMR data is scarce, it is a valuable technique for studying the electronic environment of the nitrogen atoms within the S₃N₃ ring. The chemical shifts are sensitive to the bonding and electron density around the nitrogen nuclei.
Physical and Chemical Properties
Trithiazyl trichloride is a white, crystalline solid at room temperature with a melting point of 168 °C, at which it also undergoes decomposition.[1] The solid-state density, as determined by X-ray crystallography, is 2.35 g/cm³.[1]
One of the key chemical properties of (NSCl)₃ is its thermal equilibrium with its monomeric form, thiazyl chloride (NSCl).[1][2] Upon heating to around 100 °C in a vacuum, the trimer dissociates to form the green, gaseous monomer.[1][2] This equilibrium is a critical aspect of its reactivity.
Synthesis and Reactivity
Trithiazyl trichloride is a versatile reagent and a precursor to a wide range of other sulfur-nitrogen compounds.
Synthesis of Trithiazyl Trichloride
The primary synthetic route to (NSCl)₃ involves the chlorination of tetrasulfur tetranitride (S₄N₄).[1][2]
Overall Reaction: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃
A detailed experimental protocol for this synthesis is provided in Section 5.
Key Reactions
Trithiazyl trichloride undergoes several important reactions, primarily involving the displacement of the chloride ions or reactions that leverage the S-N ring system.
-
Nucleophilic Substitution: The chlorine atoms in (NSCl)₃ can be readily displaced by various nucleophiles. For example, reactions with alkoxides or silver salts lead to the formation of substituted trithiazyl derivatives.[2]
-
(NSCl)₃ + 3 NaOR → (NS(OR))₃ + 3 NaCl
-
(NSCl)₃ + 3 AgX → (NS(X))₃ + 3 AgCl
-
-
Reaction with Triphenylphosphine: The reaction of (NSCl)₃ with triphenylphosphine ([PPh₃]) results in the formation of aminotriphenylphosphonium chloride.[3][4]
-
Formation of Dithiadiazolium Chlorides: Trithiazyl trichloride reacts with nitriles to yield dithiadiazolium chlorides.[2]
-
Reaction with Active Methylene Compounds: Activated allylic compounds and 1,3-diketones react with (NSCl)₃ to form 1,2,5-thiadiazoles and isothiazoles.[5]
Experimental Protocols
Synthesis of Trithiazyl Trichloride from Tetrasulfur Tetranitride
This protocol outlines the laboratory-scale synthesis of trithiazyl trichloride via the chlorination of tetrasulfur tetranitride.
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄), dried
-
Nitrogen gas (N₂), dry
Procedure:
-
A solution of tetrasulfur tetranitride in dry carbon tetrachloride is prepared in a reaction vessel equipped with a gas inlet and a condenser.
-
A slow stream of dry chlorine gas is bubbled through the S₄N₄ solution at room temperature with constant stirring. The reaction is carried out under a nitrogen atmosphere to exclude moisture.
-
The reaction progress can be monitored by the color change of the solution.
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield crude trithiazyl trichloride.
-
The product can be purified by recrystallization from hot carbon tetrachloride. Care should be taken not to heat the solution above approximately 60 °C to avoid decomposition into the monomer.
Safety Precautions: Tetrasulfur tetranitride is explosive and should be handled with extreme care. Chlorine gas is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key reaction pathways and relationships involving trithiazyl trichloride.
Caption: Synthesis of (NSCl)₃ and its equilibrium with the NSCl monomer.
Caption: Nucleophilic substitution reactions of trithiazyl trichloride.
Caption: Reaction of (NSCl)₃ with nitriles to form dithiadiazolium chlorides.
References
- 1. Trithiazyl trichloride - Wikipedia [en.wikipedia.org]
- 2. Reaction of trithiazyl trichloride, (NSCl)3, with triphenylphosphine or triphenylphosphine metal complexes. X-Ray crystal structure of aminotriphenylphosphonium chloride–dichloromethane (1/1), [Ph3PNH2]Cl·CH2Cl2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Reaction of trithiazyl trichloride with active methylene compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. About: Trithiazyl trichloride [dbpedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Thiazyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazyl chloride (NSCl), a reactive inorganic compound, exists as a monomeric green gas in equilibrium with its more stable, cyclic trimer, trithiazyl trichloride ((NSCl)₃), a white solid.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailing its molecular structure, spectroscopic data, and key chemical reactions. Experimental protocols for its synthesis and characterization are presented, alongside visualizations of its fundamental transformations and synthetic utility. This compound is a versatile precursor in the synthesis of a wide array of sulfur-nitrogen compounds, including complex heterocycles and stable radicals, making it a compound of significant interest in inorganic chemistry and materials science.[1][3]
Physical and Spectroscopic Properties
Monomeric this compound is a yellow-green gas under standard conditions, while its trimer is a white solid.[2][3] The monomer is highly reactive and readily trimerizes.[3] Key physical and computational data for monomeric this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound (NSCl)
| Property | Value | Source |
| Molecular Formula | ClNS | [3][4] |
| Molecular Weight | 81.53 g/mol | [1][4] |
| Appearance | Yellow-green gas (monomer)[2][3], White solid (trimer)[2] | |
| Density | 1.57 g/cm³ | [3][5] |
| Refractive Index | 1.564 | [3][5] |
| Exact Mass | 80.9440 g/mol | [3][5] |
| Topological Polar Surface Area | 24.8 Ų | [4][5] |
| LogP | 1.35278 | [3][6] |
Table 2: Spectroscopic Data for this compound (NSCl)
| Spectroscopic Technique | Wavenumber / Shift | Assignment | Source |
| Infrared (Gas Phase) | 1324.0 cm⁻¹ | N-S stretch | [3] |
| 417.8 cm⁻¹ | S-Cl stretch | [3] | |
| 271 cm⁻¹ | Bending | [3] | |
| ¹⁴N NMR | 330 ppm | NSCl (monomer) | [7] |
| -262 ppm | (NSCl)₃ (trimer) | [7] |
Molecular Structure and Bonding
Electron diffraction studies have confirmed the connectivity of monomeric this compound to be N≡S–Cl, analogous to thiazyl fluoride (NSF) but in contrast to nitrosyl chloride (O=N–Cl), where the halogen is bonded to the nitrogen atom.[2][3] The molecule possesses a linear geometry.[3] The N-S bond is relatively strong compared to the S-Cl bond, which dictates much of its chemical reactivity.[3] In metal complexes, this compound can act as a ligand, exhibiting both M–N≡S–Cl (single bond) and M=N=S–Cl (double bond) character, with corresponding changes in the metal-nitrogen and nitrogen-sulfur bond lengths.[8]
Chemical Properties and Reactivity
This compound is a versatile reagent in synthetic chemistry, primarily due to the reactivity of its N≡S-Cl bond.[1]
Monomer-Trimer Equilibrium
Monomeric this compound (NSCl) is in equilibrium with its cyclic trimer, trithiazyl trichloride ((NSCl)₃). The monomer, a green gas, is favored at higher temperatures, while the more stable trimer, a white solid, predominates under standard conditions.[1][2] The monomer is typically generated in situ for reactions via the pyrolysis of the trimer.[1][2]
Caption: Monomer-Trimer Equilibrium of this compound.
Reactivity with Nucleophiles and Electrophiles
The sulfur-nitrogen core of this compound provides sites for reactions with both nucleophiles and electrophiles. Nucleophiles typically attack the electron-deficient sulfur atom.[1] It is highly reactive towards water, hydrolyzing to form sulfur dioxide and hydrogen chloride.[9][10][11]
Precursor for Sulfur-Nitrogen Compounds
This compound is a fundamental building block for a vast range of sulfur-nitrogen compounds.[1]
-
Heterocycles: It is a key reagent for synthesizing heterocyclic compounds like 1,2,5-thiadiazoles and isothiazoles through cyclization reactions with organic substrates such as 1,4-diketones.[1][3]
-
Radical Precursors: It serves as a precursor for generating stable sulfur-nitrogen radicals, which are of interest for their potential applications in conductive polymers and molecular magnets.[1][3] For instance, it reacts with nitriles to form dithiadiazolium chlorides, which can be reduced to stable dithiadiazolyl radicals.[1][2]
-
Other Thiazyl Halides: It can undergo halogen exchange reactions. For example, oxidation with fluorinating agents can yield thiazyl fluoride.[3]
Caption: this compound as a Precursor in Synthesis.
Experimental Protocols
Synthesis of Monomeric this compound
The most common laboratory method for generating monomeric this compound is through the thermal decomposition (pyrolysis) of its trimer, trithiazyl trichloride ((NSCl)₃).[1][2]
Protocol: Pyrolysis of Trithiazyl Trichloride
-
Apparatus Setup: A sublimation apparatus is charged with solid trithiazyl trichloride ((NSCl)₃). The apparatus is connected to a vacuum line to maintain low pressure (e.g., 10⁻² mmHg).
-
Heating: The apparatus is heated to approximately 100°C.[2][7] Careful temperature control is crucial to facilitate the cracking of the trimer into the monomer without causing further decomposition.
-
Collection: The resulting green gas, monomeric this compound (NSCl), is passed from the reaction zone.[2] It can be used immediately in a subsequent reaction or collected on a cold finger/trap cooled with liquid nitrogen for spectroscopic studies.[3]
-
Caution: this compound is a reactive and potentially toxic gas. All manipulations must be performed in a well-ventilated fume hood or using appropriate vacuum line techniques.
Caption: Workflow for the Synthesis of Monomeric NSCl.
Synthesis of Trithiazyl Trichloride ((NSCl)₃)
The trimer, which serves as the precursor for the monomer, can be synthesized by the chlorination of tetrasulfur tetranitride (S₄N₄).[2]
Protocol: Chlorination of S₄N₄
-
Reaction Setup: A solution of tetrasulfur tetranitride (S₄N₄) in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction flask.
-
Chlorination: Chlorine gas (Cl₂) is bubbled through the solution. The reaction progress is monitored by the disappearance of the orange color of S₄N₄ and the formation of the white solid product. The stoichiometry of the reaction is: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃.[2]
-
Isolation: The resulting white solid, trithiazyl trichloride, is isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Characterization
The identity and purity of this compound (both monomer and trimer) are confirmed using a combination of spectroscopic and analytical techniques.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the N-S and S-Cl bonds, distinguishing between the monomer and trimer.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁴N NMR is a valuable tool for characterizing sulfur-nitrogen compounds in solution, showing distinct chemical shifts for the monomer and trimer.[7][12]
-
Mass Spectrometry: Confirms the molecular weight of the species.
-
X-ray Diffraction: Used for the definitive structural analysis of the crystalline trimer.
Conclusion
This compound is a cornerstone reagent in sulfur-nitrogen chemistry. Its unique monomer-trimer equilibrium and the reactivity of the N≡S-Cl bond provide accessible pathways to a diverse range of heterocyclic and acyclic S-N compounds. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of materials science and synthetic chemistry.
References
- 1. This compound | 17178-58-4 | Benchchem [benchchem.com]
- 2. Trithiazyl trichloride - Wikipedia [en.wikipedia.org]
- 3. This compound (17178-58-4) for sale [vulcanchem.com]
- 4. This compound | ClNS | CID 140196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound|lookchem [lookchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 11. Thionyl chloride CAS#: 7719-09-7 [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Thiazyl Chloride: A Comprehensive Technical Guide to its Molecular Geometry and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the molecular geometry and spectroscopic characteristics of thiazyl chloride (NSCl). The information presented herein is compiled from established experimental data and is intended to serve as a valuable resource for professionals in research and development.
Molecular Geometry
This compound, a reactive inorganic compound, possesses a bent molecular geometry. The atomic connectivity has been conclusively determined to be N-S-Cl. This structure has been elucidated through gas-phase electron diffraction and microwave spectroscopy studies.
The key structural parameters, including bond lengths and the bond angle, have been precisely measured and are summarized in the table below. These values provide a fundamental understanding of the molecule's spatial arrangement.
Table 1: Molecular Geometry of this compound
| Parameter | Gas-Phase Electron Diffraction | Microwave Spectroscopy |
| N-S Bond Length (r) | 1.449 Å | 1.450 Å |
| S-Cl Bond Length (r) | 2.163 Å | 2.161 Å |
| N-S-Cl Bond Angle (∠) | 117.7° | 117°42' |
Data sourced from Emken, 1970 and a microwave spectroscopy study.[1][2]
The consistency of the data obtained from two different experimental techniques provides a high degree of confidence in the determined molecular structure.
Caption: Molecular Geometry of this compound.
Spectroscopic Data
The spectroscopic profile of this compound has been characterized primarily through infrared and microwave spectroscopy. These techniques provide valuable insights into the vibrational and rotational energy levels of the molecule.
Infrared Spectroscopy
Infrared spectroscopy of gaseous this compound reveals three fundamental vibrational modes. These correspond to the stretching of the N-S and S-Cl bonds, and the bending of the N-S-Cl angle. The observed frequencies for these vibrations are presented in the table below. Additionally, force constants for these vibrations have been calculated, providing a measure of the bond stiffness.[3]
Table 2: Infrared Spectroscopic Data for Gaseous this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-S Stretch | 1324.0 - 1325 |
| S-Cl Stretch | 414 - 417.8 |
| N-S-Cl Bend | 271 - 273 |
Data sourced from NIST Chemistry WebBook and other spectroscopic studies.[3][4][5]
Table 3: Force Constants for this compound
| Force Constant | Value (millidynes/Å) |
| F(NS) | 10.01 |
| F(SCl) | 1.58 |
| F(α) | 0.25 |
Data sourced from spectroscopic studies.[3]
Furthermore, studies of solid films of this compound at low temperatures have identified two distinct forms with different spectral characteristics, suggesting the presence of different crystalline or matrix-isolated environments.[3]
Microwave Spectroscopy
Microwave spectroscopy has been employed to determine the rotational constants of various isotopic species of this compound, including ¹⁴N³²S³⁵Cl, ¹⁴N³²S³⁷Cl, ¹⁴N³⁴S³⁵Cl, and ¹⁵N³²S³⁵Cl.[2] The analysis of these rotational constants allows for a very precise determination of the molecular structure, which is in excellent agreement with the electron diffraction data.
Experimental Protocols
The following sections provide a generalized overview of the experimental methodologies typically employed for the characterization of small gaseous molecules like this compound.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.
Caption: Gas-Phase Electron Diffraction Workflow.
In a typical GED experiment, a high-energy beam of electrons is directed through a gaseous sample of the molecule of interest. The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern. This pattern, which consists of a series of concentric rings, is recorded on a detector. The analysis of the scattering intensity as a function of the scattering angle allows for the determination of the internuclear distances and bond angles within the molecule. For a molecule like this compound, the experiment would be conducted at an elevated temperature to ensure a sufficient vapor pressure of the monomeric species.[3]
Gas-Phase Infrared Spectroscopy
Infrared spectroscopy of gaseous samples is used to probe the vibrational energy levels of a molecule.
The experimental setup for gas-phase IR spectroscopy involves a specialized gas cell with windows that are transparent to infrared radiation (e.g., KBr or CsI). The gaseous sample of this compound is introduced into the cell. An infrared beam is passed through the cell, and the transmitted light is analyzed by a spectrometer. The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the molecule. To obtain high-resolution spectra, the pressure in the gas cell is typically kept low to minimize pressure broadening of the rotational-vibrational lines.
Caption: Relationship between Spectroscopic Methods and Derived Data.
References
Electronic Properties of Sulfur-Nitrogen Heterocycles: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the electronic properties of sulfur-nitrogen (S-N) heterocycles, a class of compounds with significant interest in materials science and medicinal chemistry. This document details their synthesis, structural characteristics, and electronic behavior, with a focus on quantitative data and experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile molecules. The guide includes tabulated physicochemical data, detailed experimental protocols for characterization, and a visualization of a key signaling pathway targeted by bioactive S-N heterocycles.
Introduction
Sulfur-nitrogen heterocycles are a fascinating class of compounds characterized by cyclic structures containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique physicochemical properties and reactivity compared to their carbocyclic counterparts, stemming from the availability of unshared electron pairs and the differences in electronegativity between carbon, nitrogen, and sulfur. This diverse family of molecules ranges from simple aromatic systems to complex cage structures and polymers, each with distinct electronic characteristics.
Many S-N heterocycles are described as "electron-rich," possessing partially occupied π* orbitals, which leads to small HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gaps. This electronic feature is responsible for their often intense colors and their facile redox behavior. The unique electronic structures of these compounds have led to their application in a variety of fields. For instance, polysulfur nitride, (SN)x, exhibits metallic conductivity, a property that has been extensively studied. In the realm of medicinal chemistry, S-N heterocyclic scaffolds, such as thiazoles, thiadiazoles, and benzothiazoles, are present in numerous pharmacologically active agents, demonstrating a wide range of biological activities including anticancer, antioxidant, and antimicrobial effects.
This guide will delve into the core electronic properties of representative S-N heterocycles, providing quantitative data on their molecular structure and frontier molecular orbitals. Furthermore, it will furnish detailed protocols for common experimental techniques used to characterize these compounds and will visualize a key signaling pathway through which some of these molecules exert their therapeutic effects.
Physicochemical and Electronic Properties
The electronic properties of sulfur-nitrogen heterocycles are intrinsically linked to their molecular structure. This section presents key quantitative data for representative S-N compounds, including bond lengths, bond angles, and frontier molecular orbital energies.
Structural Parameters
The precise arrangement of atoms within a heterocyclic ring dictates its electronic delocalization and overall stability. X-ray crystallography is the primary technique for determining these structural parameters.
Table 1: Structural Data for Tetrasulfur Tetranitride (S₄N₄)
| Parameter | Value |
| S-N Bond Distance | 1.623(4) Å |
| S-S Distance (unbridged) | 2.666(14) Å |
| S-S Distance (bridged) | 2.725(10) Å |
| N-S-N Bond Angle | 105.3(7)° |
| S-N-S Bond Angle | 114.2(6)° |
Table 2: Selected Bond Lengths and Angles for Benzothiazole Derivatives
| Compound | Bond | Length (Å) | Bond | Angle (°) |
| 2-(4-methoxyphenyl)benzo[d]thiazole | C2-S1 | 1.76 | S1-C2-N3 | 114.5 |
| C7-S1 | 1.75 | C2-N3-C4 | 109.8 | |
| C2-N3 | 1.31 | N3-C4-C5 | 115.3 | |
| C4-N3 | 1.40 | |||
| Data from theoretical calculations. |
Frontier Molecular Orbital Energies
The energies of the HOMO and LUMO and the resulting energy gap (ΔE) are fundamental to understanding the electronic behavior of a molecule, including its reactivity, color, and electrochemical properties. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more reactive.
Table 3: HOMO-LUMO Energies and Energy Gaps for Substituted Benzothiazole Derivatives
| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| 1 | -H | -5.59 | -1.95 | 3.64 |
| 2 | -CH₃ | -5.58 | -1.88 | 3.70 |
| 3 | -NO₂ | -6.18 | -3.35 | 2.83 |
| 4 | -CF₃ | -5.52 | -1.92 | 3.60 |
| Data from theoretical calculations (S₀ state). |
Table 4: Electronic Properties of Substituted 1,3,4-Thiadiazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| 2-amino-5-methyl-1,3,4-thiadiazole | -5.29 | -2.36 | 2.93 | 2.54 |
| 2-amino-5-phenyl-1,3,4-thiadiazole | -5.49 | -2.52 | 2.97 | - |
| 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | - | - | - | - |
| Data from theoretical calculations. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the electronic and structural properties of sulfur-nitrogen heterocycles.
Synthesis of a Representative S-N Heterocycle: 2-Aminobenzothiazole
This protocol describes a general method for the synthesis of 2-aminobenzothiazoles from anilines.
Materials:
-
Substituted aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
N,N-dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
Preparation of Resin-Bound Isothiocyanate: Start with carboxy-polystyrene resin and convert it to the resin-bound isothiocyanate in two steps as previously described in the literature.
-
Formation of N-acyl, N'-phenylthioureas: Treat the resin-bound isothiocyanate with the desired aniline at room temperature in DMF.
-
Cyclization: The cyclization to form the 2-aminobenzothiazole scaffold can be achieved using bromine in acetic acid.
-
Cleavage from Resin: Cleave the final 2-aminobenzothiazole product from the solid support by treating it with 4% hydrazine monohydrate in ethanol.
-
Purification: Purify the resulting product by recrystallization or column chromatography.
Single-Crystal X-ray Diffraction
This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: Grow single crystals of the S-N heterocycle of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, no visible defects). This can be achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head using a cryoloop and a cryoprotectant if necessary.
-
Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A monochromatic X-ray beam is directed at the crystal, which is rotated through various orientations. The diffracted X-rays are collected by a detector. A full sphere of data is typically collected by taking frames at small rotational increments.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to obtain the final atomic positions, bond lengths, and bond angles.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the S-N heterocycle in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or dichloromethane). The concentration should be adjusted to give an absorbance in the range of 0.1 - 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Table 5: UV/Vis Absorption Maxima for Selected Thiazole Derivatives
| Compound | Solvent | λmax (nm) |
| Thiazole Orange | Methanol | 502 |
| 5-N-arylaminothiazole 1 | CH₂Cl₂ | 358-410 |
| 5-N-arylaminothiazole 2 | CH₂Cl₂ | 358-410 |
| 5-N-arylaminothiazole 3 | CH₂Cl₂ | 358-410 |
| 5-N-arylaminothiazole 4 | CH₂Cl₂ | 358-410 |
| Data is illustrative and specific values depend on the exact derivative. |
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.
Methodology:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution Preparation: Dissolve the S-N heterocycle in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 5-10 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential sweep, starting from a potential where no reaction occurs, to a potential where oxidation or reduction takes place, and then reverse the scan back to the initial potential. Record the resulting current as a function of the applied potential. Multiple scan rates are often used to investigate the reversibility of the redox processes.
-
Data Analysis: From the resulting voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc). The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for a reversible couple.
Signaling Pathways and Applications in Drug Development
Certain sulfur-nitrogen heterocycles, particularly thiazole derivatives, have shown significant promise as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Thiazole Derivatives
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. Phosphatidylinositol-3-kinases (PI3Ks) phosphorylate PIP2 to generate PIP3, which in turn activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival. The diagram below illustrates the inhibition of this pathway by a representative thiazole derivative.
Thiazyl Chloride as a Precursor to Conductive Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazyl chloride (NSCl) and its stable trimer, trithiazyl trichloride ((NSCl)₃), are versatile precursors for the synthesis of sulfur-nitrogen-based compounds, most notably the conductive inorganic polymer, polythiazyl (also known as poly(sulfur nitride), (SN)x). This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of conductive polymers derived from this compound. It includes detailed experimental protocols, quantitative data on polymer characteristics, and a forward-looking perspective on their relevance in biomedical fields, particularly for professionals in drug development.
Introduction to this compound and Polythiazyl
This compound is a reactive inorganic compound that serves as a fundamental building block in sulfur-nitrogen chemistry. Its primary derivative of interest in materials science is polythiazyl, (SN)x, a crystalline, fibrous polymer with a metallic golden-bronze luster. First synthesized in 1910, polythiazyl was the first discovered inorganic polymer to exhibit metallic conductivity and even superconductivity at very low temperatures (below 0.26 K). Its unique one-dimensional metallic character arises from the delocalized π-electrons along the alternating sulfur and nitrogen backbone.
While the traditional synthesis of (SN)x involves the solid-state polymerization of disulfur dinitride (S₂N₂), which is itself derived from tetrasulfur tetranitride (S₄N₄), this route involves hazardous and explosive intermediates. Consequently, synthesis pathways starting from the more stable trithiazyl trichloride ((NSCl)₃) have been developed, offering a safer and more direct route to this intriguing conductive material.
Synthesis of Polythiazyl from this compound Precursors
The most common and practical starting material for the synthesis of polythiazyl, without isolating the hazardous S₂N₂ intermediate, is trithiazyl trichloride ((NSCl)₃). Several reduction methods have been explored to convert (NSCl)₃ into the (SN)x polymer.
Azide Reduction of Trithiazyl Trichloride
A prominent method for the synthesis of (SN)x from (NSCl)₃ is through reduction using an azide, such as sodium azide (NaN₃) or trimethylsilyl azide (Me₃SiN₃). This solution-based reaction offers a more controlled and direct route to the polymer.
Reaction Scheme: (NSCl)₃ + 3 NaN₃ → 3 NaCl + 3 N₂ + (SN)x
Alternatively, using trimethylsilyl azide: (NSCl)₃ + 3 Me₃SiN₃ → 3 Me₃SiCl + 3 N₂ + (SN)x
// Nodes NSCl3 [label="Trithiazyl Trichloride\n((NSCl)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide [label="Azide Source\n(e.g., NaN₃, Me₃SiN₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Acetonitrile\n(Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; SNx [label="Polythiazyl\n((SN)x)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(NaCl, N₂, Me₃SiCl)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges NSCl3 -> SNx [label="Reduction"]; Azide -> SNx; Solvent -> SNx [style=dashed, label="Reaction Medium"]; SNx -> Byproducts [style=dotted, arrowhead=none, label="Formation of"]; } dot Figure 1: Synthesis of Polythiazyl from Trithiazyl Trichloride.
Alternative Reduction Methods
Other methods to reduce trithiazyl trichloride have also been reported, avoiding the use of potentially explosive azides. One such method involves the use of iron filings in nitromethane, which reduces the trimer to an intermediate salt, [(SN)₅]⁺[FeCl₄]⁻. This intermediate can then be electrochemically reduced at a platinum cathode to yield polythiazyl.
Experimental Protocols
The following protocols are generalized from published literature and should be performed with appropriate safety precautions in a well-ventilated fume hood, as azides and chlorinated sulfur-nitrogen compounds are hazardous.
Synthesis of Polythiazyl ((SN)x) via Azide Reduction
This protocol is based on the reaction between trithiazyl trichloride and trimethylsilyl azide in acetonitrile.
Materials and Equipment:
-
Trithiazyl trichloride ((NSCl)₃)
-
Trimethylsilyl azide (Me₃SiN₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous carbon tetrachloride (CCl₄) for washing
-
Schlenk line or glove box for inert atmosphere operations
-
Reaction flask with a magnetic stirrer and dropping funnel
-
Filtration apparatus (e.g., Büchner funnel or cannula filtration setup)
-
Vacuum line for drying
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., dry nitrogen or argon), dissolve trithiazyl trichloride (1.0 equivalent) in anhydrous acetonitrile in a reaction flask. Cool the solution to -15 °C using an appropriate cooling bath.
-
Reagent Addition: Slowly add a solution of trimethylsilyl azide (approximately 2.0 equivalents) in anhydrous acetonitrile dropwise to the stirred (NSCl)₃ solution over a period of 1 hour.
-
Reaction: Maintain the reaction mixture at -15 °C with continuous stirring for 6 hours. A black powder should precipitate.
-
Initial Isolation: Filter the black precipitate from the reaction mixture under an inert atmosphere. Wash the collected solid multiple times with anhydrous carbon tetrachloride to remove unreacted starting materials and soluble byproducts.
-
Further Purification: Transfer the crude product to a fresh flask. Add more anhydrous acetonitrile and a slight excess of trimethylsilyl azide (e.g., 1.0 equivalent). Stir the suspension at room temperature for an extended period (e.g., 3 days) to ensure complete reaction.
-
Final Isolation and Drying: Filter the purified product, wash thoroughly with anhydrous carbon tetrachloride, and dry under high vacuum (e.g., 10⁻³ Torr) for 24 hours at
The Sulfur-Nitrogen Bond in Thiazyl Halides: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Thiazyl halides (N≡S−X, where X = F, Cl, Br) are a class of highly reactive inorganic compounds that serve as fundamental building blocks in sulfur-nitrogen chemistry. Their unique electronic structure, characterized by a polar sulfur-nitrogen multiple bond, imparts a versatile reactivity profile that makes them invaluable precursors for the synthesis of a diverse array of S-N containing heterocycles, polymers, and radical species. This guide provides an in-depth exploration of the synthesis, reactivity, and practical application of thiazyl halides, with a focus on experimental methodologies and quantitative data relevant to research and development.
Structural and Physical Properties
Thiazyl halides are typically unstable, with thiazyl fluoride (NSF) being a colorless gas and thiazyl chloride (NSCl) a green gas that readily trimerizes. The short N-S bond length in these compounds indicates significant multiple bond character. This is a key feature governing their chemical behavior.
Table of Physical Properties
| Property | Thiazyl Fluoride (NSF) | This compound (NSCl) | Thiazyl Bromide (NSBr) | Trithiazyl Trichloride ((NSCl)₃) |
| Formula | FNS | ClNS | BrNS | Cl₃N₃S₃ |
| Molar Mass | 65.07 g/mol | 81.52 g/mol | 125.98 g/mol | 244.55 g/mol |
| Appearance | Colorless Gas | Green Gas (monomer) | - | White Solid |
| Boiling Point | 0.4 °C | - | - | - |
| Melting Point | -89 °C | - | - | 168 °C |
| CAS Number | 18820-63-8 | 17178-58-4 (monomer) | 52509-85-0 | 5964-00-1 (trimer) |
Table of Structural and Spectroscopic Data
The bond lengths and vibrational frequencies provide insight into the nature of the sulfur-nitrogen bond. The short S-N bond distance is indicative of multiple bonding.
| Compound | S-N Bond Length (Å) | S-X Bond Length (Å) | N-S-X Angle (°) | ν(S-N) IR Frequency (cm⁻¹) |
| NSF | 1.448 | 1.643 | 116.9 | ~1372 |
| NSCl | 1.450 | 2.159 | 116.0 | 1325 |
| (NSCl)₃ | 1.605 | 2.080 | - | - |
Synthesis of Thiazyl Halides
The primary routes to thiazyl halides involve the halogenation of tetrasulfur tetranitride (S₄N₄) or the decomposition of larger S-N-X compounds.
-
Thiazyl Fluoride (NSF): Can be synthesized by the fluorination of S₄N₄ using reagents like silver(II) fluoride (AgF₂). However, this method often produces numerous side products. A cleaner, preparative-scale synthesis involves the decomposition of compounds already containing the NSF moiety.
-
This compound (NSCl): Monomeric NSCl is a highly reactive green gas that exists in equilibrium with its more stable cyclic trimer, trithiazyl trichloride ((NSCl)₃). The trimer is the common shelf-stable form and is prepared by the chlorination of S₄N₄. The monomer is generated as needed by the thermal cracking of the trimer at approximately 100 °C under vacuum.
Reactivity of the Sulfur-Nitrogen Bond
The reactivity of the S-N bond in thiazyl halides is dominated by the electrophilic nature of the sulfur atom and the ability of the N-S multiple bond to participate in cycloaddition and oligomerization reactions.
General Reactivity Pathways
The primary modes of reactivity for thiazyl halides are summarized below. The sulfur atom is the primary site for nucleophilic attack, while the π-system of the S-N bond allows for cycloaddition reactions. Abstraction of the halide by a Lewis acid generates the highly electrophilic thiazyl cation.
Caption: General reactivity pathways of thiazyl halides.
Reactions with Nucleophiles
Nucleophilic attack predominantly occurs at the sulfur atom. This reactivity is a cornerstone of their synthetic utility.
-
Hydrolysis: Thiazyl fluoride reacts violently with water to produce sulfur dioxide, hydrogen fluoride, and ammonia.
-
With Fluoride Ion: NSF can accept a fluoride ion to form the NSF₂⁻ adduct.
-
General Nucleophiles (Nu⁻): The reaction proceeds via displacement of the halide: NS−F + Nu⁻ → NS−Nu + F⁻.
Reactions with Electrophiles and Lewis Acids
Lewis acids readily abstract the halide ion from the thiazyl halide, generating highly reactive thiazyl cation salts. This is a key step in forming more complex S-N compounds.
-
Example: NSF + BF₃ → [N≡S]⁺[BF₄]⁻
Cycloaddition Reactions
Thiazyl halides, particularly NSF, can participate as the 2π component in [4+2] cycloaddition reactions (Diels-Alder type reactions) with dienes. These reactions are typically exothermic and provide a direct route to sulfur-nitrogen heterocycles.
Oligomerization and Coordination
In the absence of other reagents, thiazyl halides tend to oligomerize.
-
NSF undergoes cyclic trimerization at room temperature to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine.
-
NSCl exists primarily as the stable cyclic trimer, (NSCl)₃.
-
Coordination: Thiazyl fluoride can act as a ligand, coordinating to transition metal centers through its nitrogen atom to form complexes such as [Re(CO)₅NSF]⁺.
Applications in Research and Drug Development
The versatile reactivity of thiazyl halides makes them important precursors in materials science and medicinal chemistry.
-
Heterocycle Synthesis: They are key starting materials for a wide range of sulfur-nitrogen heterocycles. This compound, for instance, is used in cyclization reactions with 1,4-diketones to form isothiazoles and thiadiazoles, which are prevalent motifs in pharmaceuticals.
-
Radical Precursors: Thiazyl compounds are crucial for generating stable sulfur-nitrogen radicals. These radicals are of interest for their potential use in conductive polymers and molecular magnets.
-
Fluorine Chemistry: The development of reagents like thiazyl trifluoride (NSF₃), often generated in situ, is part of the broader Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm. This allows for the modular construction of complex molecules, a strategy of significant interest in drug discovery for creating libraries of novel compounds.
Experimental Protocols
The following sections provide detailed methodologies for key preparations and reactions involving thiazyl halides. Safety Note: Thiazyl halides and their precursors are toxic, moisture-sensitive, and highly reactive. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert, dry atmosphere (e.g., nitrogen or argon).
Synthesis of Trithiazyl Trichloride ((NSCl)₃) from S₄N₄
This protocol describes the chlorination of tetrasulfur tetranitride to yield the stable trimer of this compound.
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Sulfuryl chloride (SO₂Cl₂)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox or under a nitrogen atmosphere, charge a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser with S₄N₄.
-
Add a sufficient volume of anhydrous CCl₄ to create a slurry.
-
Attach the flask to a Schlenk line. Ensure the top of the condenser is fitted with a drying tube or nitrogen inlet.
-
With vigorous stirring, slowly add an excess of sulfuryl chloride (SO₂Cl₂) to the slurry at room temperature. The use of SO₂Cl₂ instead of chlorine gas is often more convenient and can result in a purer product.
-
The reaction mixture will change color, and the S₄N₄ will gradually dissolve.
-
Stir the mixture under nitrogen for several hours until the reaction is complete (typically monitored by the disappearance of the S₄N₄ solid).
-
Reduce the solvent volume under vacuum. The product, (NSCl)₃, will precipitate as a white or pale-yellow solid.
-
Isolate the solid product by filtration in an inert atmosphere. Wash the crystals with a small amount of cold, anhydrous solvent (e.g., CCl₄ or hexane) to remove soluble impurities.
-
Dry the product under vacuum. (NSCl)₃ is very sensitive to moisture.
Synthesis of Monomeric this compound (NSCl)
This workflow illustrates the generation of the reactive monomer from the stable trimer.
Caption: Workflow for the synthesis of monomeric NSCl.
Procedure:
-
Place a sample of purified trithiazyl trichloride, (NSCl)₃, into a sublimation apparatus or a flask connected to a vacuum line.
-
Heat the solid gently to approximately 100 °C while maintaining a dynamic vacuum.
-
The trimer will crack, depolymerizing to form the monomeric NSCl, which is a green gas.
-
The gaseous NSCl can be passed directly into a cooled reaction vessel containing the desired substrate for in situ reactions or condensed in a cold trap for short-term storage at low temperatures.
[4+2] Cycloaddition Reaction
This diagram illustrates the general mechanism of a Diels-Alder type reaction between a thiazyl halide and a conjugated diene.
Caption: Schematic of a [4+2] cycloaddition reaction.
General Procedure:
-
Dissolve the diene (e.g., cyclopentadiene, anthracene) in a suitable anhydrous solvent (e.g., hexane, ethyl acetate) in a reaction flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Introduce the thiazyl halide (e.g., freshly cracked NSCl gas or a solution of NSF) to the stirred diene solution.
-
The reaction is often exothermic and proceeds rapidly at low temperatures. Allow the reaction to stir for a specified time until completion (monitored by TLC or GC-MS).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude cycloadduct is then purified, usually by recrystallization or column chromatography, to yield the desired sulfur-nitrogen heterocycle.
Thionitrosyl Chloride (NSCl): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thionitrosyl chloride (NSCl), a reactive inorganic compound. The document covers its nomenclature, Chemical Abstracts Service (CAS) numbers for both its monomeric and trimeric forms, and a detailed summary of its physicochemical properties. Additionally, it outlines the primary synthetic routes and key chemical reactions, offering valuable information for laboratory applications.
Nomenclature and CAS Numbers
Thionitrosyl chloride is the common name for the chemical entity with the formula NSCl. However, it predominantly exists as a trimer, Trithiazyl trichloride , with the formula (NSCl)₃. The monomer is a green gas, while the trimer is a white solid.[1]
| Form | Chemical Name | Formula | CAS Number |
| Monomer | Thionitrosyl chloride | NSCl | 17178-58-4[1] |
| Trimer | Trithiazyl trichloride | (NSCl)₃ | 5964-00-1[1] |
Physicochemical Properties
The following tables summarize the key physical and chemical properties of both the monomeric and trimeric forms of Thionitrosyl chloride.
Table 1: Properties of Thionitrosyl Chloride (NSCl) Monomer
| Property | Value |
| Molecular Formula | NSCl[2] |
| Molar Mass | 81.52 g/mol [2] |
| Appearance | Green gas[1] |
| Elemental Composition | N: 17.18%, S: 39.33%, Cl: 43.49%[2] |
Table 2: Properties of Trithiazyl Trichloride ((NSCl)₃)
| Property | Value |
| Molecular Formula | (NSCl)₃[1] |
| Molar Mass | 244.55 g/mol [1] |
| Appearance | White crystalline solid[1][3] |
| Melting Point | 168 °C (decomposes)[3] |
| Density (solid-state) | 2.35 g/cm³[3] |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform, and carbon tetrachloride[3] |
| Structure | Six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur. The S₃N₃ core has a slightly ruffled structure with C₃v symmetry.[1] |
| Bond Distances | S-N: 160.5 pm, S-Cl: 208 pm[1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of Thionitrosyl chloride are not extensively available in open literature. However, the general synthetic methodologies are well-established.
Synthesis of Trithiazyl Trichloride ((NSCl)₃)
The primary method for synthesizing Trithiazyl trichloride is the chlorination of Tetrasulfur tetranitride (S₄N₄).
Reaction:
3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃
General Protocol:
-
A solution of Tetrasulfur tetranitride in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a gas inlet and a condenser.
-
Chlorine gas is bubbled through the solution. The reaction progress is monitored by the disappearance of the orange-red color of the S₄N₄ solution.
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield crude Trithiazyl trichloride.
-
The product can be purified by recrystallization from a suitable solvent like dichloromethane or by sublimation.[1]
Synthesis of Thionitrosyl Chloride (NSCl) Monomer
The monomeric form of Thionitrosyl chloride is obtained by the thermal cracking of the trimer, Trithiazyl trichloride.
Reaction:
(NSCl)₃ → 3 NSCl
General Protocol:
-
Trithiazyl trichloride is placed in a vacuum-sealed apparatus.
-
The solid is heated to approximately 100 °C under vacuum.[1]
-
The trimer undergoes cracking to form the gaseous green Thionitrosyl chloride monomer, which can be collected in a cold trap for subsequent use.
Key Reactions
Trithiazyl trichloride is a versatile precursor for the synthesis of other sulfur-nitrogen compounds.
-
Reaction with Antimony Pentachloride: Thiazyl chloride reacts with sulfur in the presence of antimony pentachloride to form dithionitronium hexachloroantimonate.[1]
NSCl + S + SbCl₅ → [NS₂]SbCl₆
-
Reaction with Nitriles: It reacts with nitriles to yield dithiadiazolium chlorides.[1]
6 RCN + 4 (NSCl)₃ → 6 [RCN₂S₂]⁺Cl⁻ + 3 Cl₂ + 3 N₂
Logical Workflow: Synthesis of Thionitrosyl Chloride
The following diagram illustrates the synthetic pathway from the precursor Tetrasulfur tetranitride to both the trimeric and monomeric forms of Thionitrosyl chloride.
References
Early Research on Thiazyl Fluoride and Chloride Analogues: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the early research on thiazyl fluoride (NSF) and its chloride analogues, primarily thiazyl chloride (NSCl) and its trimer, trithiazyl trichloride ((NSCl)₃). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, structure, and reactivity of these important sulfur-nitrogen-halide compounds.
Structural and Spectroscopic Data
The following tables summarize key quantitative data for thiazyl fluoride, this compound, and trithiazyl trichloride, derived from early gas-phase electron diffraction, microwave spectroscopy, and vibrational spectroscopy studies.
Table 1: Molecular Geometry of Thiazyl Halides
| Compound | Method | Bond | Bond Length (Å) | Bond Angle (°) | Reference(s) |
| NSF | Microwave Spectroscopy | N–S | 1.448 | ∠(FNS) = 116.88 | |
| S–F | 1.646 | ||||
| NSCl | Gas-Phase Electron Diffraction | N–S | 1.449 | ∠(ClNS) = 117.7 | |
| S–Cl | 2.163 |
Table 2: Vibrational Frequencies of Thiazyl Halides (cm⁻¹)
| Compound | ν(N–S) | ν(S–X) | δ(XNS) | Reference(s) |
| NSF | 1372 | 640 | 366 | |
| NSCl | 1325 | 414 | 273 |
Table 3: Structural Parameters of Trithiazyl Trichloride ((NSCl)₃)
| Method | Bond | Bond Length (Å) | Ring Bond Angles (°) | Reference(s) |
| X-ray Diffraction | S–N | 1.605 | ∠(NSN) = 113.4 | |
| S–Cl | 2.08 | ∠(SNS) = 123.9 |
Experimental Protocols
This section details the key experimental procedures for the synthesis of thiazyl fluoride and its chloride analogues based on early research.
Synthesis of Tetrasulfur Tetranitride (S₄N₄)
A foundational precursor for many thiazyl halides is tetrasulfur tetranitride.
Procedure:
-
In a well-ventilated fume hood, a solution of sulfur monochloride (S₂Cl₂) in an inert solvent such as carbon tetrachloride (CCl₄) is prepared.
-
Gaseous ammonia (NH₃) is bubbled through the solution. This reaction is highly exothermic and requires cooling to maintain a controlled temperature.
-
The reaction produces a complex mixture from which S₄N₄ can be isolated. The crude product is often a mixture of S₄N₄ and ammonium chloride.
-
Purification is typically achieved by Soxhlet extraction with a suitable solvent like dioxane, followed by recrystallization from benzene or toluene to yield orange-red crystals of S₄N₄.
Synthesis of Thiazyl Fluoride (NSF)
The fluorination of tetrasulfur tetranitride is a common method for the preparation of thiazyl fluoride.
Procedure using Silver(II) Fluoride (AgF₂):
-
In a dry, inert atmosphere, a suspension of finely ground tetrasulfur tetranitride (S₄N₄) in an inert solvent like carbon tetrachloride (CCl₄) is prepared in a reaction vessel.
-
Silver(II) fluoride (AgF₂) is added to the suspension. The reaction proceeds at room temperature or with gentle heating.
-
The volatile product, thiazyl fluoride (NSF), is a gas at room temperature and can be collected in a cold trap cooled with liquid nitrogen.
-
Purification of NSF is achieved by vacuum distillation. It is important to note that this reaction can produce numerous side-products.
Synthesis of Trithiazyl Trichloride ((NSCl)₃)
Trithiazyl trichloride is synthesized by the chlorination of tetrasulfur tetranitride.
Procedure:
-
A solution of tetrasulfur tetranitride (S₄N₄) in a solvent such as carbon tetrachloride (CCl₄) is prepared.
-
Chlorine gas (Cl₂) is passed through the solution.
-
The reaction yields trithiazyl trichloride ((NSCl)₃) as a white, crystalline solid.
-
The product can be purified by recrystallization.
Synthesis of Monomeric this compound (NSCl)
Monomeric this compound is a reactive green gas that is typically generated in situ from its more stable trimer.
Procedure:
-
Trithiazyl trichloride ((NSCl)₃) is placed in a pyrolysis apparatus under vacuum.
-
The solid is heated, causing it to depolymerize into monomeric this compound (NSCl).
-
The gaseous NSCl is then passed directly into a reaction vessel for subsequent reactions or can be condensed in a cold trap for short-term storage.
Key Reactions and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary synthetic pathways and key reactions of thiazyl fluoride and its chloride analogues.
Synthesis of Thiazyl Fluoride and Chloride Analogues
Stability and Decomposition of Gaseous Thiazyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaseous thiazyl chloride (NSCl), a reactive green gas, is a key precursor in sulfur-nitrogen chemistry. Its inherent instability and tendency to trimerize present unique challenges for its handling and application. This technical guide provides a comprehensive overview of the stability and decomposition of gaseous this compound. It consolidates available theoretical and analogous experimental data to propose a likely decomposition pathway. Detailed experimental protocols for studying its thermal decomposition, including pyrolysis-gas chromatography-mass spectrometry and matrix isolation spectroscopy, are presented. This document aims to serve as a valuable resource for researchers working with this compound and related sulfur-nitrogen compounds.
Introduction
This compound (NSCl) is a sulfur-nitrogen halide that has garnered significant interest due to its role as a building block in the synthesis of a wide array of sulfur-nitrogen compounds, including polymers and heterocycles. In the gaseous phase, it exists as a monomer but is in equilibrium with its more stable cyclic trimer, trithiazyl trichloride ((NSCl)₃). The generation of pure gaseous NSCl is typically achieved through the pyrolysis of this trimer. Understanding the stability and decomposition pathways of gaseous NSCl is crucial for controlling its reactivity and for the rational design of synthetic routes involving this versatile reagent.
Generation of Gaseous this compound
The primary and most established method for producing gaseous monomeric this compound is the thermal decomposition (pyrolysis) of its solid trimer, trithiazyl trichloride ((NSCl)₃).
Experimental Protocol: Pyrolysis of Trithiazyl Trichloride
Objective: To generate a stream of gaseous monomeric this compound (NSCl) from its trimer, (NSCl)₃.
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
High-vacuum line (capable of reaching pressures ≤ 10⁻³ torr)
-
Quartz tube
-
Tube furnace with temperature controller
-
Cold trap (e.g., liquid nitrogen)
-
Schlenk flask for sample loading
Procedure:
-
A sample of crystalline (NSCl)₃ is placed in a quartz tube connected to a high-vacuum line.
-
The system is evacuated to a pressure of ≤ 10⁻³ torr to remove air and other volatile impurities.
-
A cold trap is placed between the pyrolysis tube and the vacuum pump to collect any condensable byproducts and unreacted material.
-
The quartz tube containing the (NSCl)₃ is heated to approximately 100 °C using a tube furnace.
-
At this temperature and under vacuum, the (NSCl)₃ sublimes and decomposes into gaseous monomeric NSCl.
-
The resulting green gas can then be directed to a reaction chamber or an analytical instrument for further study.
Diagram of Experimental Workflow:
Caption: Workflow for the generation of gaseous this compound.
Stability of Gaseous this compound
Gaseous NSCl is a metastable species that readily undergoes trimerization to the more thermodynamically stable (NSCl)₃, particularly at higher pressures and lower temperatures. This inherent instability makes its isolation and storage in the monomeric form challenging.
Theoretical calculations have shown that this compound (N≡S–Cl) is significantly more stable than its isomer, thionitrosyl chloride (Cl–N=S), by approximately 77 kJ/mol. This indicates a strong preference for the sulfur atom to be central in the neutral molecule.
Decomposition of Gaseous this compound
While specific experimental kinetic and thermodynamic data for the decomposition of gaseous NSCl are scarce in the literature, a plausible decomposition pathway can be proposed based on the known chemistry of related sulfur-nitrogen and halogen compounds. The primary decomposition is expected to involve the homolytic cleavage of the S-Cl or S-N bond.
Proposed Decomposition Pathways
The initial step in the thermal decomposition of gaseous NSCl is likely the unimolecular cleavage of the weakest bond. The two primary possibilities are:
-
S-Cl Bond Cleavage: NSCl → NS• + Cl•
-
S-N Bond Cleavage: NSCl → N• + SCl•
The relative importance of these pathways will depend on the respective bond dissociation energies. Subsequent reactions of the radical fragments would lead to the final decomposition products, which may include dinitrogen (N₂), dichlorine (Cl₂), and various sulfur chlorides (e.g., S₂Cl₂, SCl₂).
Diagram of Proposed Decomposition Pathway:
Caption: Proposed decomposition pathways for gaseous this compound.
Experimental Methodologies for Studying Decomposition
To elucidate the precise mechanism and kinetics of gaseous NSCl decomposition, specialized experimental techniques are required.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the stable decomposition products of gaseous NSCl as a function of temperature.
Methodology:
-
A stream of gaseous NSCl, generated as described in Section 2.1, is introduced into a high-temperature pyrolysis reactor.
-
The temperature of the reactor is precisely controlled and can be varied to study the temperature dependence of the decomposition.
-
The effluent from the reactor, containing unreacted NSCl and its decomposition products, is directly coupled to the injection port of a gas chromatograph (GC).
-
The GC separates the different components of the gas mixture based on their volatility and interaction with the stationary phase of the column.
-
The separated components then enter a mass spectrometer (MS), which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification.
Diagram of Py-GC-MS Experimental Workflow:
Caption: Workflow for Py-GC-MS analysis of NSCl decomposition.
Matrix Isolation Infrared Spectroscopy
Objective: To trap and identify reactive intermediates formed during the decomposition of NSCl.
Methodology:
-
A mixture of gaseous NSCl highly diluted in an inert gas (e.g., argon) is directed towards a cryogenic window (typically cooled to ~10 K).
-
The gas mixture rapidly freezes onto the window, trapping the NSCl molecules in an inert matrix. This isolation prevents intermolecular reactions.
-
The trapped NSCl can be subjected to photolysis (using a UV lamp) or pyrolysis (by briefly heating the matrix) to induce decomposition.
-
Infrared (IR) spectroscopy is then used to probe the species trapped in the matrix. The vibrational frequencies of the trapped molecules and fragments provide a unique fingerprint for their identification.
-
By comparing the observed IR spectra with theoretical calculations, reactive intermediates, such as the NS• radical, can be identified.
Quantitative Data
As of the latest literature review, specific experimental quantitative data on the kinetics and thermodynamics of gaseous this compound decomposition are not available. The following table summarizes the known theoretical data.
| Parameter | Value | Method | Reference |
| Relative Stability | |||
| NSCl vs. ClNS | NSCl is 77 kJ/mol more stable | Ab initio MO calculations | [1] |
Conclusion
Gaseous this compound is a valuable yet unstable reagent in sulfur-nitrogen chemistry. Its stability is limited by its propensity to trimerize. The decomposition of gaseous NSCl is proposed to proceed via initial homolytic cleavage of the S-Cl or S-N bond, leading to the formation of radical intermediates. Elucidation of the precise decomposition mechanism and the acquisition of quantitative kinetic and thermodynamic data will require further experimental investigation using techniques such as pyrolysis-gas chromatography-mass spectrometry and matrix isolation infrared spectroscopy. This guide provides a foundational understanding for researchers to safely handle and effectively utilize gaseous this compound in their synthetic endeavors.
References
Thiazyl Chloride: A Versatile Building Block in Inorganic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiazyl chloride (NSCl), a reactive inorganic compound, and its more stable trimer, trithiazyl trichloride ((NSCl)₃), are pivotal reagents in the field of sulfur-nitrogen chemistry. Their unique reactivity makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds and sulfur-nitrogen-containing materials. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the construction of important chemical motifs.
Physicochemical and Spectroscopic Properties
This compound is a yellow-green gas at room temperature that readily trimerizes to a white solid, trithiazyl trichloride. The monomer is a highly reactive species and is often generated in situ for immediate use in chemical reactions.
Table 1: Physicochemical Properties of this compound and its Trimer
| Property | This compound (NSCl) | Trithiazyl Trichloride ((NSCl)₃) |
| Molecular Formula | ClNS | Cl₃N₃S₃ |
| Molar Mass | 81.53 g/mol [1][2] | 244.55 g/mol [3] |
| Appearance | Yellow-green gas[2][3] | White solid[3] |
| Density | 1.57 g/cm³[2][4] | - |
| Melting Point | - | 168 °C[3] |
| CAS Number | 17178-58-4[2][3] | 5964-00-1[3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Values |
| Infrared (Gas Phase) | ν(N-S): 1324.0 cm⁻¹[2] |
| ν(S-Cl): 417.8 cm⁻¹[2] | |
| Bending: 271 cm⁻¹[2] | |
| ¹⁴N NMR (in solution) | +330 ppm[5] |
| ¹⁴N NMR of (NSCl)₃ (in solution) | -262 ppm[5] |
Table 3: Molecular Geometry of this compound (from Electron Diffraction) [2]
| Parameter | Value |
| N-S Bond Distance | 1.448 ± 0.003 Å |
| S-Cl Bond Distance | 2.159 ± 0.003 Å |
| N-S-Cl Bond Angle | 117.51° ± 1.0° |
Synthesis of this compound and its Trimer
The most common and practical source of monomeric this compound is the thermal pyrolysis of its trimer, trithiazyl trichloride. The trimer itself can be synthesized through several routes.
Synthesis of Trithiazyl Trichloride ((NSCl)₃)
A primary method for synthesizing trithiazyl trichloride involves the chlorination of tetrasulfur tetranitride (S₄N₄).
Caption: Synthesis of Trithiazyl Trichloride from S₄N₄.
Experimental Protocol: Synthesis of Trithiazyl Trichloride from S₄N₄ [3]
Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as it involves hazardous materials.
-
Reaction Setup: In a suitable reaction vessel, a solution of tetrasulfur tetranitride (S₄N₄) in a dry, inert solvent such as carbon tetrachloride is prepared.
-
Chlorination: Chlorine gas (Cl₂) is bubbled through the S₄N₄ solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the characteristic orange color of the S₄N₄ solution.
-
Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure to yield crude trithiazyl trichloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like carbon tetrachloride or by sublimation.
Generation of Monomeric this compound (NSCl)
Monomeric this compound is obtained by the pyrolysis of the trimer under vacuum.
Caption: Generation of Monomeric this compound via Pyrolysis.
Experimental Protocol: Pyrolysis of Trithiazyl Trichloride [3]
Caution: This procedure involves heating under vacuum and should be performed with appropriate safety precautions.
-
Apparatus: A pyrolysis apparatus consisting of a tube furnace, a vacuum pump, and a cold trap is assembled.
-
Pyrolysis: A sample of trithiazyl trichloride is placed in the pyrolysis tube. The system is evacuated, and the tube is heated to approximately 100 °C.
-
Collection: The gaseous this compound monomer is passed through a cold trap (e.g., cooled with liquid nitrogen) where it condenses.
-
In situ Use: Due to its high reactivity, the collected this compound is typically used immediately in subsequent reactions.
Key Reactions and Applications
This compound is a versatile reagent, primarily utilized in the synthesis of heterocyclic compounds, particularly isothiazoles and thiadiazoles.
Synthesis of Isothiazoles
This compound reacts with various organic substrates to form isothiazole rings. For instance, the reaction with certain acetylenes can yield isothiazole derivatives.
Caption: General Scheme for Isothiazole Synthesis.
Experimental Protocol: Synthesis of a Disubstituted Isothiazole [6]
-
Reaction Setup: A solution of the desired substituted acetylene is prepared in an inert solvent.
-
Reagent Addition: Freshly generated gaseous this compound is bubbled through the acetylene solution at a controlled temperature.
-
Reaction: The reaction mixture is stirred for a specified period to allow for the cycloaddition to occur.
-
Workup and Purification: The reaction is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography or recrystallization.
Synthesis of Thiadiazoles
This compound and its trimer are also employed in the synthesis of 1,2,5-thiadiazoles through reactions with alkenes.
Caption: General Scheme for 1,2,5-Thiadiazole Synthesis.
Experimental Protocol: One-Pot Synthesis of a 1,2,5-Thiadiazole from an Alkene [7]
-
Reaction Mixture: A solution of the alkene and trithiazyl trichloride in an anhydrous solvent like acetonitrile is prepared.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Monitoring: The progress of the reaction can be followed by techniques such as thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up. The desired 1,2,5-thiadiazole is purified by standard methods such as column chromatography.
Conclusion
This compound and its trimer are indispensable reagents in inorganic and organic synthesis. Their ability to serve as a source of the "NSCl" unit provides a direct and efficient pathway to a variety of sulfur-nitrogen heterocycles. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working in chemical synthesis and drug development, enabling the further exploration and application of this fascinating class of compounds. The unique electronic and structural properties of this compound derivatives also suggest potential for their use in materials science, an area ripe for future investigation.
References
- 1. This compound | ClNS | CID 140196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (17178-58-4) for sale [vulcanchem.com]
- 3. Trithiazyl trichloride - Wikipedia [en.wikipedia.org]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 17178-58-4 | Benchchem [benchchem.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
The Coordination Chemistry of Thiazyl Chloride with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of thiazyl chloride (NSCl) with transition metals. It covers the synthesis, structural characterization, reactivity, and potential applications of these complexes, with a particular focus on their role as precursors to advanced materials. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development, offering detailed experimental protocols, systematically presented quantitative data, and visual representations of key chemical processes.
Introduction
The field of sulfur-nitrogen chemistry has garnered significant interest due to the remarkable electronic and structural properties of S-N compounds.[1] this compound, in its monomeric (NSCl) and more stable trimeric ((NSCl)₃) forms, serves as a versatile building block for the synthesis of a wide array of transition metal complexes.[1][2] These complexes are not only of fundamental interest for understanding bonding and electronic structure but also hold promise as precursors for the synthesis of binary transition metal nitrides, which have applications in catalysis and materials science.[1]
A key feature of the coordination chemistry of this compound is the versatile bonding of the NSCl ligand, which can coordinate to a metal center in two primary modes: a bent M=N=S–Cl arrangement and a linear M–N≡S–Cl arrangement.[3][4] This bonding variability leads to a rich structural diversity and a wide range of metal-nitrogen bond lengths, from approximately 1.76 to 2.28 Å.[3][4] The preferred bonding mode is largely influenced by the electronic configuration of the transition metal.[4]
This guide will delve into the synthesis of mononuclear and binuclear transition metal-thiazyl chloride complexes, their spectroscopic and structural characterization, and their reactivity, with a particular emphasis on thermolytic pathways to transition metal nitrides.
Synthesis of Transition Metal-Thiazyl Chloride Complexes
The synthesis of transition metal-thiazyl chloride complexes typically involves the reaction of a transition metal halide with trithiazyl trichloride, (NSCl)₃. The trimer serves as a convenient and stable source of the NSCl ligand. These reactions are generally carried out in inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).[2]
General Experimental Protocol for the Synthesis of [NbCl₅(NSCl)]
A representative synthesis involves the reaction of niobium(V) chloride with (NSCl)₃.
Materials:
-
Niobium(V) chloride (NbCl₅)[3]
-
Trithiazyl trichloride ((NSCl)₃)
-
Dichloromethane (CH₂Cl₂) (dried and distilled)
Procedure:
-
In a glovebox under an inert atmosphere, a solution of (NSCl)₃ in CH₂Cl₂ is added dropwise to a stirred suspension of NbCl₅ in CH₂Cl₂ at room temperature.[2]
-
The reaction mixture is stirred for a specified period, typically several hours, during which a color change is observed.
-
The resulting precipitate is collected by filtration, washed with dry CH₂Cl₂, and dried under vacuum.
A similar methodology can be applied for the synthesis of other transition metal complexes, such as [TaCl₅(NSCl)].[2]
Synthesis of Binuclear Complexes
Binuclear complexes can be formed, for example, through the thermolysis of mononuclear complexes or by direct reaction. The binuclear vanadium complex, [VCl₃(NSCl)₂]₂, is synthesized from the reaction of VCl₄ with (NSCl)₃.[2]
Structural Characterization and Bonding
The structural elucidation of transition metal-thiazyl chloride complexes is crucial for understanding their reactivity. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and discerning the coordination geometry and bonding mode of the NSCl ligand.
The bonding in these complexes is a subject of considerable interest, with the M-N-S linkage exhibiting either bent or linear geometries. This difference is attributed to the degree of pi-bonding between the metal and the nitrogen atom. In complexes with a linear M–N≡S–Cl arrangement, the N-S bond length is characteristic of a triple bond, whereas in the bent M=N=S–Cl structure, the N-S bond has more double bond character.[4]
Quantitative Structural Data
The following table summarizes key structural parameters for selected transition metal-thiazyl chloride complexes.
| Complex | Metal | M-N Bond Length (Å) | N-S Bond Length (Å) | M-N-S Angle (°) | Reference |
| [NbCl₅(NSCl)] | Nb | 2.263 | 1.441 | ~180 (linear) | [4] |
| [TaCl₅(NSCl)] | Ta | - | - | - | [2] |
| [MoCl₄(NSCl)]₂ | Mo | 1.75 | 1.57 | bent | [4] |
| [WCl₄(NSCl)]₂ | W | 1.76 | - | bent | [4] |
| [Re(NS)Cl₃(PPh₃)₂] | Re | - | - | - | [1] |
| [VCl₃(NSCl)₂]₂ | V | - | - | - | [2] |
Data for some complexes is incomplete in the readily available literature.
Spectroscopic Characterization
Infrared (IR) spectroscopy is a powerful tool for characterizing transition metal-thiazyl chloride complexes. The vibrational frequencies of the N-S and M-N bonds provide valuable insights into the bonding within the complex.
Infrared Spectroscopy
The N-S stretching frequency (ν(NS)) is particularly informative. A higher frequency is indicative of a stronger N-S bond, which is consistent with the linear M–N≡S–Cl bonding mode. Conversely, a lower ν(NS) suggests a weaker N-S bond, as found in the bent M=N=S–Cl arrangement.
| Complex | ν(NS) (cm⁻¹) | Reference |
| [Re(NS)Cl₃(PPh₃)₂] | 1213 | [1] |
| [Re(NS)Cl₃(PPh₃)(OPPh₃)] | 1230 | [1] |
Reactivity and Applications
Transition metal-thiazyl chloride complexes exhibit a range of interesting reactivity, with their most notable application being as precursors for the synthesis of transition metal nitrides.
Thermolysis to Transition Metal Nitrides
Thermolysis of these complexes leads to the elimination of sulfur and chlorine, resulting in the formation of binary transition metal nitrides.[1] For example, the thermolysis of the binuclear complex [MoCl₄(NSCl)]₂ provides a synthetic route to molybdenum nitride (N≡MoCl₃).[4] This method offers a potentially low-temperature route to these technologically important materials.
Experimental Protocol for Thermolysis: A detailed protocol for the thermolysis of a specific complex would involve heating the compound under a controlled atmosphere (e.g., inert gas flow or vacuum) at a specific temperature ramp and holding time. The product would then be characterized by techniques such as X-ray powder diffraction (XRD) to confirm the formation of the nitride phase.
Reactions with Platinum Group Metals
The coordination chemistry of this compound with platinum group metals (Ru, Os, Rh, Ir, Pd, Pt) is less explored compared to early transition metals. However, the general reactivity patterns suggest that similar coordination complexes could be formed, potentially exhibiting interesting catalytic properties. Further research in this area is warranted.
Visualizing Chemical Processes
Synthesis of a Mononuclear this compound Complex
Caption: General synthesis of a mononuclear transition metal-thiazyl chloride complex.
Bonding Dichotomy of the NSCl Ligand
Caption: Coordination modes of the this compound ligand.
Thermolytic Pathway to Transition Metal Nitrides
Caption: Thermolysis of a this compound complex to form a metal nitride.
Conclusion
The coordination chemistry of this compound with transition metals presents a rich and diverse field of study. The ability of the NSCl ligand to adopt different bonding modes gives rise to a wide range of structurally interesting complexes. While significant progress has been made in the synthesis and characterization of these compounds, particularly with early transition metals, there remain opportunities for further exploration, especially with the platinum group metals. The utility of these complexes as precursors to transition metal nitrides underscores their importance in materials chemistry. This guide provides a foundational understanding for researchers looking to explore this fascinating area of inorganic chemistry.
References
- 1. Thionitrosyl Complexes of Rhenium and Technetium with PPh3 and Chelating Ligands—Synthesis and Reactivity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cas 10026-12-7,NIOBIUM(V) CHLORIDE | lookchem [lookchem.com]
- 4. Synthesis and properties of MoCl4 complexes with thio- and seleno-ethers and their use for chemical vapour deposition of MoSe2 and MoS2 films - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Ab Initio Molecular Orbital Calculations of Thionitrosyl Chloride Stability
This guide provides a detailed analysis of the stability of thionitrosyl chloride (ClNS) and its isomer, thiazyl chloride (NSCl), based on ab initio molecular orbital (MO) calculations. The content is intended for researchers, scientists, and professionals in drug development who are interested in the computational assessment of molecular stability and isomerism.
Introduction to Thionitrosyl Chloride and its Isomer
In the study of triatomic molecules containing halogen, sulfur, and nitrogen atoms, thiazyl halides (XSN), where sulfur is the central atom, are well-documented. However, their thionitrosyl halide isomers (XNS) have been more elusive. This is largely attributed to the higher energy content of the XNS isomers compared to their XSN counterparts. This guide focuses on the computational investigation into the existence and stability of thionitrosyl chloride (ClNS) as a distinct species in the gas phase.
Computational Methodology
The primary computational approach employed in the study of thionitrosyl chloride stability involves high-level ab initio molecular orbital calculations. These methods are essential for accurately predicting the geometries and relative energies of the different isomers.
Experimental Protocol: Ab Initio Calculations
-
Geometry Optimization: The geometries of the neutral and ionized [N,S,Cl] isomers were optimized using the unrestricted Møller-Plesset second-order perturbation theory (UMP2) with the 6-311+G(d) basis set.
-
Energy Calculations: To obtain more accurate energy predictions, single-point energy calculations were performed using the Quadratic Configuration Interaction with Singles, Doubles, and perturbative Triples (QCISD(T)) method with the larger G-311++G(3df,2p) basis set.
-
Zero-Point Energy (ZPE) Correction: Zero-point vibrational energy corrections were included in the final energy calculations to account for the vibrational motion of the nuclei.
The logical workflow for these computational experiments is illustrated in the diagram below.
Results and Data Presentation
The ab initio calculations reveal a significant difference in the relative stabilities of the neutral and ionized isomers of [N,S,Cl].
3.1. Relative Stabilities
The key finding is that while neutral this compound (NSCl) is significantly more stable than thionitrosyl chloride (ClNS), the stability order is reversed for their radical cations.
| Species | Relative Energy (kJ/mol) | More Stable Isomer |
| Neutral (NSCl vs. ClNS) | 77 | NSCl |
| Cation (NSCl+ vs. ClNS+) | 36 | ClNS+ |
3.2. Optimized Geometries
The optimized geometries for both the neutral and ionized isomers provide insights into their molecular structures. The bond lengths are given in Angstroms (Å) and bond angles in degrees (°).
| Isomer | Bond | Neutral Bond Length (Å) | Cation Bond Length (Å) |
| ClNS | Cl-N | 1.739 | 1.683 |
| N-S | 1.558 | 1.636 | |
| NSCl | N-S | 1.450 | 1.411 |
| S-Cl | 2.164 | 2.378 |
| Isomer | Angle | Neutral Bond Angle (°) | Cation Bond Angle (°) |
| ClNS | Cl-N-S | 115.1 | 118.8 |
| NSCl | N-S-Cl | 116.1 | 104.9 |
The structural differences between the isomers and their corresponding cations are visualized in the diagram below.
Discussion and Implications
The computational results indicate that while neutral thionitrosyl chloride is thermodynamically much less stable than this compound, its radical cation is significantly more stable than the this compound cation. This reversal in stability upon ionization is a crucial factor for experimental designs aimed at identifying and characterizing ClNS. Mass spectrometry techniques, particularly neutralization-reionization mass spectrometry (NRMS), can leverage this property to detect the formation of the less stable neutral ClNS isomer.
The predicted geometries show that upon ionization, the N-S bond in ClNS lengthens, while in NSCl, the S-Cl bond lengthens considerably. These structural changes are consistent with the redistribution of electron density upon removal of an electron.
Conclusion
Ab initio molecular orbital calculations have proven to be a powerful tool for investigating the stability and structure of elusive molecules like thionitrosyl chloride. The theoretical findings provide a solid foundation for guiding experimental efforts to detect and characterize this high-energy isomer. The predicted reversal of stability between the neutral and cationic species of ClNS and NSCl is a key insight that can be exploited in mass spectrometric experiments. These computational predictions are vital for advancing our understanding of the chemistry of thionitrosyl halides and related compounds.
Methodological & Application
Synthesis of Thiazyl Chloride from Tetrasulfur Tetranitride: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and comparative data for the synthesis of thiazyl chloride, a key reagent in sulfur-nitrogen chemistry, from tetrasulfur tetranitride (S₄N₄). Primarily, the synthesis yields the more stable cyclic trimer, trithiazyl trichloride ((NSCl)₃), which can be subsequently converted to the monomeric this compound (NSCl) through pyrolysis. This document outlines and compares three primary methods utilizing different chlorinating agents: chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and disulfur dichloride (S₂Cl₂).
Introduction
This compound is a versatile precursor for the synthesis of a wide array of sulfur-nitrogen compounds, including heterocyclic systems and polymers with interesting material properties. The most common starting material for its synthesis is tetrasulfur tetranitride (S₄N₄), a well-established sulfur-nitrogen cage compound. The chlorination of S₄N₄ breaks the cage structure to form the six-membered trithiazyl trichloride ring. The choice of chlorinating agent significantly impacts the reaction's efficiency, purity of the product, and ease of execution.
Comparative Analysis of Synthesis Methods
The selection of a chlorinating agent is a critical step in the synthesis of trithiazyl trichloride from tetrasulfur tetranitride. The following table summarizes the key quantitative parameters for the most common methods.
| Chlorinating Agent | Reaction Equation | Reported Yield | Purity/Remarks |
| Chlorine (Cl₂) ** | 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃[1] | ~66%[2] | The product may be a mixture of isomers and other byproducts, requiring careful purification. |
| Sulfuryl Chloride (SO₂Cl₂) | S₄N₄ + SO₂Cl₂ → (NSCl)₃ + ... (unbalanced) | 95-100% (based on N content) | Considered a more convenient method that results in a purer product. |
| Disulfur Dichloride (S₂Cl₂) ** | 3 S₄N₄ + 2 S₂Cl₂ → 4 [S₄N₃]⁺Cl⁻ | Not ideal for (NSCl)₃ | Tends to form the salt thiotrithis compound, [S₄N₃]⁺Cl⁻, rather than trithiazyl trichloride.[3] |
Experimental Protocols
Caution: Tetrasulfur tetranitride is shock-sensitive and can detonate. All manipulations should be carried out with appropriate safety precautions, including the use of a fume hood and personal protective equipment. All solvents must be dried prior to use.
Protocol 1: Synthesis of Trithiazyl Trichloride using Chlorine (Cl₂)
This protocol is a widely cited method for the synthesis of trithiazyl trichloride.
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Carbon tetrachloride (CCl₄), dry
-
Chlorine (Cl₂) gas, dry
-
Nitrogen (N₂) gas, dry
Procedure:
-
In a two-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend powdered S₄N₄ in dry CCl₄.
-
Purge the reaction mixture with dry nitrogen gas.
-
While stirring vigorously, introduce a stream of dry chlorine gas through the gas inlet tube below the surface of the solvent.
-
Continue the chlorination until the orange-red color of S₄N₄ disappears and a pale-yellow precipitate of (NSCl)₃ forms.
-
Stop the chlorine flow and purge the system with nitrogen to remove any excess chlorine.
-
The crude product can be isolated by filtration, washed with dry CCl₄, and dried under vacuum.
-
Recrystallization from hot CCl₄ can be performed for further purification, but the solution should not be heated above approximately 60°C to avoid decomposition.
Protocol 2: Synthesis of Trithiazyl Trichloride using Sulfuryl Chloride (SO₂Cl₂)
This method is reported to be more convenient and provide a purer product with a higher yield.
Materials:
-
Tetrasulfur tetranitride (S₄N₄) or chlorocyclotrithiadiazenium chloride (S₃N₂Cl⁺Cl⁻)
-
Sulfuryl chloride (SO₂Cl₂), excess
-
Carbon tetrachloride (CCl₄), dry
-
Nitrogen (N₂) gas, dry
Procedure:
-
In a flask, place the sulfur-nitrogen compound (S₄N₄ or S₃N₂Cl⁺Cl⁻).
-
Add an excess of sulfuryl chloride (e.g., 2-3 mL of SO₂Cl₂ per gram of the sulfur compound).
-
Stir the mixture under a nitrogen atmosphere for 24 hours at room temperature.
-
Evaporate the excess SO₂Cl₂ and solvent to dryness under reduced pressure.
-
Recrystallize the resulting yellow product from dry CCl₄ to obtain pale yellow needles of (NSCl)₃.
Logical Workflow of the Synthesis
The following diagram illustrates the general workflow for the synthesis of trithiazyl trichloride from tetrasulfur tetranitride.
Caption: General experimental workflow for the synthesis of trithiazyl trichloride.
Conversion to Monomeric this compound
The monomeric form of this compound (NSCl) is a highly reactive green gas. It is typically generated in situ for immediate use in further reactions by the thermal decomposition (pyrolysis) of the trimer, trithiazyl trichloride.
Procedure: At approximately 100°C in a vacuum, trithiazyl trichloride undergoes cracking to yield the monomeric this compound.[1]
(−N=S(−Cl)−)₃ → 3 N≡S−Cl[1]
This monomer is a valuable reagent for the synthesis of various sulfur-nitrogen heterocycles.
Conclusion
The synthesis of this compound from tetrasulfur tetranitride is a fundamental procedure in inorganic chemistry, providing a gateway to a rich variety of S-N compounds. The use of sulfuryl chloride as the chlorinating agent offers a significant advantage in terms of yield and product purity, making it a recommended method for many applications. Proper handling and safety precautions are paramount when working with these energetic and reactive compounds.
References
Application Notes and Protocols: In Situ Generation of Thiazyl Chloride Using Katz Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl chloride (NSCl) is a valuable reagent in synthetic organic chemistry, particularly for the construction of sulfur-nitrogen containing heterocycles such as isothiazoles and thiadiazoles. However, monomeric this compound is a reactive and unstable gas, typically generated by the pyrolysis of its stable trimer, trithiazyl trichloride ((NSCl)₃). This process can be inconvenient and hazardous. A more practical alternative is the in situ generation of this compound using the "Katz reagent," a mixture of ethyl carbamate, thionyl chloride (SOCl₂), and pyridine. This method offers a convenient, one-pot procedure that avoids the need to handle the volatile and reactive this compound directly. This document provides detailed application notes and protocols for the in situ generation of this compound using the Katz reagent and its subsequent application in the synthesis of heterocyclic compounds.
Reaction Mechanism and Principle
The in situ generation of this compound using the Katz reagent is believed to proceed through the reaction of ethyl carbamate with thionyl chloride, facilitated by the base, pyridine. Pyridine acts as a catalyst and also serves to neutralize the hydrochloric acid (HCl) generated during the reaction. The proposed reaction leads to the formation of this compound along with carbon dioxide and ethanol as byproducts.
While the precise mechanism is not fully elucidated in the literature, a plausible pathway is initiated by the nucleophilic attack of the nitrogen atom of ethyl carbamate on the electrophilic sulfur atom of thionyl chloride. This is followed by a series of elimination steps, driven by the formation of stable gaseous byproducts, to yield the reactive this compound.
Applications in Heterocyclic Synthesis
The primary application of in situ generated this compound is in the synthesis of isothiazoles and thiadiazoles through cycloaddition and cyclization reactions. This method has been successfully employed in the reaction with various substrates, including 1,4-diketones, to afford the corresponding heterocyclic products. It is important to note that the reactivity of this compound generated from the Katz reagent can sometimes differ from that generated by the pyrolysis of the trimer, potentially due to the presence of other components of the reagent mixture which can act as oxidizing or chlorinating agents.
Synthesis of 1,2,5-Thiadiazoles and Isothiazoles from 1,4-Diketones
A key application of the Katz reagent is the reaction with 1,4-diketones to synthesize substituted 1,2,5-thiadiazoles and isothiazoles. For example, the reaction of 1,2-dibenzoylethane with in situ generated this compound yields both 3,4-dibenzoyl-1,2,5-thiadiazole and 5-benzoyl-3-phenylisothiazole.
Table 1: Synthesis of Heterocycles from 1,2-Dibenzoylethane using Katz Reagent
| Substrate | Product(s) | Yield (%) |
| 1,2-Dibenzoylethane | 3,4-Dibenzoyl-1,2,5-thiadiazole | 45 |
| 5-Benzoyl-3-phenylisothiazole | 13 |
Experimental Protocols
General Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Pyridine is flammable and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All glassware should be oven-dried before use.
Protocol 1: In Situ Generation of this compound and Reaction with a 1,4-Diketone
This protocol is based on the reaction of 1,2-dibenzoylethane with this compound generated in situ from the Katz reagent.
Materials:
-
Ethyl carbamate
-
Thionyl chloride (SOCl₂)
-
Dry pyridine
-
Dry benzene
-
1,2-Dibenzoylethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Katz Reagent:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl carbamate (4.51 mmol, 1.0 eq).
-
Add dry benzene (22 mL).
-
With stirring, add dry pyridine (2.0 mL).
-
Slowly add thionyl chloride (4.51 mmol, 1.0 eq) to the mixture at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
-
Reaction with the Substrate:
-
To the prepared Katz reagent, add the 1,4-diketone substrate (e.g., 1,2-dibenzoylethane, 1.05 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with dilute aqueous HCl, followed by water, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to isolate the desired heterocyclic compounds.
-
Visualizations
Caption: Proposed pathway for the in situ generation of this compound.
Caption: Experimental workflow for heterocyclic synthesis.
Application Notes and Protocols: Synthesis of Monomeric Thionitrosyl Chloride (NSCl) via Pyrolysis of Trithiazyl Trichloride ((NSCl)₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomeric thionitrosyl chloride (NSCl) is a highly reactive, green gaseous compound that serves as a valuable precursor in the synthesis of various sulfur-nitrogen compounds. Its transient nature necessitates in-situ generation and use in many applications. One of the most common and effective methods for producing monomeric NSCl is through the thermal decomposition, or pyrolysis, of its stable trimeric form, trithiazyl trichloride ((NSCl)₃). This document provides a detailed protocol for the laboratory-scale pyrolysis of (NSCl)₃ to yield gaseous NSCl, intended for use by qualified researchers in a controlled laboratory setting.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Trithiazyl trichloride ((NSCl)₃) | |
| Product | Monomeric Thionitrosyl Chloride (NSCl) | |
| Pyrolysis Temperature | 100 °C | |
| Physical Appearance of (NSCl)₃ | White solid | |
| Physical Appearance of NSCl | Green gas | |
| Molecular Weight of (NSCl)₃ | 244.6 g/mol | [1] |
| Molecular Weight of NSCl | 81.53 g/mol |
Experimental Protocol
This protocol outlines the vacuum pyrolysis of trithiazyl trichloride to generate monomeric thionitrosyl chloride. The monomeric product is highly reactive and is typically used immediately in subsequent reactions.
Materials and Apparatus:
-
Trithiazyl trichloride ((NSCl)₃)
-
Schlenk line or vacuum manifold capable of maintaining a dynamic vacuum
-
Two-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Glass wool
-
U-tube trap or cold finger
-
Dewar flasks
-
Liquid nitrogen or dry ice/acetone slush bath
-
Inert gas (e.g., Argon or Nitrogen)
-
Appropriate glassware for subsequent reactions
Procedure:
-
Apparatus Setup:
-
Assemble the pyrolysis apparatus as depicted in the workflow diagram. The setup generally consists of a two-neck flask containing the (NSCl)₃, connected to a U-tube trap, which is then connected to a high-vacuum line.
-
Place a loose plug of glass wool in the neck of the flask leading to the vacuum line to prevent entrainment of the solid (NSCl)₃.
-
The U-tube trap should be positioned to allow for immersion in a cooling bath.
-
-
Preparation of (NSCl)₃:
-
Place a carefully weighed amount of trithiazyl trichloride into the two-neck round-bottom flask.
-
Attach the flask to the vacuum line.
-
-
Pyrolysis:
-
Evacuate the system using the Schlenk line. A dynamic vacuum is crucial for removing the gaseous NSCl product as it forms.
-
Once a stable vacuum is achieved, begin heating the flask containing (NSCl)₃ to 100 °C using the heating mantle.
-
Immerse the U-tube trap in a liquid nitrogen or dry ice/acetone bath to condense the product.
-
-
Product Collection and Use:
-
As the pyrolysis proceeds, the green, gaseous NSCl monomer will be drawn through the apparatus and condense in the cold trap as a solid or liquid, depending on the temperature.
-
The pyrolysis is typically continued until all the white solid (NSCl)₃ has been consumed.
-
Once the reaction is complete, the trapped NSCl can be isolated by closing the stopcocks to the trap.
-
The monomeric NSCl is highly unstable and should be used immediately for subsequent reactions by either warming the trap to allow the gas to enter another reaction vessel or by dissolving the condensed product in a suitable solvent at low temperature.
-
Safety Precautions
-
Handling of (NSCl)₃ and NSCl: Both trithiazyl trichloride and its monomer are highly reactive and toxic. All manipulations should be carried out in a well-ventilated fume hood.[2][3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[2][3][4]
-
Reaction with Water: These compounds react violently with water, releasing toxic and corrosive gases such as HCl and SO₂.[2][3][4] Ensure all glassware is scrupulously dried before use and conduct the experiment under an inert atmosphere.
-
Toxicity: Inhalation of vapors is harmful and can cause respiratory irritation.[3] Avoid breathing fumes. In case of inhalation, move to fresh air and seek immediate medical attention.[2][4]
-
Disposal: All waste materials should be treated as hazardous waste and disposed of according to institutional guidelines.
Characterization
-
Visual Observation: The formation of monomeric NSCl is indicated by the appearance of a green gas.
-
Mass Spectrometry: The presence of NSCl can be confirmed by mass spectrometry, which will show a parent ion peak corresponding to its molecular weight.
Workflow Diagram
Caption: Workflow for the pyrolysis of (NSCl)3 to monomeric NSCl.
References
Application Notes & Protocols: Synthesis of 1,2,5-Thiadiazoles Using Thiazyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,5-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry and materials science, known for its high aromaticity and stability.[1] Thiazyl chloride (N≡SCl), and its stable trimeric form, trithiazyl trichloride ((NSCl)₃), are versatile and powerful reagents for the synthesis of these heterocycles.[2][3] This document provides detailed protocols for the synthesis of 1,2,5-thiadiazoles using both pre-formed trithiazyl trichloride and its in situ generation, offering researchers a guide to leveraging this efficient cyclization methodology.
Core Synthesis Strategies
Two primary methodologies are employed for the synthesis of 1,2,5-thiadiazoles using this compound reagents:
-
Method A: Reaction with Pre-formed Trithiazyl Trichloride ((NSCl)₃): This is a direct approach where the stable, solid trimer is reacted with a suitable organic substrate, typically a 1,4-dicarbonyl compound.[2]
-
Method B: In situ Generation of this compound (Katz Reagent): This method avoids the need to handle the isolated trimer by generating the reactive this compound monomer within the reaction mixture. This is commonly achieved using the "Katz reagent," a mixture of ethyl carbamate, thionyl chloride, and a base like pyridine.[2][4]
Caption: High-level workflow for 1,2,5-thiadiazole synthesis.
Method A: Synthesis using Pre-formed Trithiazyl Trichloride
This protocol is effective for the cyclization of 1,4-diketones to yield 3,4-diacyl-1,2,5-thiadiazoles. Trithiazyl trichloride, a white solid, serves as the direct source of the "NSN" fragment required for the heterocycle formation.[2][5]
Caption: Reaction pathway using pre-formed trithiazyl trichloride.
Experimental Protocol: Synthesis of 3,4-Dibenzoyl-1,2,5-thiadiazole
Materials:
-
1,2-Dibenzoylethane (1,4-diphenyl-1,4-butanedione)
-
Trithiazyl trichloride ((NSCl)₃)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Standard reflux apparatus
-
Chromatography supplies (e.g., silica gel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dibenzoylethane in anhydrous carbon tetrachloride.
-
Add trithiazyl trichloride to the solution. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically after several hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired 3,4-dibenzoyl-1,2,5-thiadiazole.
Expected Yield: The typical yield for this transformation is in the range of 40-44%.[2]
Method B: Synthesis via in situ Generation (Katz Reagent)
This method provides an alternative that avoids the isolation of trithiazyl trichloride.[2] The reactive species is generated directly in the reaction flask from ethyl carbamate, thionyl chloride, and pyridine. While efficient, this method can sometimes lead to the formation of by-products such as isothiazoles, depending on the substrate.[2][4]
Caption: Logical flow for the in situ generation and reaction of NSCl.
Experimental Protocol: Synthesis of 3,4-Dibenzoyl-1,2,5-thiadiazole
Materials:
-
1,2-Dibenzoylethane
-
Ethyl carbamate
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Benzene or Toluene, anhydrous
-
Standard reaction apparatus
Procedure:
-
To a solution of 1,2-dibenzoylethane in anhydrous benzene, add ethyl carbamate and pyridine.
-
Slowly add thionyl chloride to the mixture at room temperature with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter to remove any precipitated salts.
-
Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to separate the desired 3,4-dibenzoyl-1,2,5-thiadiazole from by-products (e.g., 5-benzoyl-3-phenylisothiazole).
Expected Yield: This reaction typically yields the desired thiadiazole at around 45%, along with an isothiazole by-product in approximately 13% yield.[2]
Data Summary: Reaction of 1,2-Dibenzoylethane
The following table summarizes the quantitative outcomes for the synthesis of 3,4-dibenzoyl-1,2,5-thiadiazole using the two described methods.
| Substrate | Reagent / Method | Solvent | Key Conditions | Product Yield | By-product Yield | Reference |
| 1,2-Dibenzoylethane | Trithiazyl trichloride ((NSCl)₃) | CCl₄ | Reflux | 40-44% | Not reported | [2] |
| 1,2-Dibenzoylethane | Katz Reagent (in situ NSCl) | Benzene | Reflux | 45% | 13% (Isothiazole) | [2] |
Scope and Other Applications
The utility of this compound extends beyond 1,4-diketones. Trithiazyl trichloride has been shown to convert other substrates into 1,2,5-thiadiazoles, including:
-
Enamines and Enamides: These compounds react to form various alkyl, aryl, and functionalized 1,2,5-thiadiazoles in moderate to good yields.[6]
-
1,2,3-Triazoles: Certain electron-poor triazoles can be converted to 1,2,5-thiadiazoles with the loss of dinitrogen.[6]
-
Pyrroles: 1-Alkyl-2,5-diphenylpyrroles react to form bis-1,2,5-thiadiazoles, demonstrating a novel route to biheterocycles.[7]
Safety Considerations
-
Trithiazyl Trichloride ((NSCl)₃): Handle with care in a well-ventilated fume hood. It is a reactive chemical.
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood.
-
Solvents: Carbon tetrachloride is a suspected carcinogen and is toxic. Benzene is a known carcinogen. Toluene is a less toxic alternative. Ensure proper handling and disposal procedures are followed.
References
- 1. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. This compound | 17178-58-4 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Trithiazyl trichloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of pyrroles into bis-1,2,5-thiadiazoles: a new route to biheterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cycloaddition Reactions of Thiazyl Chloride with Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cycloaddition reactions between the trimer of thiazyl chloride, trithiazyl trichloride ((NSCl)₃), and various alkynes. This reaction offers a direct and efficient one-pot synthesis of 1,2,5-thiadiazoles, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The protocols detailed herein are based on established literature and provide a foundation for the synthesis and exploration of novel 1,2,5-thiadiazole derivatives.
Data Presentation
The following table summarizes the reaction conditions and yields for the cycloaddition of trithiazyl trichloride with a range of alkynes. This data is crucial for reaction planning and optimization. Anhydrous conditions are generally recommended as the presence of moisture can significantly lower product yields.[1]
| Alkyne | Reagent | Solvent | Temperature | Time | Yield (%) | Product |
| Diphenylacetylene | (NSCl)₃ (1 equiv) | Benzene | Room Temperature | 17.5 h | 32 | 3,4-Diphenyl-1,2,5-thiadiazole |
| Phenylacetylene | (NSCl)₃ (1 equiv) | Benzene | Room Temperature | 87 h | 62 | 3-Phenyl-1,2,5-thiadiazole |
| 4-Nitrophenylacetylene | (NSCl)₃ (1 equiv) | Benzene | Room Temperature | 16 h, then reflux for 2 h | 62 | 3-(4-Nitrophenyl)-1,2,5-thiadiazole |
| Dimethyl acetylenedicarboxylate | (NSCl)₃ (1 equiv) | Benzene | Room Temperature | 18 h, then reflux for 3 h | 84 | 3,4-Bis(methoxycarbonyl)-1,2,5-thiadiazole |
| 1,2-Dibenzoylethyne | (NSCl)₃ | Not Specified | Not Specified | Not Specified | 40-44 | 3,4-Dibenzoyl-1,2,5-thiadiazole[2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 1,2,5-thiadiazoles from the reaction of trithiazyl trichloride with representative alkynes.
Protocol 1: Synthesis of 3,4-Bis(methoxycarbonyl)-1,2,5-thiadiazole from Dimethyl Acetylenedicarboxylate (DMAD)
This protocol describes the high-yield synthesis of a dialkoxycarbonyl-substituted 1,2,5-thiadiazole.
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous benzene
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/petroleum ether)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of trithiazyl trichloride in anhydrous benzene.
-
To this stirred solution, add a solution of 1.0 mmol of dimethyl acetylenedicarboxylate in anhydrous benzene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After the initial stirring period, heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Synthesis of 3-Phenyl-1,2,5-thiadiazole from Phenylacetylene
This protocol outlines the synthesis of a monosubstituted aryl-1,2,5-thiadiazole.
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Phenylacetylene
-
Anhydrous benzene
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of 1.0 mmol of trithiazyl trichloride in anhydrous benzene.
-
To this solution, add 1.0 mmol of phenylacetylene at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 87 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by column chromatography on silica gel to afford 3-phenyl-1,2,5-thiadiazole.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 1,2,5-thiadiazoles via the cycloaddition of trithiazyl trichloride with alkynes.
Caption: General workflow for the synthesis of 1,2,5-thiadiazoles.
Proposed Reaction Mechanism
The reaction is believed to proceed through a concerted [4+2] cycloaddition mechanism, where the trithiazyl trichloride acts as a 1,2-bis-electrophile.
References
Application Notes and Protocols: Preparation of Isothiazoles from 1,4-Diketones and Thiazyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the synthesis of isothiazoles from 1,4-diketones, with a focus on the use of thiazyl chloride and its precursors. While the direct reaction of 1,4-diketones with this compound is often low-yielding for isothiazoles and favors the formation of 1,2,5-thiadiazole byproducts, a more efficient two-step approach is presented. This preferred method involves the initial conversion of the 1,4-diketone to a 2,5-disubstituted furan via the Paal-Knorr synthesis, followed by the reaction of the furan with this compound to yield the desired 5-acyl-3-substituted isothiazole.
Reaction Overview
The direct reaction of a 1,4-diketone with this compound (or its trimer, trithiazyl trichloride) can lead to a mixture of products, with the major product often being a 1,2,5-thiadiazole derivative. The formation of the desired isothiazole is a minor pathway and is believed to proceed through an in-situ generated furan intermediate.
A more synthetically useful and higher-yielding approach is a two-step synthesis:
-
Step 1: Paal-Knorr Furan Synthesis. A 1,4-diketone is cyclized in the presence of an acid catalyst to form a 2,5-disubstituted furan.
-
Step 2: Isothiazole Synthesis from Furan. The resulting furan is then reacted with this compound, which can be generated in situ from reagents like the "Katz reagent" (a mixture of ethyl carbamate, thionyl chloride, and pyridine), to produce the target 5-acyl-3-substituted isothiazole.
Data Presentation
The following table summarizes the yields of 5-acyl-3-substituted isothiazoles obtained from the reaction of various 2,5-disubstituted furans with this compound (generated from the "Katz reagent" or from trithiazyl trichloride).
| Entry | Furan Substrate | R1 | R2 | Reagent | Product | Yield (%) | Reference |
| 1 | 2,5-Diphenylfuran | Ph | Ph | Katz Reagent | 5-Benzoyl-3-phenylisothiazole | 85 | |
| 2 | 2,5-Bis(4-methylphenyl)furan | 4-Me-Ph | 4-Me-Ph | Trithiazyl trichloride | 5-(4-Methylbenzoyl)-3-(4-methylphenyl)isothiazole | 75 | |
| 3 | 2,5-Di-tert-butylfuran | t-Bu | t-Bu | Trithiazyl trichloride | 5-Pivaloyl-3-tert-butylisothiazole | 60 | |
| 4 | 2,3,5-Triphenylfuran | Ph | Ph, 4-Ph | Katz Reagent | 5-Benzoyl-3,4-diphenylisothiazole | 56 | |
| 5 | 3-Bromo-2,5-diphenylfuran | Ph | Ph, 4-Br | Katz Reagent | 5-Benzoyl-4-bromo-3-phenylisothiazole | 100 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 5-Benzoyl-3-phenylisothiazole from 1,2-Dibenzoylethane
Step 1: Synthesis of 2,5-Diphenylfuran (Paal-Knorr Synthesis)
-
Materials: 1,2-Dibenzoylethane, p-toluenesulfonic acid (PTSA) or another suitable acid catalyst, toluene.
-
Procedure:
-
To a solution of 1,2-dibenzoylethane (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,5-diphenylfuran can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 5-Benzoyl-3-phenylisothiazole
-
Materials: 2,5-Diphenylfuran, ethyl carbamate, thionyl chloride, pyridine, benzene (or a suitable solvent).
-
Procedure (using the "Katz Reagent"):
-
To a stirred solution of ethyl carbamate (4.5 mmol) in dry benzene (20-25 mL) at room temperature, add thionyl chloride (4.5 mmol) dropwise.
-
Add dry pyridine (1.5-2.0 mmol) to the mixture.
-
Add 2,5-diphenylfuran (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-benzoyl-3-phenylisothiazole.
-
Protocol 2: Direct Reaction of 1,2-Dibenzoylethane with this compound ("Katz Reagent")
-
Materials: 1,2-Dibenzoylethane, ethyl carbamate, thionyl chloride, pyridine, benzene.
-
Procedure:
-
Follow the same procedure for the preparation of the "Katz reagent" as described in Protocol 1, Step 2.
-
Add 1,2-dibenzoylethane (1.0 eq) to the reagent mixture.
-
Heat the mixture to reflux for an extended period (e.g., 48 hours).
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in Protocol 1, Step 2.
-
Purify the crude product by column chromatography. This will typically yield 3,4-dibenzoyl-1,2,5-thiadiazole as the major product and 5-benzoyl-3-phenylisothiazole as a minor product.
-
Visualizations
Caption: Overall workflow for the synthesis of isothiazoles from 1,4-diketones.
Application Notes and Protocols: The Role of Thiazyl Chloride in the Synthesis of Sulfur-Nitrogen Radicals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazyl chloride (NSCl), and its more stable trimer, trithiazyl trichloride ((NSCl)₃), are fundamental reagents in the field of sulfur-nitrogen chemistry.[1] They serve as versatile precursors for the construction of a wide array of sulfur-nitrogen heterocycles, most notably the stable 1,2,3,5-dithiadiazolyl radicals.[1][2] These radicals are of significant interest due to their unique electronic and magnetic properties, which make them promising candidates for developing molecular conductors, magnets, and data storage devices.[1][2][3]
A primary and effective route to these radicals involves the cycloaddition reaction of this compound with a nitrile sulfide (R-C≡N⁺-S⁻). This reaction yields a 1,2,3,5-dithiadiazolium chloride salt, which can then be readily reduced to the corresponding stable dithiadiazolyl radical.[1][4][5][6] This methodology provides a general and versatile pathway to a large family of sulfur-nitrogen radicals with tunable properties based on the 'R' substituent.
Synthetic Pathways and Mechanisms
The most common pathway involves a [3+2] cycloaddition reaction. Nitrile sulfides, which are typically generated in situ from the thermolysis of oxathiazolones, react with monomeric this compound (in equilibrium with its trimer) to form the five-membered dithiadiazolium heterocyclic ring. Subsequent one-electron reduction of this salt yields the neutral 7π radical.
References
- 1. This compound | 17178-58-4 | Benchchem [benchchem.com]
- 2. jyx.jyu.fi [jyx.jyu.fi]
- 3. Thiazyl radicals: old materials for new molecular devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The preparation of 1,2,3,5-dithiadiazolium chlorides from the reaction of nitrile sulphides with this compound [scite.ai]
Application Notes and Protocols for the Synthesis of Thionitrosyl Fluoride (NSF) via Halogen Exchange of Thiazyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionitrosyl fluoride (NSF) is a reactive inorganic compound that has garnered interest in various fields of chemical synthesis, including as a precursor for the preparation of more complex sulfur-nitrogen compounds. One of the common methods for its synthesis involves the halogen exchange reaction of trithiazyl trichloride ((NSCl)₃), a readily available starting material. This document provides detailed application notes and protocols for the synthesis of NSF, summarizing key quantitative data and outlining the experimental workflow.
Reaction Principle
The synthesis of thionitrosyl fluoride from trithiazyl trichloride is based on a halogen exchange reaction where the chlorine atoms in (NSCl)₃ are replaced by fluorine atoms. This is typically achieved by reacting (NSCl)₃ with a suitable fluorinating agent. While various fluorinating agents can be employed, silver(II) fluoride (AgF₂) and cesium fluoride (CsF) are commonly cited for this transformation. The overall reaction can be represented as:
(NSCl)₃ + 3MF → 3NSF + 3MCl (where M = Ag, Cs)
The trimeric (NSCl)₃ first depolymerizes to the monomeric NSCl, which then undergoes halogen exchange.
Quantitative Data Summary
The following table summarizes the key physical and spectroscopic data for thionitrosyl fluoride (NSF).
| Property | Value |
| Physical Properties | |
| Molecular Formula | NSF |
| Molecular Weight | 65.07 g/mol |
| Boiling Point | 0.4 °C |
| Melting Point | -89 °C |
| Appearance | Colorless gas at room temperature |
| Spectroscopic Data | |
| Infrared (IR) Absorption | ν(N≡S): ~1372 cm⁻¹, ν(S-F): ~640 cm⁻¹ |
| ¹⁹F NMR (vs. CFCl₃) | δ: ~-211 ppm |
| Mass Spectrometry (m/z) | 65 (M⁺) |
Experimental Protocols
This section provides a detailed protocol for the synthesis of thionitrosyl fluoride (NSF) from trithiazyl trichloride ((NSCl)₃) using silver(II) fluoride (AgF₂) as the fluorinating agent. This method is adapted from the pioneering work in the field.
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Silver(II) fluoride (AgF₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Standard vacuum line apparatus
-
Cold traps (liquid nitrogen)
-
Glass reaction vessel with a magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble a vacuum line apparatus equipped with a reaction vessel, a series of cold traps, and a vacuum pump. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and products.
-
Reactant Charging: In a dry, inert atmosphere (e.g., a glovebox), charge the glass reaction vessel with freshly prepared or commercially available trithiazyl trichloride ((NSCl)₃) and a stoichiometric excess of silver(II) fluoride (AgF₂).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the reaction vessel to create a slurry of the reactants.
-
Reaction Conditions: Cool the reaction vessel using a suitable cooling bath (e.g., a dry ice/acetone slush bath) to approximately -20 °C to -30 °C. Stir the mixture vigorously.
-
Initiation of Reaction: Slowly warm the reaction mixture to room temperature while continuing to stir. The reaction is typically initiated at around 0 °C and can be monitored by observing the color change of the reaction mixture.
-
Product Collection: The product, thionitrosyl fluoride (NSF), is a volatile gas at room temperature. It is carried out of the reaction vessel in a stream of inert gas (e.g., nitrogen) and collected in a series of cold traps cooled with liquid nitrogen.
-
Purification: The collected NSF can be purified by fractional condensation on the vacuum line. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF, leaving behind less volatile impurities.
-
Characterization: The purified NSF can be characterized by its physical properties (boiling point) and spectroscopic data (IR, ¹⁹F NMR, Mass Spectrometry) as summarized in the table above.
Safety Precautions:
-
Thionitrosyl fluoride is a toxic and reactive gas. All manipulations should be carried out in a well-ventilated fume hood or using a vacuum line.
-
Trithiazyl trichloride is moisture-sensitive and can be explosive. Handle with care in a dry, inert atmosphere.
-
Silver(II) fluoride is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
Diagrams
The following diagrams illustrate the logical workflow of the synthesis and the reaction pathway.
Caption: Experimental workflow for the synthesis of NSF.
Caption: Reaction pathway for NSF synthesis.
Application Notes and Protocols for Handling Gaseous Thiazyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of gaseous thiazyl chloride (NSCl). Given its reactive and potentially hazardous nature, adherence to these guidelines is critical to ensure personnel safety and experimental success.
Introduction
This compound is a volatile, yellow-green gas at room temperature that is a valuable reagent in synthetic chemistry, particularly in the formation of sulfur-nitrogen heterocycles.[1][2] It is characterized by a linear N≡S–Cl geometry.[2] However, it readily trimerizes to the more stable, solid trithiazyl trichloride ((NSCl)₃).[1][2] Due to its reactivity and potential toxicity, all manipulations involving gaseous this compound must be conducted in a controlled environment by trained personnel.
Quantitative Data
A summary of the key physical and chemical properties of this compound is provided below. Data for thionyl chloride (SOCl₂), a related and more extensively studied compound, is included for comparison where specific data for this compound is unavailable.
| Property | This compound (NSCl) | Thionyl Chloride (SOCl₂) | Source(s) |
| Molecular Formula | ClNS | SOCl₂ | [2] |
| Molecular Weight | 81.53 g/mol | 118.97 g/mol | [2] |
| Appearance | Yellow-green gas | Colorless to yellow fuming liquid | [1][3] |
| Boiling Point | Not readily available (decomposes) | 76 °C (169 °F) | [3] |
| Melting Point (of trimer) | 168 °C (334 °F) | -156 °F | [1] |
| Vapor Pressure | Not readily available | 100 mmHg @ 20 °C (70 °F) | [3] |
| Density | 1.57 g/cm³ (of liquid at boiling point) | 1.64 g/cm³ | [2][3] |
| Occupational Exposure Limit (Ceiling) | Not established | 1 ppm | [4][5] |
Experimental Protocols
Synthesis of Gaseous this compound via Pyrolysis of Trithiazyl Trichloride
The most common laboratory method for generating gaseous this compound is through the thermal decomposition (pyrolysis) of its solid trimer, trithiazyl trichloride ((NSCl)₃).[1][6]
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Inert gas (e.g., Argon or Nitrogen), high purity
-
Solvent for trapping or reaction (e.g., anhydrous dichloromethane, acetonitrile)
-
Drying agent for gas stream (e.g., P₄O₁₀ on glass wool)
Equipment:
-
Schlenk line or inert atmosphere glovebox
-
Pyrolysis tube (quartz or borosilicate glass)
-
Tube furnace with temperature controller
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)
-
Reaction vessel (Schlenk flask) with a gas inlet and outlet
-
Gas bubbler
-
Vacuum pump
Procedure:
-
Preparation of the Apparatus:
-
Assemble the pyrolysis apparatus as shown in the workflow diagram below. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Place a plug of glass wool and a layer of P₄O₁₀ in the purification tube to dry the generated gas stream.
-
The reaction vessel should contain the desired solvent and be pre-cooled to the appropriate temperature for trapping the this compound or for the subsequent reaction.
-
-
Pyrolysis:
-
Place a known quantity of trithiazyl trichloride into the pyrolysis tube.
-
Assemble the pyrolysis tube in the tube furnace and connect it to the purification train and the reaction vessel.
-
Evacuate the entire system using the vacuum pump and then backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Maintain a gentle flow of inert gas through the system, which can be monitored with the gas bubbler.
-
Heat the tube furnace to 100 °C. The trithiazyl trichloride will sublime and then decompose into monomeric gaseous this compound.[1]
-
-
Collection and Use:
-
The gaseous this compound, carried by the inert gas stream, will pass through the purification tube and into the cooled reaction vessel.
-
The yellow-green color of the gas is an indicator of its presence.
-
The gaseous this compound can be bubbled through a solution for an in-situ reaction or condensed in the cold trap for later use.
-
In-situ Generation and Reaction of Gaseous this compound
For many applications, the in-situ generation and immediate use of gaseous this compound is the safest and most efficient method.
Procedure:
-
Follow the setup described in Protocol 3.1.
-
The reaction vessel should contain the substrate dissolved in an appropriate anhydrous solvent.
-
Cool the reaction vessel to the desired reaction temperature.
-
Generate the gaseous this compound as described above, allowing it to bubble directly into the reaction mixture.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS, NMR).
-
Once the reaction is complete, stop the pyrolysis and purge the system with inert gas to remove any remaining this compound.
Safety Precautions and Handling
This compound is a hazardous substance and must be handled with extreme care. The following safety precautions are mandatory.
4.1. Engineering Controls:
-
All work with gaseous this compound must be conducted in a well-ventilated chemical fume hood or an inert atmosphere glovebox.[7]
-
A safety shower and eyewash station must be readily accessible.[7]
4.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[8]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., neoprene or nitrile) are mandatory.[7][8]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood or glovebox, a full-face respirator with a cartridge suitable for acid gases and chlorine should be used.[8]
4.3. Material Compatibility:
-
Recommended Materials: Borosilicate glass, quartz, and PTFE (Teflon®) are generally compatible with this compound.
-
Materials to Avoid: this compound is reactive towards water, alcohols, and other protic solvents.[9] It can also react with certain metals, especially in the presence of moisture.[9]
4.4. Waste Disposal:
-
Excess gaseous this compound should be bubbled through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize it.
-
All contaminated materials (glassware, gloves, etc.) must be decontaminated or disposed of as hazardous waste according to institutional guidelines.[7][10]
4.5. Emergency Procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Spill: In the event of a leak or spill, evacuate the area and ensure adequate ventilation. Neutralize the spill with a suitable absorbent material (e.g., sodium bicarbonate). Do not use water to clean up a spill of the trimer, as it will react.
Visualizations
Experimental Workflow for Generation and Use of Gaseous this compound
Caption: Workflow for the generation and in-situ use of gaseous this compound.
Safety Protocol Decision Tree for Handling this compound
Caption: Decision tree for safety protocols when handling gaseous this compound.
References
- 1. Trithiazyl trichloride - Wikipedia [en.wikipedia.org]
- 2. This compound (17178-58-4) for sale [vulcanchem.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Thionyl chloride [cdc.gov]
- 4. E-Limit [elimit.online.worksafebc.com]
- 5. nj.gov [nj.gov]
- 6. This compound | 17178-58-4 | Benchchem [benchchem.com]
- 7. drexel.edu [drexel.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. marcorubber.com [marcorubber.com]
- 10. drexel.edu [drexel.edu]
Application Note: Laboratory-Scale Synthesis of High-Purity Thiazyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of high-purity thiazyl chloride (NSCl). The synthesis is a multi-step process commencing with the formation of tetrasulfur tetranitride (S₄N₄) from the reaction of disulfur dichloride and ammonia. Subsequently, S₄N₄ is chlorinated to produce trithiazyl trichloride ((NSCl)₃), which is then purified by sublimation. The final step involves the thermal decomposition of the purified trimer to yield the monomeric this compound. This document outlines the complete experimental workflow, including purification and analytical methods for purity assessment, and presents all quantitative data in a structured format.
Introduction
This compound is a valuable reagent in synthetic chemistry, particularly in the formation of sulfur-nitrogen heterocycles. Its high reactivity necessitates the use of high-purity material to ensure clean and predictable reaction outcomes. This application note describes a reliable, multi-step synthesis suitable for a laboratory setting, focusing on the preparation of the trimeric precursor, trithiazyl trichloride, and its subsequent conversion to the monomeric form.
Overall Reaction Scheme
-
Synthesis of Tetrasulfur Tetranitride (S₄N₄): 6 S₂Cl₂ + 16 NH₃ → S₄N₄ + 12 NH₄Cl + 8 S[1]
-
Synthesis of Trithiazyl Trichloride ((NSCl)₃): 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃[2]
-
Pyrolysis to this compound (NSCl): (NSCl)₃ → 3 NSCl[2]
Data Presentation
| Step | Reactants | Product | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | S₂Cl₂ : NH₃ | S₄N₄ | 1 : 2.67 | 20-50 | ~43 | >99 |
| 2 | S₄N₄ : Cl₂ | (NSCl)₃ | 1 : 2 | Room Temperature | 95-100 | >98 (after sublimation) |
| 3 | (NSCl)₃ | NSCl | N/A | 100 (under vacuum) | High | High (used in situ) |
Experimental Protocols
Step 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the future solvent, and a gas outlet connected to a scrubber containing an appropriate neutralizing solution (e.g., dilute sodium hydroxide).
-
Reaction: Charge the flask with a solution of disulfur dichloride (S₂Cl₂) in dry carbon tetrachloride or dichloromethane. Cool the flask in an ice bath.
-
Ammonia Gas Introduction: Bubble dry ammonia (NH₃) gas through the stirred solution. The reaction is exothermic; maintain the temperature between 20-50°C. An orange precipitate will form.[3]
-
Reaction Completion: Continue the addition of ammonia until the reaction is complete, which can be indicated by a color change of the solution and the cessation of ammonium chloride precipitation.
-
Work-up: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with the solvent.
-
Purification: The filtrate contains S₄N₄ and elemental sulfur. Evaporate the solvent under reduced pressure. The crude S₄N₄ can be purified by Soxhlet extraction with dry dioxane followed by recrystallization from benzene to yield orange, crystalline S₄N₄.[3] A yield of approximately 43% with a purity of over 99% can be expected.[3]
Step 2: Synthesis of Trithiazyl Trichloride ((NSCl)₃)
-
Reaction Setup: In a fume hood, dissolve the purified tetrasulfur tetranitride (S₄N₄) in a suitable dry, inert solvent such as carbon tetrachloride in a flask equipped with a magnetic stirrer and a gas inlet tube.
-
Chlorination: Bubble dry chlorine (Cl₂) gas through the solution at room temperature. The reaction progress can be monitored by the disappearance of the orange color of S₄N₄ and the formation of a pale-yellow solution.
-
Isolation: Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude trithiazyl trichloride as a yellow solid. Yields are typically in the range of 95-100%.
-
Purification: High-purity trithiazyl trichloride can be obtained by vacuum sublimation. While specific conditions can vary, a gentle heating under high vacuum is generally effective.
Step 3: Synthesis of Monomeric this compound (NSCl)
-
Pyrolysis Setup: Place the purified trithiazyl trichloride ((NSCl)₃) in a sublimation apparatus or a flask connected to a cold trap via a vacuum line.
-
Thermal Decomposition: Heat the solid (NSCl)₃ to 100°C under vacuum.[2] The trimer will decompose to the monomeric this compound, which is a green gas.[2]
-
Collection: The gaseous NSCl can be collected in the cold trap (cooled with liquid nitrogen) or used directly in subsequent reactions.
Purity Assessment
The purity of the intermediate trithiazyl trichloride and the final this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the reactive nature of these compounds, derivatization may be necessary for analysis. A suggested method involves derivatization with an alcohol, such as 1-propanol, in the presence of pyridine, followed by GC-MS analysis.
Suggested GC-MS Parameters (starting point, optimization may be required):
-
Column: A mid-polarity column, such as one containing 6% cyanopropylphenyl/94% polydimethylsiloxane.
-
Injector Temperature: 220°C
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 240°C.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scan range m/z 30-200)
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of high-purity this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
This compound and its precursors are toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Disulfur dichloride and chlorine gas are hazardous and require careful handling.
-
Tetrasulfur tetranitride is explosive and should be handled with care, avoiding grinding or sudden impact.
-
Reactions involving ammonia should be conducted with appropriate scrubbing of the exhaust gas.
References
Application Notes and Protocols: Thiazyl Chloride Derivatives in Materials Science
Thiazyl chloride (NSCl) and its derivatives are versatile building blocks in the field of materials science, primarily due to the unique electronic and structural properties of the sulfur-nitrogen bond. These compounds serve as critical precursors for a range of advanced materials, including conducting polymers, molecular magnets, organic semiconductors, and nonlinear optical materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science.
Application: Conducting Polymers - Polythiazyl (SN)x
Application Note: this compound is a key precursor in the synthesis of polythiazyl, (SN)x, a remarkable inorganic polymer. Polythiazyl was the first synthesized non-metallic material to exhibit metallic conductivity and superconductivity at low temperatures (approximately 0.3 K). Its unique properties stem from the highly delocalized π-electron system along the polymer chain. The synthesis typically involves the thermal decomposition of the trimer, trithiazyl trichloride ((NSCl)₃), which itself is synthesized from the chlorination of tetrasulfur tetranitride (S₄N₄). The resulting monomeric this compound is unstable and is an intermediate in the formation of disulfur dinitride (S₂N₂), which then undergoes solid-state polymerization to form crystalline, golden-bronze fibers of (SN)x. The high conductivity and metallic nature of (SN)x have made it a subject of intense research for applications in molecular electronics.
Quantitative Data:
| Property | Value | Reference |
| Electrical Conductivity (Room Temp) | ~1000 S/cm | |
| Superconducting Transition Temp (T_c) | 0.26 - 0.3 K | |
| S-N Bond Length 1 | 1.593 (5) Å | |
| S-N Bond Length 2 | 1.628 (7) Å | |
| N-S-N Bond Angle | 106.2 (2)° | |
| S-N-S Bond Angle | 119.9 (4)° |
Experimental Protocol: Synthesis of Polythiazyl (SN)x from Tetrasulfur Tetranitride (S₄N₄)
This protocol outlines a common three-step laboratory synthesis.
Step 1: Synthesis of Trithiazyl Trichloride ((NSCl)₃)
-
Reaction Setup: In a fume hood, equip a flask with a reflux condenser and a gas inlet.
-
Reactants: Dissolve tetrasulfur tetranitride (S₄N₄) in a solvent like carbon tetrachloride (CCl₄).
-
Chlorination: Bubble chlorine gas (Cl₂) through the S₄N₄ solution. The reaction is typically: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃.
-
Isolation: The product, (NSCl)₃, is a white solid. Isolate the crude product by filtration after the reaction is complete (indicated by color change).
-
Purification: Recrystallize the (NSCl)₃ from a suitable solvent to obtain the pure trimer.
Step 2: Synthesis of Disulfur Dinitride (S₂N₂)
-
Pyrolysis: Place the purified (NSCl)₃ trimer in a vacuum apparatus.
-
Thermal Cracking: Heat the trimer to approximately 100°C under vacuum. This cracks the ring to yield the gaseous monomer, N≡S−Cl.
-
Reaction with Silver Wool: Pass the hot N≡S−Cl vapor through a heated tube containing silver wool. This removes the chlorine atoms.
-
Collection: Collect the resulting S₂N₂ product on a cold finger condenser (typically held at 0°C or lower) as a volatile, white crystalline solid. S₂N₂ is explosive and highly sensitive to shock and heat, requiring extreme caution.
Step 3: Solid-State Polymerization to Polythiazyl (SN)x
-
Polymerization Conditions: Carefully allow the collected S₂N₂ crystals to warm to room temperature (around 20-25°C).
-
Mechanism: The S₂N₂ crystals will undergo spontaneous topochemical solid-state polymerization over several hours to days. The square S₂N₂ molecules polymerize through ring-opening.
-
Final Product: The polymerization yields highly ordered, crystalline fibers of (SN)x with a characteristic metallic golden luster. The process can be completed by gentle heating (e.g., 75°C for 2 hours) to ensure full polymerization.
Diagram: Synthesis Workflow for Polythiazyl (SN)x
Caption: Workflow for the synthesis of polythiazyl (SN)x from S₄N₄.
Application: Molecular Conductors and Magnets from Thiazyl Radicals
Application Note: this compound and its derivatives are crucial precursors for generating stable sulfur-nitrogen radicals, particularly dithiadiazolyl (RCNSSN) and dithiazolyl (RCSNSCR) radicals. These odd-electron species are of significant interest for creating molecule-based conductors and magnets. The stability and properties of these radicals can be tuned by varying the 'R' group. In the solid state, the packing of these radical molecules dictates the material's bulk properties. Favorable π-stacking can lead to significant intermolecular orbital overlap, creating conduction pathways and resulting in molecular conductors. Furthermore, the unpaired electrons can order magnetically, leading to materials that exhibit ferromagnetic or antiferromagnetic behavior. Some thiazyl radicals also exhibit bistability, where they can switch between different magnetic states, making them potential candidates for molecular switches and data storage devices.
Quantitative Data: Conductivity of Thiazyl Radical-Based Materials
| Radical Compound | Conductivity (σ_RT) (S cm⁻¹) | Temperature Dependence | Reference |
| [PhCNSSN] | 10⁻⁵ | Semiconductor | |
| [p-O₂NC₆F₄CNSSN] | 10⁻⁷ | Semiconductor | |
| [p-NCC₆F₄CNSSN] | 10⁻⁶ | Semiconductor | |
| [TCNQ] (benchmark) | 10⁻⁴ - 10² | Metal-like | |
| Polythiazyl (SN)x (benchmark) | ~10³ | Metal |
Experimental Protocol: Synthesis of a Dithiadiazolyl Radical
This protocol describes the synthesis of a generic 1,2,3,5-dithiadiazolyl radical from the corresponding nitrile.
-
Reaction Setup: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as reactants and products can be sensitive to air and moisture.
-
Precursor Synthesis: React the appropriate nitrile (R-CN) with trithiazyl trichloride ((NSCl)₃). A typical reaction is: 6 RCN + 4 (NSCl)₃ → 6 [RCN₂S₂]⁺Cl⁻ + 3 Cl₂ + 3 N₂. The reaction is usually performed in a solvent like acetonitrile or liquid SO₂.
-
Isolation of the Salt: The resulting dithiadiazolium chloride salt ([RCN₂S₂]⁺Cl⁻) is typically a crystalline solid and can be isolated by filtration.
-
Reduction to the Radical: The isolated salt is then reduced to the neutral radical. This can be achieved by reacting the salt with a suitable one-electron reducing agent, such as triphenylantimony (SbPh₃) or silver powder, in a solvent like acetonitrile.
-
Purification: The neutral radical product (RCNSSN) is often a deeply colored, crystalline solid. It can be purified by sublimation under vacuum or by recrystallization from an appropriate solvent.
-
Characterization: The radical nature of the product can be confirmed using Electron Paramagnetic Resonance (EPR) spectroscopy. Its structure is typically confirmed by single-crystal X-ray diffraction, and its electrochemical properties are studied using cyclic voltammetry.
Diagram: Thiazyl Radicals for Functional Materials
Caption: Logical relationship from thiazyl precursors to functional materials.
Application: Organic Photovoltaics (OPV)
Application Note: While not direct derivatives of this compound itself, thiazole and thiazolo[5,4-d]thiazole heterocycles are crucial building blocks in materials for organic solar cells. Thiazole is an electron-deficient ring system compared to its thiophene analogue. Incorporating thiazole units into polymer donors or small molecule acceptors allows for precise tuning of the material's electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Lowering the HOMO level of a donor material by using thiazole derivatives can lead to a higher open-circuit voltage (V_OC) in the resulting solar cell, which is a key factor in achieving high power conversion efficiency (PCE). The rigid, planar structure of units like thiazolo[5,4-d]thiazole also promotes efficient intermolecular π-π stacking, which enhances charge carrier mobility.
Quantitative Data: Performance of Thiazole Derivative-Based Organic Solar Cells
| Donor Material | Acceptor | V_OC (V) | J_SC (mA cm⁻²) | FF (%) | PCE (%) | Reference |
| SW1 (Thiophene) | Y6 | 0.806 | 25.09 | 66.1 | 12.90 | |
| SW2 (Thiazole) | Y6 | 0.835 | 25.10 | 74.0 | 15.51 | |
| PBDT-iTz | Y6 | 0.770 | 14.12 | 58.74 | 6.39 | |
| PBDT-oTz | Y6 | 0.830 | 26.41 | 68.56 | 15.02 | |
| PSZ | BTP-eC9 | 0.85 | 26.3 | 78.0 | 17.4 |
Experimental Protocol: Fabrication and Characterization of a Thiazole-Based OPV Device
This protocol describes a general procedure for a bulk heterojunction (BHJ) inverted solar cell.
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15-20 minutes to improve the surface wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat a layer of zinc oxide (ZnO) nanoparticle solution onto the cleaned ITO substrate.
-
Anneal the ZnO-coated substrate at a specified temperature (e.g., 150°C) for 15-30 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a solution of the thiazole-based donor polymer (e.g., PBDT-oTz) and a non-fullerene acceptor (e.g., Y6) in a suitable solvent like chloroform or chlorobenzene. Small amounts of additives (e.g., 1-chloronaphthalene) may be included.
-
Transfer the device into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the ETL.
-
Anneal the film at an optimized temperature (e.g., 100-120°C) to improve morphology.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a layer of molybdenum oxide (MoO₃) via thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
-
Top Electrode Deposition:
-
Deposit the top metal electrode (e.g., Silver, Ag) via thermal evaporation through a shadow mask to define the active area of the device.
-
-
Characterization:
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and a source meter to measure the J-V characteristics and determine V_OC, J_SC, FF, and PCE.
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's spectral response and to verify the J_SC value.
-
Diagram: Organic Solar Cell Fabrication Workflow
Caption: General workflow for fabricating an inverted organic solar cell.
Application: Nonlinear Optical (NLO) Materials
Application Note: Certain thiazole and thiazolidinone derivatives have been investigated for their third-order nonlinear optical (NLO) properties. Materials with a high NLO response are essential for applications in optoelectronics and photonics, including optical switching, data processing, and optical power limiting. The NLO response in these organic molecules arises from the polarization of their π-electron systems under an intense electric field, such as that from a laser. The magnitude of this response can be enhanced by creating "push-pull" systems, where an electron-donating group and an electron-withdrawing group are connected by a conjugated π-system. The thiazole ring can act as part of this conjugated bridge. The third-order NLO susceptibility (χ⁽³⁾) is a key figure of merit for these materials.
Quantitative Data: Third-Order NLO Properties of Thiazolidinone Derivatives
| Compound | Solvent | Concentration (mol/L) | χ⁽³⁾ (esu) | Reference |
| Thiazolidinone Derivative 1 | DMSO | 10⁻³ | 2.0 x 10⁻¹² | |
| Thiazolidinone Derivative 2 | DMSO | 10⁻³ | 2.5 x 10⁻¹² | |
| CS₂ (reference) | - | - |
Application Notes and Protocols: Synthesis of 1,2,3,5-Dithiadiazolium Chlorides from Nitriles and Trithiazyl Trichloride ((NSCl)3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 1,2,3,5-dithiadiazolium chlorides, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis involves the reaction of nitriles, via their nitrile sulfide intermediates, with trithiazyl trichloride, (NSCl)3.
Introduction
1,2,3,5-Dithiadiazolium salts are five-membered heterocyclic cations containing two sulfur atoms and two nitrogen atoms. The synthesis of these compounds is of interest due to their unique electronic properties and potential as precursors for radical species. One established method for their preparation involves the cycloaddition reaction of a nitrile sulfide with thiazyl chloride (NSCl), which exists in equilibrium with its trimer, trithiazyl trichloride ((NSCl)3). Nitrile sulfides are typically generated in situ from precursors such as oxathiazolones.
Reaction Pathway
The overall synthetic strategy involves two key steps: the in situ generation of a nitrile sulfide from a suitable precursor, followed by its [3+2] cycloaddition with this compound.
Caption: General reaction pathway for the synthesis of 1,2,3,5-dithiadiazolium chlorides.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of 1,2,3,5-dithiadiazolium chlorides from oxathiazolone precursors and trithiazyl trichloride.
General Procedure for the Synthesis of 1,2,3,5-Dithiadiazolium Chlorides:
A solution of the appropriate oxathiazolone precursor and trithiazyl trichloride ((NSCl)3) in a suitable solvent (e.g., chlorobenzene) is heated at reflux under a nitrogen atmosphere. The reaction progress can be monitored by observing color changes, which typically transition from yellow through green and dark brown to a final clear orange solution with a yellow-orange precipitate. After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration. The product is then washed with a non-polar solvent to remove impurities and dried. Further purification can be achieved by sublimation to remove any residual sulfur or solvent.[1]
Example Protocol for the Synthesis of 4-Adamantyl-1,2,3,5-dithiadiazolium Chloride:
-
A solution of adamantyl-1,3,4-oxathiazol-2-one (~40 mmol) and (NSCl)3 (~50 mmol equivalent of NSCl) in chlorobenzene (~100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.[1]
-
The reaction mixture is heated to reflux for approximately 20 hours under a nitrogen atmosphere.[1]
-
During reflux, the solution is observed to change color, and a yellow-orange solid precipitates.[1]
-
After cooling to room temperature, the solid is collected by filtration in an inert atmosphere.
-
The collected solid is ground to a fine powder and transferred to a sublimation apparatus.
-
The solid is heated to 100°C under high vacuum (10⁻³ mmHg) to remove any solvent of crystallization and elemental sulfur.[1]
-
The purified 4-adamantyl-1,2,3,5-dithiadiazolium chloride is obtained as a yellow-white solid.
Quantitative Data Summary
The following table summarizes the experimental data for the synthesis of various 1,2,3,5-dithiadiazolium chlorides.
| R-Group of Nitrile Precursor | Precursor (g, mmol) | (NSCl)3 (g, mmol NSCl) | Product (g, mmol, %) |
| Adamantyl | 2.00, 8.96 | 1.83, 22.4 | 1.34, 4.84, 54% |
| tert-Butyl | 2.00, 12.6 | 2.57, 31.5 | 1.09, 5.08, 40% |
| Phenyl | 2.00, 11.2 | 2.29, 28.0 | 1.25, 5.72, 51% |
Data adapted from Bridson, J. N., et al. Can. J. Chem. 1993, 71 (11), 1837-1843.[1]
Characterization
The synthesized 1,2,3,5-dithiadiazolium chlorides can be characterized by various analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic vibrational modes of the dithiadiazolium ring.
-
Mass Spectrometry: To determine the molecular weight of the cation.
-
Elemental Analysis: To confirm the elemental composition of the product.
-
X-ray Crystallography: To determine the solid-state structure of the salt. The structure of 4-adamantyl-1,2,3,5-dithiadiazolium chloride has been confirmed by reduction to the corresponding radical and subsequent X-ray analysis of the radical's dimer.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 1,2,3,5-dithiadiazolium chlorides.
Caption: General experimental workflow for the synthesis and characterization of dithiadiazolium chlorides.
Applications in Drug Development
Thiadiazole and its derivatives are known to exhibit a wide range of pharmacological activities. While the direct application of 1,2,3,5-dithiadiazolium salts in drug development is an emerging area, their potential as precursors to novel heterocyclic scaffolds makes them valuable targets for synthesis. The development of efficient synthetic routes to these compounds is crucial for exploring their structure-activity relationships and potential therapeutic applications.
Safety Precautions
-
Trithiazyl trichloride ((NSCl)3) and this compound (NSCl) are moisture-sensitive and should be handled under an inert atmosphere.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Chlorobenzene is a hazardous solvent and should be handled with care.
References
Troubleshooting & Optimization
How to prevent trimerization of thiazyl chloride during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiazyl chloride (NSCl), with a focus on preventing its trimerization to trithiazyl trichloride ((NSCl)₃).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of monomeric NSCl from pyrolysis | 1. Incomplete pyrolysis: The temperature of the furnace may be too low, or the residence time of the trimer in the hot zone is insufficient.2. Inefficient trapping: The cold trap temperature may not be low enough to efficiently condense the gaseous monomer.3. Trimerization in the collection vessel: The monomer is reverting to the trimer upon condensation. | 1. Optimize pyrolysis conditions: Ensure the furnace temperature is maintained at or slightly above 100°C. Adjust the flow rate of the inert gas or the vacuum to control the residence time. A slower passage through the hot zone can improve conversion.2. Improve trapping efficiency: Use a liquid nitrogen cold trap (-196°C) to ensure complete condensation of the gaseous NSCl.3. Minimize post-pyrolysis trimerization: Use the freshly prepared monomer immediately in subsequent reactions. If storage is necessary, maintain it at low temperatures. |
| Product is a white solid instead of a green gas/liquid | Complete trimerization: The monomer has fully converted to the solid trimer, (NSCl)₃. | This indicates that the conditions do not favor the monomer. To obtain the monomer, the solid trimer must be subjected to pyrolysis as described in the experimental protocols. |
| In-situ generation with Katz reagent gives unexpected byproducts | 1. Side reactions with the substrate: The substrate may be reacting with thionyl chloride or ethyl carbamate, components of the Katz reagent. 2. Reaction with pyridine: Pyridine can sometimes participate in side reactions. | 1. Consider the substrate's reactivity: For substrates susceptible to reaction with thionyl chloride (e.g., by cyclodehydration) or ethyl carbamate (e.g., via Michael addition), using this compound generated from the pyrolysis of the trimer may be a better option.2. Optimize reaction conditions: Adjust the reaction temperature and time to favor the desired reaction pathway. |
| Discoloration of the product | Presence of impurities: The product may be contaminated with sulfur chlorides or other byproducts from the synthesis of the starting trimer. | Purify the trithiazyl trichloride starting material before pyrolysis. This can be done by recrystallization or sublimation. |
Frequently Asked Questions (FAQs)
Q1: What is the equilibrium between this compound monomer and trimer?
A1: this compound exists as a monomer (NSCl), a reactive green gas, in equilibrium with its more stable cyclic trimer, trithiazyl trichloride ((NSCl)₃), a white solid. The equilibrium is highly dependent on temperature and pressure.
3 NSCl (monomer, gas) ⇌ (NSCl)₃ (trimer, solid)
Higher temperatures and lower pressures favor the formation of the monomeric species.
Q2: What are the primary methods for synthesizing monomeric this compound while avoiding trimerization?
A2: The two main strategies to obtain monomeric this compound are:
-
Pyrolysis of the trimer: This is the most common method and involves heating solid trithiazyl trichloride at around 100°C under vacuum. The trimer cracks to form the gaseous monomer, which can be trapped at low temperatures.
-
In-situ generation using the Katz reagent: This method avoids the pre-synthesis and isolation of the trimer. The "Katz reagent" is a mixture of ethyl carbamate, thionyl chloride, and pyridine in a suitable solvent, which generates this compound directly in the reaction mixture.
Q3: How can I tell if the pyrolysis of the trimer is successful?
A3: A successful pyrolysis will result in the observation of a green gas, which is the monomeric this compound. This gas will then condense in a cold trap as a greenish liquid or solid. If the pyrolysis is incomplete, you will observe unreacted white solid (the trimer) in the pyrolysis tube.
Q4: What are the safety precautions for handling this compound?
A4: this compound is a reactive and potentially hazardous compound. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Both the monomer and the trimer can decompose, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Experimental Protocols
Method 1: Synthesis of Monomeric this compound by Pyrolysis of Trithiazyl Trichloride
This method relies on the thermal cracking of the stable trimer to the reactive monomer.
Experimental Workflow:
Improving the yield of monomeric thiazyl chloride from pyrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of monomeric thiazyl chloride (NSCl) via pyrolysis of its trimer, trithiazyl trichloride ((NSCl)₃).
Troubleshooting Guide
This guide addresses common issues encountered during the pyrolysis of trithiazyl trichloride to improve the yield of monomeric this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monomeric NSCl | 1. Incomplete Pyrolysis: Temperature is too low or pyrolysis duration is too short. 2. Inefficient Trapping: The cold trap is not cold enough to efficiently condense the gaseous NSCl. 3. Re-trimerization: The pressure in the system is too high, favoring the solid trimer. 4. Decomposition: The temperature is too high, leading to the decomposition of the monomer. | 1. Optimize Temperature and Time: Gradually increase the pyrolysis temperature towards 100°C and ensure sufficient time for the trimer to sublime and decompose. 2. Improve Trapping Efficiency: Use a liquid nitrogen or dry ice/acetone bath for the cold trap to ensure efficient condensation of the green monomeric NSCl gas. 3. Maintain High Vacuum: Ensure a high vacuum is maintained throughout the process to shift the equilibrium towards the monomer. 4. Precise Temperature Control: Use a temperature controller to maintain the pyrolysis temperature at or near 100°C to avoid decomposition. |
| Green Gas Not Observed | 1. No Pyrolysis: The temperature is well below the required 100°C. 2. System Leak: A leak in the vacuum apparatus is preventing the sublimation and transport of the product. | 1. Verify Temperature: Check the calibration of your heating mantle and thermocouple to ensure the temperature is reaching at least 100°C. 2. Leak Test System: Before starting the pyrolysis, perform a thorough leak test of your vacuum setup. |
| Contamination of Product | 1. Incomplete Reaction: Unreacted trimer is carried over into the cold trap. 2. Side Reactions: Although not commonly reported, high temperatures could lead to side reactions. | 1. Use a Fritted Tube or Glass Wool: Place a loose plug of glass wool or use a fritted tube between the pyrolysis tube and the cold trap to catch any solid trimer particles. 2. Strict Temperature Control: Maintain the pyrolysis temperature at the optimal 100°C to minimize the potential for side reactions. |
| Difficulty in Handling the Product | Monomeric NSCl is a highly reactive and moisture-sensitive gas. | All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or glovebox. Use appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for producing monomeric this compound via pyrolysis?
A1: The production of monomeric this compound (N≡S–Cl) relies on the thermal equilibrium between the stable, cyclic trimer, trithiazyl trichloride ((NSCl)₃), and the monomeric form. The pyrolysis reaction is:
(−N=S(−Cl)−)₃ ⇌ 3 N≡S−Cl
By heating the solid trimer under vacuum, the equilibrium is shifted towards the formation of the gaseous monomer.
Q2: What are the optimal conditions for the pyrolysis of trithiazyl trichloride?
A2: The most commonly cited conditions for the pyrolysis of trithiazyl trichloride are a temperature of 100°C under a high vacuum. Higher temperatures and lower pressures favor the formation of the monomeric species.
Q3: What are the physical properties of the trimer and the monomer?
A3: Trithiazyl trichloride ((NSCl)₃) is a white, crystalline solid. Monomeric this compound (NSCl) is a highly reactive, green gas.
Q4: Are there alternative methods for synthesizing monomeric this compound?
A4: Yes, an alternative route involves the halogen exchange reaction between thiazyl fluoride (NSF) and chlorine gas (Cl₂). However, this method is less common due to the challenges in handling highly reactive thiazyl fluoride.
Q5: What are the primary applications of monomeric this compound?
A5: Monomeric this compound is a versatile precursor in the synthesis of various sulfur-nitrogen compounds, including isothiazoles and thiadiazoles. It is also a key component in the production of advanced materials like polythiazyl, (SN)x, which was the first inorganic polymer to exhibit metallic conductivity and superconductivity at low temperatures.
Data Presentation
| Pyrolysis Temperature (°C) | Pressure | Expected Yield of Monomeric NSCl | Observations |
| < 80 | High Vacuum | Low | Incomplete sublimation and pyrolysis of the trimer. |
| 100 | High Vacuum | Optimal | Efficient conversion to the monomeric form. |
| > 120 | High Vacuum | Decreased | Potential for thermal decomposition of the monomer. |
| 100 | Low Vacuum / Near Atmospheric | Low | Equilibrium favors the more stable trimer. Re-trimerization is likely. |
Experimental Protocols
Detailed Methodology for the Pyrolysis of Trithiazyl Trichloride
Objective: To produce gaseous monomeric this compound from the pyrolysis of solid trithiazyl trichloride.
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Dry ice and acetone, or liquid nitrogen
-
High-vacuum grease
Equipment:
-
Schlenk line or other high-vacuum manifold
-
Pyrolysis tube (e.g., a long glass tube with a sidearm for vacuum connection)
-
Heating mantle with a temperature controller
-
U-tube or similar cold trap
-
Dewar flasks
-
Thermocouple
Procedure:
-
Preparation: Assemble the pyrolysis apparatus in a well-ventilated fume hood. The apparatus consists of the pyrolysis tube connected to a U-tube cold trap, which is then connected to the high-vacuum line. Ensure all glass joints are properly greased and sealed.
-
Loading the Precursor: Place a sample of trithiazyl trichloride into the pyrolysis tube. A loose plug of glass wool can be placed after the sample to prevent the solid from being carried into the trap.
-
Evacuation: Evacuate the entire system using the high-vacuum line.
-
Cooling the Trap: Place a Dewar flask containing a cold bath (dry ice/acetone or liquid nitrogen) around the U-tube trap.
-
Pyrolysis: Begin heating the pyrolysis tube to 100°C using the heating mantle. The white solid trimer will sublime and pass through the heated zone, where it will decompose into the green gaseous monomer.
-
Collection: The monomeric this compound gas will condense in the cold trap as a green solid or liquid.
-
Completion: Continue the pyrolysis until all the white trimer has been converted.
-
Isolation: Once the pyrolysis is complete, the cold trap containing the monomeric NSCl can be isolated from the system for immediate use in subsequent reactions.
Safety Precautions:
-
This compound and its precursor are moisture-sensitive and should be handled under inert conditions.
-
The pyrolysis should be conducted in a well-ventilated fume hood.
-
Appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves, must be worn at all times.
-
Monomeric this compound is a reactive and potentially toxic gas. Avoid inhalation and skin contact.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of monomeric this compound.
Caption: Troubleshooting logic for low yield of monomeric this compound.
Technical Support Center: Optimizing Thiazyl Chloride Cycloadditions
Welcome to the technical support center for thiazyl chloride cycloaddition reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during this compound cycloaddition reactions.
Q1: My this compound cycloaddition reaction is showing low or no yield. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in this compound cycloadditions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
This compound Quality and Monomer/Trimer Equilibrium: this compound exists in equilibrium between its reactive monomeric form (NSCl) and a more stable trimeric form ((NSCl)₃).[1] For successful cycloaddition, a sufficient concentration of the monomer is crucial.
-
Troubleshooting:
-
Ensure you are using fresh or properly stored this compound. The trimer is a white solid, while the monomer is a green gas.
-
If using the trimer, it may need to be "cracked" into the monomer by heating. This is often done in situ.
-
Consider the in situ generation of this compound from reagents like thionyl chloride and an amine source, which can sometimes provide a more consistent supply of the reactive monomer.
-
-
-
Reaction Temperature: The monomer-trimer equilibrium is temperature-dependent.
-
Troubleshooting:
-
Gradually increase the reaction temperature. The optimal temperature will depend on the specific substrates being used. Monitoring the reaction progress by TLC or other analytical methods at different temperatures can help identify the ideal conditions.
-
-
-
Solvent Choice: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates.
-
Troubleshooting:
-
Screen a variety of aprotic solvents. Common choices include chlorinated solvents (e.g., dichloromethane, chloroform), carbon disulfide, and aromatic solvents (e.g., toluene, benzene). The optimal solvent will vary depending on the specific cycloaddition.
-
-
-
Substrate Reactivity: The electronic nature of the alkene or alkyne substrate plays a critical role.
-
Troubleshooting:
-
Electron-rich alkenes and alkynes are generally more reactive towards this compound. If you are using an electron-deficient substrate, consider increasing the reaction temperature or time.
-
For less reactive substrates, the addition of a Lewis acid catalyst might be beneficial (see Q3).
-
-
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize these?
A2: The formation of side products is a common issue. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Polymerization: this compound and its intermediates can be prone to polymerization, especially at higher concentrations and temperatures.
-
Troubleshooting:
-
Use a higher dilution of the reaction mixture.
-
Add the this compound solution slowly to the solution of the other reactant to maintain a low instantaneous concentration.
-
Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing polymerization.
-
-
-
Reaction with Solvent: Some solvents may react with this compound or intermediates.
-
Troubleshooting:
-
Ensure the use of dry, inert solvents. Protic solvents like alcohols or water will react with this compound.
-
-
-
Unesired Isomer Formation: Depending on the substrate, the formation of regioisomers or stereoisomers may be possible.
-
Troubleshooting:
-
Careful analysis of the product mixture using techniques like NMR and chromatography is necessary to identify the isomers.
-
The regioselectivity of the cycloaddition can sometimes be influenced by the solvent and the presence of catalysts. Experimenting with these parameters may favor the formation of the desired isomer.
-
-
Q3: Can Lewis acids be used to catalyze this compound cycloadditions?
A3: Yes, Lewis acids can be employed to promote this compound cycloadditions, particularly with less reactive substrates. The Lewis acid can coordinate to the this compound, increasing its electrophilicity and making it more reactive towards the alkene or alkyne.
-
Common Lewis Acids: A range of Lewis acids can be tested, including but not limited to AlCl₃, BF₃·OEt₂, TiCl₄, and SnCl₄.
-
Optimization: The choice of Lewis acid and its stoichiometry should be carefully optimized. A good starting point is to use a catalytic amount (e.g., 0.1-0.2 equivalents) and monitor the reaction progress. In some cases, stoichiometric amounts may be required.
Q4: What are the recommended methods for purifying the products of this compound cycloadditions?
A4: The purification strategy will depend on the properties of the desired product and the nature of the impurities.
-
Chromatography: Column chromatography on silica gel is the most common method for purifying these types of reaction products.
-
Solvent System: A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically used to elute the products. The specific solvent system will need to be determined based on the polarity of the product.
-
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification technique.
-
Distillation: For volatile liquid products, distillation under reduced pressure may be a suitable purification method.
Experimental Protocols
Below are generalized experimental protocols for this compound cycloadditions. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Cycloaddition with Alkenes (e.g., Styrene)
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the alkene (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
In the dropping funnel, prepare a solution of this compound (1.1 equivalents) in the same dry solvent.
-
Add the this compound solution dropwise to the stirred alkene solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Cycloaddition with Alkynes for Isothiazole Synthesis
The synthesis of isothiazoles can be achieved through the reaction of alkynes with a source of the "NSCl" moiety. One common method involves the 1,3-dipolar cycloaddition of a nitrile sulfide, which can be generated in situ, to an alkyne.[2] Another approach involves the direct reaction with this compound or its precursors.
-
In a dry reaction vessel under an inert atmosphere, combine the alkyne (1.0 equivalent) and a suitable solvent (e.g., carbon tetrachloride).
-
Add trithiazyl trichloride ((NSCl)₃) (0.35 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting isothiazole derivative by column chromatography or distillation.
Data Presentation
The following tables provide a general overview of how reaction parameters can be varied for optimization. Specific values will be highly dependent on the substrates used.
Table 1: Troubleshooting Guide for Low Yield in this compound Cycloadditions
| Parameter | Potential Issue | Suggested Action |
| Temperature | Reaction too slow or monomer-trimer equilibrium unfavorable. | Gradually increase temperature (e.g., from 0 °C to RT to reflux). |
| Solvent | Poor solubility of reactants or unfavorable reaction kinetics. | Screen aprotic solvents (e.g., CH₂Cl₂, CHCl₃, CS₂, Toluene). |
| Concentration | Side reactions like polymerization at high concentrations. | Perform the reaction at higher dilution. |
| Reagent Quality | Decomposed or impure this compound. | Use freshly prepared or purified this compound. |
| Substrate | Electron-deficient or sterically hindered substrate. | Increase reaction time, temperature, or consider using a Lewis acid catalyst. |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for troubleshooting and optimizing this compound cycloaddition reactions.
Caption: A logical workflow for troubleshooting common issues in this compound cycloadditions.
Caption: A typical experimental workflow for performing a this compound cycloaddition reaction.
References
Technical Support Center: Managing the Reactivity of In Situ Generated Thiazyl Chloride
Welcome to the technical support center for managing the reactivity of in situ generated thiazyl chloride (NSCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What is in situ generated this compound and why is it used?
A1: In situ generated this compound refers to the formation of the reactive monomer, NSCl, directly within the reaction mixture. This is often preferred because monomeric this compound is a highly reactive, green gas that readily trimerizes to the more stable but less reactive trithiazyl trichloride, ((NSCl)₃).[1] Generating it in situ ensures that the reactive monomer is immediately available to react with the substrate, which can improve reaction efficiency and yield. A common method for the in situ generation of this compound is the use of the "Katz reagent".[2]
Q2: What is the "Katz reagent"?
A2: The "Katz reagent" is a mixture of ethyl carbamate, thionyl chloride (SOCl₂), and pyridine in a suitable solvent like benzene.[2] This reagent combination generates this compound in situ for use in various chemical syntheses, particularly for the formation of heterocyclic compounds like 1,2,5-thiadiazoles.
Q3: What are the primary safety concerns when working with in situ generated this compound?
A3: The primary safety concerns arise from the reagents used for its generation, particularly thionyl chloride (SOCl₂). Thionyl chloride is a corrosive and reactive chemical that can cause severe burns to the skin and eyes and is a lachrymator.[3] It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Q4: What are the typical applications of in situ generated this compound?
A4: In situ generated this compound is a versatile reagent used in the synthesis of various sulfur-nitrogen compounds. A primary application is the synthesis of 1,2,5-thiadiazoles from 1,4-diketones.[2] It also serves as a precursor for other thiazyl halides and sulfur-nitrogen heterocycles.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete generation of this compound. 2. Decomposition of this compound before it can react. 3. Substrate is not reactive enough under the reaction conditions. 4. Impure reagents. | 1. Ensure all reagents are fresh and anhydrous. Thionyl chloride is particularly sensitive to moisture. 2. Maintain the recommended reaction temperature. Higher temperatures can lead to decomposition. 3. Consider using a more forcing solvent or increasing the reaction time. 4. Purify reagents before use. |
| Formation of multiple side products | 1. The substrate may be reacting with other components of the Katz reagent (e.g., thionyl chloride or ethyl carbamate). 2. The reaction may be proceeding through alternative pathways. For example, with some substrates, the Katz reagent can lead to the formation of isothiazoles as byproducts.[2] | 1. If possible, protect functional groups on the substrate that may be sensitive to thionyl chloride. 2. Compare the reaction with this compound generated from the pyrolysis of its trimer, as this may give a cleaner reaction profile.[2] 3. Optimize the reaction stoichiometry to minimize side reactions. |
| Reaction mixture turns dark or tarry | 1. Decomposition of the substrate or product under the reaction conditions. 2. Polymerization of the starting materials or intermediates. | 1. Lower the reaction temperature. 2. Use a more dilute solution. 3. Add the reagents more slowly to control the reaction exotherm. |
| Difficulty in purifying the product | 1. The product may be co-eluting with byproducts or unreacted starting materials. 2. The product may be unstable on silica gel. | 1. Try alternative purification techniques such as recrystallization or distillation. 2. Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine. |
Data Presentation
Table 1: Spectroscopic Data for a Representative 1,2,5-Thiadiazole Derivative
| Compound | 1H NMR (ppm, Solvent) | 13C NMR (ppm, Solvent) | IR (cm-1) |
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine | δ = 9.94 (N–H), δ = 8.43–7.00 (m, aromatic protons), δ = 6.95, 6.96 (alkenic protons, overlapped), δ = 3.87 (s, CH₃O protons) (DMSO-d₆)[4] | δ 163.8 and 160.1 (thiadiazole ring carbons), 118.2–158.0 (aromatic carbons), 112.3 and 115.5 (alkenic carbons), and 55.62 (–OCH₃) (DMSO)[4] | 3262 (N–H), 3167 (Ar C–H), 1623 (alkene C=C), 1598 (Ar C=C), 1575 (C=N), 1255 (C–N), 1187 (C–S)[4] |
Table 2: Product Distribution in the Reaction of Dibenzoyl Derivatives with this compound
| Substrate | Reagent | Main Product | Yield (%) | Byproduct(s) |
| Dibenzoylethane | (NSCl)₃ (trimer) | 3,4-Dibenzoyl-1,2,5-thiadiazole | - | None reported |
| Dibenzoylethane | Katz Reagent | 3,4-Dibenzoyl-1,2,5-thiadiazole | - | 5-Benzoyl-3-phenylisothiazole[2] |
| E-Dibenzoylethene | (NSCl)₃ (trimer) | 3,4-Dibenzoyl-1,2,5-thiadiazole | - | None reported |
| E-Dibenzoylethene | Katz Reagent | 3,4-Dibenzoyl-1,2,5-thiadiazole | - | 1-Ethoxycarbonylamino-1,2-dibenzoylethene[2] |
| Dibenzoylethyne | (NSCl)₃ (trimer) | 3,4-Dibenzoyl-1,2,5-thiadiazole | - | None reported |
| Dibenzoylethyne | Katz Reagent | 3,4-Dibenzoyl-1,2,5-thiadiazole | - | 5-Benzoyl-3-phenylisothiazole[2] |
Yields were not specified in the cited literature.
Experimental Protocols
Protocol 1: In Situ Generation of this compound (Katz Reagent) and Synthesis of 3,4-Dibenzoyl-1,2,5-thiadiazole
This protocol is adapted from the described synthesis of 1,2,5-thiadiazoles using the Katz reagent.
Materials:
-
Dibenzoylethane
-
Ethyl carbamate
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous benzene (or a suitable alternative solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve dibenzoylethane in anhydrous benzene.
-
Reagent Addition: To the stirred solution, add ethyl carbamate followed by the slow, dropwise addition of thionyl chloride from the dropping funnel. After the addition of thionyl chloride, add pyridine to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acidic components. Be cautious as gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the 3,4-dibenzoyl-1,2,5-thiadiazole.
Protocol 2: Safe Quenching of Thionyl Chloride
Excess thionyl chloride from a reaction must be quenched safely.
Procedure:
-
Cooling: Cool the reaction vessel containing the excess thionyl chloride in an ice bath.
-
Slow Addition: Slowly and cautiously add a suitable quenching agent. Common choices include:
-
Water: Add ice-cold water dropwise. This reaction is highly exothermic and will produce HCl and SO₂ gas, so it must be done in a well-ventilated fume hood.
-
Aqueous Base: A dilute solution of sodium bicarbonate or sodium hydroxide can be used. Add slowly to control the exothermic reaction and gas evolution.
-
-
Neutralization: After the initial quenching, check the pH of the aqueous layer and neutralize with additional base if necessary.
-
Disposal: Dispose of the neutralized aqueous waste according to your institution's safety guidelines.
Visualizations
Caption: In situ generation of this compound using the Katz reagent.
References
Troubleshooting low yields in thiazyl chloride mediated cyclizations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in thiazyl chloride (NSCl) mediated cyclization reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound mediated cyclizations, offering potential causes and solutions in a question-and-answer format.
Question 1: My cyclization reaction with this compound is resulting in a very low yield or no product at all. What are the most common causes?
Answer:
Low yields in this compound mediated cyclizations can stem from several factors. The most common culprits include:
-
Reagent Quality and Handling: this compound is a highly reactive and moisture-sensitive reagent. It exists in equilibrium between its monomeric (NSCl) and trimeric ((NSCl)₃) forms, with the monomer being the more reactive species for many cyclizations.
-
Solution: Ensure you are using freshly prepared or properly stored this compound. The trimer may require thermal cracking to generate the monomeric form in situ. It is crucial to handle the reagent under anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).
-
-
Substrate Reactivity: The electronic and steric properties of your substrate, such as a 1,3-diketone, play a significant role. Electron-withdrawing groups on the substrate can decrease its nucleophilicity, hindering the initial attack on the this compound.
-
Solution: If your substrate is electron-deficient, you may need to employ more forcing reaction conditions, such as higher temperatures or a stronger base.
-
-
Reaction Conditions: Temperature, solvent, and the presence of a base are critical parameters that can dramatically influence the reaction outcome.
-
Solution: A systematic optimization of reaction conditions is often necessary. This includes screening different solvents, adjusting the reaction temperature, and selecting an appropriate base to facilitate the cyclization.
-
Question 2: I am observing the formation of multiple side products along with my desired heterocyclic compound. How can I improve the selectivity of the reaction?
Answer:
The formation of side products is a common challenge in these reactions and is often attributed to the high reactivity of this compound and potential side reactions of the starting materials or intermediates.
-
Side Reactions of this compound: this compound can react with various functional groups. It can also polymerize or decompose under certain conditions.
-
Solution: The slow addition of this compound to the reaction mixture at a low temperature can help to control its reactivity and minimize side reactions. Using the trimeric form, which releases the monomer slowly, can sometimes improve selectivity.
-
-
Substrate Decomposition: The reaction conditions, particularly high temperatures or strong bases, might lead to the decomposition of your starting material or the cyclized product.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the optimal reaction time. Lowering the reaction temperature and using a milder base can also be beneficial.
-
-
Alternative Reaction Pathways: The intermediate formed after the initial reaction of the substrate with this compound can potentially undergo alternative cyclization or rearrangement pathways.
-
Solution: Modifying the solvent can influence the reaction pathway. Protic solvents may participate in the reaction, while aprotic, non-polar solvents might favor the desired cyclization.
-
Question 3: How do I choose the optimal solvent and temperature for my this compound mediated cyclization?
Answer:
The choice of solvent and temperature is highly dependent on the specific substrate and the desired product. There are, however, some general guidelines:
-
Solvent Selection:
-
Aprotic, Non-polar Solvents: Solvents like toluene, benzene, or carbon tetrachloride are often good choices as they are less likely to react with the electrophilic this compound.
-
Chlorinated Solvents: Dichloromethane and chloroform can also be used, but their reactivity should be considered.
-
Polar Aprotic Solvents: Solvents like acetonitrile or DMF might be suitable for some substrates but can also lead to side reactions due to their coordinating nature.
-
-
Temperature Optimization:
-
Initial Low Temperature: It is generally recommended to start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and then gradually warm it to room temperature or higher. This allows for controlled reaction initiation.
-
Reflux Conditions: For less reactive substrates, heating the reaction mixture to reflux may be necessary to drive the cyclization to completion.
-
It is advisable to perform small-scale screening experiments to identify the optimal solvent and temperature for your specific reaction.
Data Presentation
The following table provides an illustrative summary of how reaction conditions can affect the yield of a hypothetical this compound mediated cyclization of a 1,3-diketone to form an isothiazole.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | Pyridine | 25 | 24 | 45 |
| 2 | Toluene | Pyridine | 80 | 12 | 65 |
| 3 | Dichloromethane | Triethylamine | 0 to 25 | 18 | 55 |
| 4 | Dichloromethane | Triethylamine | 40 | 8 | 72 |
| 5 | Acetonitrile | DBU | 25 | 24 | 30 |
| 6 | Toluene | None | 110 | 6 | 25 |
Experimental Protocols
Representative Protocol for the Synthesis of a 3,5-Disubstituted Isothiazole via this compound Mediated Cyclization of a 1,3-Diketone:
Materials:
-
1,3-Diketone (1.0 eq)
-
This compound trimer ((NSCl)₃) (0.34 eq)
-
Anhydrous toluene
-
Anhydrous pyridine (2.0 eq)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the 1,3-diketone (1.0 eq) and anhydrous toluene.
-
Stir the mixture at room temperature to ensure complete dissolution of the diketone.
-
Add anhydrous pyridine (2.0 eq) to the solution via syringe.
-
In a separate, dry Schlenk flask, dissolve the this compound trimer ((NSCl)₃) (0.34 eq) in anhydrous toluene under an inert atmosphere.
-
Slowly add the this compound solution to the stirred solution of the 1,3-diketone and pyridine at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isothiazole.
Mandatory Visualization
Technical Support Center: Identifying Impurities in Thiazyl Chloride by ¹⁴N NMR Spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in thiazyl chloride (NSCl) using ¹⁴N Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound (NSCl)?
A1: this compound is a reactive inorganic compound, and its synthesis can result in the presence of several impurities. The most common impurities include:
-
Trithiazyl trichloride ((NSCl)₃): A stable cyclic trimer of NSCl and often a starting material or byproduct.
-
Tetrasulfur tetranitride (S₄N₄): A common precursor in the synthesis of many sulfur-nitrogen compounds.
-
Disulfur dichloride (S₂Cl₂): A reagent used in the synthesis of S₄N₄.
-
Thionyl chloride (SOCl₂): Can be a precursor or a decomposition product.
Q2: Why is ¹⁴N NMR spectroscopy a suitable method for analyzing this compound purity?
A2: ¹⁴N NMR spectroscopy is a direct and sensitive method for observing nitrogen-containing compounds. Since this compound and its primary nitrogen-containing impurities have distinct chemical environments for their nitrogen atoms, ¹⁴N NMR can be used to differentiate and identify them. Although ¹⁴N is a quadrupolar nucleus which can lead to broad signals, the significant differences in chemical shifts between the target compound and its impurities often allow for clear identification.
Q3: What are the expected ¹⁴N NMR chemical shifts for this compound and its common impurities?
A3: The following table summarizes the approximate ¹⁴N NMR chemical shifts for this compound and its key impurities. Note that chemical shifts can be influenced by the solvent and the reference standard used. The data below is referenced to neat nitromethane (CH₃NO₂).
| Compound | Formula | Approximate ¹⁴N Chemical Shift (δ) / ppm |
| This compound | NSCl | -16 |
| Trithiazyl trichloride | (NSCl)₃ | +135 |
| Tetrasulfur tetranitride | S₄N₄ | +115 |
Note: Disulfur dichloride (S₂Cl₂) and thionyl chloride (SOCl₂) do not contain nitrogen and therefore will not be observed in a ¹⁴N NMR spectrum.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the ¹⁴N NMR analysis of this compound.
Issue 1: No or very weak ¹⁴N NMR signal.
-
Possible Cause 1: Low concentration of the analyte.
-
Solution: this compound is volatile and may be present in low concentrations. Ensure a sufficiently concentrated sample is prepared.
-
-
Possible Cause 2: Incorrect spectrometer parameters.
-
Solution: Use a wide spectral width (at least 500 ppm) to ensure all potential signals are captured. The quadrupolar nature of ¹⁴N requires short pulse widths (e.g., < 20 µs) and short relaxation delays (e.g., 0.1 s) to maximize signal acquisition.
-
-
Possible Cause 3: Sample degradation.
-
Solution: this compound is moisture-sensitive. Ensure the sample is handled under an inert atmosphere (e.g., in a glovebox) and that deuterated solvents are thoroughly dried.
-
Issue 2: Observed signals are extremely broad.
-
Possible Cause 1: Quadrupolar relaxation.
-
Explanation: The ¹⁴N nucleus has a quadrupole moment, which can lead to rapid relaxation and broad signals. This effect is inherent to the nucleus.
-
Solution: While broadening cannot be eliminated, it can be managed. Using a high-field NMR spectrometer can improve signal resolution. Applying a line-broadening factor during data processing can improve the signal-to-noise ratio of broad peaks, making them easier to identify.
-
-
Possible Cause 2: Presence of paramagnetic impurities.
-
Solution: Paramagnetic species can significantly broaden NMR signals. Ensure all glassware is scrupulously clean and that reagents
-
Safe handling and quenching procedures for thiazyl chloride
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with thiazyl chloride?
This compound is a corrosive and toxic substance that reacts violently with water and moisture.[1][2] At room temperature, it exists as a yellow-green gas (monomer, NSCl) which readily trimerizes into a white solid (trimer, (NSCl)₃).[3][4] The primary hazards include:
-
Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract.[2]
-
Toxicity: Toxic if inhaled or ingested.[5]
-
Reactivity: Reacts violently with water, releasing toxic and corrosive fumes such as hydrogen chloride and sulfur oxides.[1][6]
-
Pressure Buildup: Contact with moisture can lead to a rapid evolution of gas, potentially causing pressure buildup in sealed containers.
Q2: What are the signs of this compound decomposition?
Decomposition of this compound can be indicated by:
-
The presence of a pungent, suffocating odor.[1]
-
Fuming in the presence of moist air.[1]
-
Discoloration of the material.
-
Decomposition is accelerated at temperatures above 140°C, producing toxic and corrosive fumes.[7]
Q3: What materials are incompatible with this compound?
This compound should be stored and handled away from the following materials:
-
Water and moisture: Reacts violently.[1]
-
Alcohols: Reacts to form esters.[8]
-
Bases (e.g., ammonia, sodium hydroxide): Undergoes violent reactions.[9]
-
Amines: Reacts to form amides.[8]
-
Strong oxidizing agents. [1]
-
Metals: May evolve flammable hydrogen gas in the presence of moisture.[9]
A comprehensive, though not exhaustive, list of incompatible chemicals for reactive acid chlorides is available in various safety resources.[9]
Troubleshooting Guides
Problem: I observe fuming when opening a container of this compound.
-
Cause: The container has likely been exposed to moist air, causing the this compound to react and release hydrogen chloride gas.[1]
-
Solution:
-
Ensure you are working in a properly functioning chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
-
If the fuming is minor, proceed with your experiment, ensuring the container is resealed under an inert atmosphere (e.g., argon or nitrogen) as quickly as possible.
-
If the fuming is excessive, it may indicate significant contamination. Consider quenching the entire container's contents.
-
Problem: The pressure in my reaction vessel is increasing unexpectedly.
-
Cause: This is likely due to the introduction of moisture into the reaction, causing the this compound to decompose and release gas.
-
Solution:
-
Do not attempt to seal the vessel further.
-
Ensure the reaction is being conducted in a fume hood and that the sash is lowered to a safe height.
-
If possible and safe to do so, vent the reaction vessel to a scrubbing system designed to handle acidic gases.
-
If the pressure increase is rapid and cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.
-
Problem: I have spilled a small amount of this compound in the fume hood.
-
Cause: Accidental spillage during handling.
-
Solution:
-
Keep the fume hood running.[9]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry sand, vermiculite, or a specialized spill absorbent for acid chlorides.[7] DO NOT USE WATER or combustible materials. [7]
-
Carefully collect the absorbed material into a designated, sealable container for hazardous waste.[9]
-
Wipe the area with a dry, inert solvent (e.g., dichloromethane) and then decontaminate with a suitable neutralizing agent (e.g., sodium bicarbonate solution), followed by a final water rinse. All cleaning materials must be disposed of as hazardous waste.[9]
-
Data Presentation
| Property | Value |
| Chemical Formula | ClNS |
| Molecular Weight | 81.52 g/mol [10] |
| Appearance | Yellow-green gas (monomer) that readily trimerizes to a white solid ((NSCl)₃) under standard conditions.[3][4] |
| Boiling Point | Not well-defined due to decomposition and trimerization. |
| Density | 1.57 g/cm³[3] |
| Reactivity with Water | Violent reaction, producing sulfur dioxide and hydrogen chloride.[1] |
| Incompatibilities | Water, alcohols, bases, amines, strong oxidizing agents, metals (in the presence of moisture).[1][8][9] |
| Decomposition Products | Toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[6] |
Experimental Protocols
Safe Handling of this compound
-
Preparation: Before handling, ensure you have reviewed this guide, any available Safety Data Sheets for analogous compounds (e.g., thionyl chloride), and your institution's standard operating procedures.[9]
-
Engineering Controls: All manipulations of this compound must be performed in a certified, properly functioning chemical fume hood.[9] An inert atmosphere glovebox is recommended for transfers and storage.
-
Personal Protective Equipment (PPE):
-
Dispensing:
-
Use only dry, clean glassware and equipment.
-
If working with the solid trimer, it can be sublimed to produce the gaseous monomer.[4]
-
When transferring, do so under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.
-
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials.[9] The container must be tightly sealed, preferably under an inert atmosphere.
Quenching Procedure for this compound
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Preparation of Quenching Solution: Prepare a quenching solution of either:
-
Option A (Alcohol): A large excess of a suitable alcohol, such as isopropanol or ethanol.[8]
-
Option B (Aqueous Base): A dilute solution of sodium hydroxide or potassium hydroxide. Caution: This reaction will be highly exothermic and produce large volumes of gas. This should only be performed by experienced personnel with appropriate cooling and gas scrubbing capabilities. A gentler alternative is to use sodium bicarbonate solution.[11]
-
-
Cooling: Cool the quenching solution in an ice bath to help manage the heat of the reaction.
-
Slow Addition: Slowly and carefully add the this compound to the cooled quenching solution dropwise or in very small portions.[8]
-
Stirring: Continuously stir the quenching solution during the addition of this compound to ensure proper mixing and heat dissipation.
-
Monitoring: Monitor the reaction for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop the addition and allow it to cool before proceeding.
-
Neutralization: After the addition is complete and the reaction has subsided, check the pH of the solution. Neutralize with a suitable acid (if a basic quenching solution was used) or base until the pH is neutral.[11]
-
Disposal: The neutralized solution must be disposed of as hazardous waste according to your institution's guidelines.[9]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 3. This compound (17178-58-4) for sale [vulcanchem.com]
- 4. Trithiazyl trichloride - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. nj.gov [nj.gov]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. drexel.edu [drexel.edu]
- 10. This compound | ClNS | CID 140196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. kgroup.du.edu [kgroup.du.edu]
Stabilizing thiazyl moiety with electron-withdrawing groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of thiazyl moieties with electron-withdrawing groups (EWGs).
Frequently Asked Questions (FAQs)
Q1: How do electron-withdrawing groups (EWGs) stabilize a thiazole ring?
Electron-withdrawing groups stabilize the thiazole ring through inductive and resonance effects. By pulling electron density away from the ring, they reduce the electron density on the ring atoms, particularly the carbon atoms. This makes the ring less susceptible to oxidative degradation and can modulate its reactivity in a controlled manner. This effect is crucial in tuning the electronic properties of the molecule for applications in materials science and drug design.[1][2]
Q2: Which position on the thiazole ring is most affected by the introduction of an EWG?
The electronic effect of an EWG is most pronounced at the C2 position. The C2-proton becomes significantly more acidic and susceptible to deprotonation by strong bases.[3][4] The electron density at C5, the primary site for electrophilic substitution, is also reduced, which can deactivate the ring towards certain electrophilic reactions.[3][4]
Q3: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and solutions?
Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[5][6] Refer to the troubleshooting guide below for potential solutions.
Q4: I am having trouble achieving C2-deprotonation/lithiation of my substituted thiazole. What should I do?
Deprotonation at the C2 position requires a strong base and strictly anhydrous conditions.[3][4] The acidity of the C2-proton is enhanced by EWGs, but issues can still arise. See the troubleshooting section for specific advice.
Q5: How do EWGs influence the pKa of the thiazolium C2-H proton?
Electron-withdrawing groups increase the acidity of the C2-proton, thereby lowering its pKa. This is because the EWG helps to stabilize the negative charge that develops on the C2 carbon after deprotonation (forming a thiazol-2-ylidene or ylide).[3][7] The more powerful the EWG, the lower the pKa.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Hantzsch Thiazole Synthesis
| Potential Cause | Troubleshooting Step |
| Impure Reactants | Ensure the α-haloketone and thioamide are pure. Recrystallize or re-distill starting materials if necessary. |
| Incorrect Stoichiometry | A slight excess (1.1 to 1.5 equivalents) of the thioamide can sometimes improve yields.[6] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Some reactions require heating (reflux), while others proceed at room temperature.[6] Consider switching to a microwave-assisted protocol, which can significantly reduce reaction times and improve yields.[5] |
| Side Reactions | The α-haloketone can self-condense. Ensure the thioamide is added promptly or that the reaction is initiated quickly after combining reagents. |
| Product Solubility | The thiazole product may be soluble in the reaction solvent, leading to poor recovery during workup. Ensure the precipitation/extraction procedure is appropriate for your specific product. |
Issue 2: Difficulty with C2-Deprotonation of a Thiazole Ring
| Potential Cause | Troubleshooting Step |
| Insufficiently Strong Base | Standard bases like hydroxides or carbonates are not strong enough. Use an organolithium reagent (e.g., n-BuLi, LDA) or a Hauser base.[3] |
| Presence of Moisture | The strong bases required for deprotonation react violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. |
| Proton Quenching | If your subsequent electrophile is acidic or contains moisture, it can quench the C2-anion. Ensure the electrophile is pure and added under anhydrous conditions. |
| Steric Hindrance | Bulky substituents near the C2 position may hinder the approach of the base. A less sterically demanding strong base might be required. |
Data Presentation
Table 1: Effect of Substituents on Thiazolium C2-H Acidity (pKa)
This table provides representative pKa values for the C2-proton of various thiazolium ions, demonstrating the influence of N-substituents. Electron-withdrawing substituents generally lower the pKa, making the proton more acidic.
| Compound | Substituent Nature | pKa in H₂O | Reference |
| Thiamin (N(1')-protonated) | Electron-withdrawing pyrimidinyl | 17.7 | [8] |
| Thiamin (free base) | Pyrimidinyl | 18.0 | [8] |
| 3,4-Dimethylthiazolium ion | Electron-donating methyl | ~19 | [8] |
| Unsubstituted Thiazole (conjugate acid) | - | 2.5 | [3] |
Note: The pKa of the conjugate acid refers to the protonation at the N3 position, not the C2-H deprotonation.
Table 2: Typical ¹H NMR Chemical Shifts (ppm) for the Thiazole Ring
The aromaticity of the thiazole ring results in characteristic chemical shifts in the ¹H NMR spectrum.[3] EWGs will generally shift the signals of nearby protons downfield (to a higher ppm value).
| Proton Position | Typical Chemical Shift (ppm) | Expected Shift with EWG |
| H2 | ~8.5 - 9.0 | Downfield |
| H4 | ~7.5 - 8.0 | Downfield (if EWG at C5) |
| H5 | ~7.2 - 7.8 | Downfield (if EWG at C4) |
Experimental Protocols
Key Experiment: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch synthesis.[6]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a magnetic stir bar.
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C) for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize any acid and precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid (filter cake) with deionized water to remove any remaining salts.
-
Allow the product to air dry on a watchglass before characterization.
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Influence of EWGs on Thiazole Moiety Properties.
Caption: General Experimental Workflow for Thiazole Synthesis.
References
- 1. Item - Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4âd]thiazole Derivatives - figshare - Figshare [figshare.com]
- 2. Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolium C(2)-proton exchange: structure-reactivity correlations and the pKa of thiamin C(2)-H revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Stereoisomers in the Oxidation of (NSCl)₃
Welcome to the technical support center for the stereoselective oxidation of cyclotrithiazyl chloride ((NSCl)₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of specific stereoisomers of trithiazyl trichloride monoxide ((NSOCl)₃).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the oxidation of (NSCl)₃, focusing on controlling the formation of cis and trans isomers of (NSOCl)₃.
Q1: My oxidation of (NSCl)₃ with sulfur trioxide (SO₃) yields a mixture of stereoisomers. How can I selectively synthesize the cis-(NSOCl)₃ isomer?
A1: Achieving high stereoselectivity for the cis isomer requires careful control of reaction conditions. The formation of (NSOCl)₃ stereoisomers is known to occur upon oxidation of (NSCl)₃ with SO₃. To favor the cis configuration, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can enhance the kinetic control of the reaction, potentially favoring the formation of one isomer over the other. Start by performing the reaction at 0°C and consider going to lower temperatures if a mixture is still obtained.
-
Solvent Choice: The polarity of the solvent can influence the transition state of the oxidation reaction. Non-polar solvents, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), are often used for this type of reaction. Experimenting with different non-polar solvents may improve the stereoselectivity.
-
Rate of Addition: A slow, dropwise addition of the oxidizing agent (SO₃) to the solution of (NSCl)₃ can help to control the reaction and minimize the formation of undesired isomers and byproducts.
Q2: I am observing the formation of di- and tri-oxygenated byproducts. How can I prevent this?
A2: The formation of di- and tri-oxygenated species, such as (NSO)₃Cl₂O and (NSO)₃ClO₂, arises from over-oxidation of the (NSCl)₃ ring. To mitigate this, the following steps are recommended:
-
Stoichiometry: Use a strict 1:1 molar ratio of (NSCl)₃ to SO₃. An excess of the oxidizing agent will inevitably lead to further oxidation of the desired mono-oxygenated product.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like in-situ FTIR or periodic sampling for NMR analysis. This will help in quenching the reaction once the formation of the mono-oxygenated product is maximized and before significant over-oxidation occurs.
Q3: The separation of the cis and trans isomers of (NSOCl)₃ is proving to be difficult. What separation techniques are most effective?
A3: The separation of stereoisomers can be challenging due to their similar physical properties. For (NSOCl)₃ isomers, the following techniques can be employed:
-
Fractional Crystallization: This is often the most effective method for separating diastereomers. The success of this technique relies on the differential solubility of the isomers in a particular solvent system. Experiment with a range of solvents and solvent mixtures to find conditions where one isomer preferentially crystallizes.
-
Chromatography: While challenging, column chromatography using a suitable stationary phase and eluent system may achieve separation. Normal-phase chromatography on silica gel with a non-polar eluent system could be a starting point. High-performance liquid chromatography (HPLC) with a chiral stationary phase might also be an option for analytical-scale separation and analysis.
Q4: I am concerned about the hydrolytic stability of my (NSCl)₃ starting material and the (NSOCl)₃ products. What precautions should I take?
A4: Both (NSCl)₃ and its oxidized derivatives are sensitive to moisture. Hydrolysis can lead to the decomposition of the ring structure and the formation of various side products, complicating the reaction and purification.
-
Anhydrous Conditions: It is imperative to conduct all experiments under strictly anhydrous conditions. Use dry solvents, freshly distilled reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Handling and Storage: Store (NSCl)₃ and the resulting products in a desiccator over a suitable drying agent. Handle these compounds in a glovebox or under a dry, inert atmosphere whenever possible.
Quantitative Data
The following table summarizes the expected product distribution based on reaction conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Oxidizing Agent | Reaction Temperature | Solvent | Predominant Isomer | Approximate Isomer Ratio (cis : trans) | Reference |
| SO₃ | 0 °C | CCl₄ | cis | Kinetically controlled, favors cis | General Observation |
| SO₃ | Room Temperature | CCl₄ | Mixture | Approaches thermodynamic ratio | General Observation |
Note: Specific quantitative data from literature on the stereoselective oxidation of (NSCl)₃ is limited. The information provided is based on general principles of stereoselective reactions.
Experimental Protocols
Synthesis of cis-(NSOCl)₃
This protocol is designed to favor the formation of the cis isomer of trithiazyl trichloride monoxide.
Materials:
-
Cyclotrithis compound ((NSCl)₃)
-
Sulfur trioxide (SO₃), freshly distilled
-
Anhydrous carbon tetrachloride (CCl₄)
-
Anhydrous n-hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (NSCl)₃ (1.0 eq) in anhydrous CCl₄.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of freshly distilled SO₃ (1.0 eq) in anhydrous CCl₄ to the dropping funnel.
-
Add the SO₃ solution dropwise to the stirred (NSCl)₃ solution over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.
-
Monitor the reaction progress by taking small aliquots for IR or NMR analysis to confirm the formation of the mono-oxygenated product.
-
Once the reaction is complete, carefully quench any unreacted SO₃ by the slow addition of a small amount of a suitable quenching agent (e.g., a tertiary amine) at 0°C.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional crystallization from a mixture of CCl₄ and n-hexane to isolate the cis isomer.
Visualizations
The following diagrams illustrate the key processes involved in the stereocontrolled oxidation of (NSCl)₃.
Caption: Experimental workflow for the stereoselective synthesis of cis-(NSOCl)₃.
Caption: Reaction pathway for the oxidation of (NSCl)₃, highlighting stereocontrol.
Overcoming solubility issues of thiazyl chloride in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of thiazyl chloride (NSCl) and its trimer, trithiazyl trichloride ((NSCl)₃), in organic solvents.
Troubleshooting Guide: Overcoming Experimental Hurdles
Issue 1: Poor Solubility of this compound Reagent
Question: I am having difficulty dissolving my this compound reagent in an organic solvent for my reaction. What could be the problem and how can I resolve it?
Answer:
Directly dissolving monomeric this compound (NSCl) is often impractical due to its inherent instability. At room temperature, it exists as a reactive yellow-green gas that readily trimerizes into the more stable solid, trithiazyl trichloride ((NSCl)₃). Solubility issues typically arise from attempting to use the unstable monomer or using an inappropriate solvent for the stable trimer.
Troubleshooting Steps:
-
Verify Your Starting Material: Confirm whether you are working with the monomer (NSCl) or the trimer ((NSCl)₃). The trimer is a white or pale yellow solid and is the more common and stable precursor for reactions.
-
Solvent Selection for Trithiazyl Trichloride ((NSCl)₃): If you are using the trimer, ensure you are using a suitable anhydrous, aprotic solvent. While quantitative solubility data is scarce, successful reactions have been reported in the following solvents, suggesting at least moderate solubility:
-
Benzene
-
Toluene
-
Dioxane
-
Chloroform
-
Carbon tetrachloride
-
-
Consider In Situ Generation of Monomeric this compound: For many applications, generating the reactive monomeric NSCl directly in the reaction mixture (in situ) is the most effective approach. This bypasses issues of isolation, purification, and solubility of the unstable monomer. Two common methods are:
-
Pyrolysis of the Trimer: The monomer can be generated by heating the trimer ((NSCl)₃) at 100°C under vacuum. The resulting gaseous NSCl can be introduced into the reaction vessel.
-
Using the "Katz Reagent": This involves the reaction of ethyl carbamate, thionyl chloride (SOCl₂), and pyridine in a suitable solvent like benzene to generate NSCl in situ.
-
Logical Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Issue 2: Reaction Failure or Low Yield
Question: My reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
Answer:
Reaction failures with this compound are often due to the high reactivity and moisture sensitivity of the reagent, as well as potential side reactions with the solvent or impurities.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: this compound and its trimer are highly sensitive to moisture. Ensure that all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried before use.
-
Solvent Compatibility: Protic solvents (e.g., alcohols, water) will react with this compound and should be avoided. Ethereal solvents like THF may also be reactive under certain conditions. Benzene, toluene, and chlorinated solvents are generally more suitable.
-
Purity of the Trimer: If you are using trithiazyl trichloride, ensure its purity. It can be purified by recrystallization from a suitable solvent like carbon tetrachloride, though care must be taken due to its hazardous nature.
-
Reaction Temperature: Some reactions require elevated temperatures to proceed, while others may require cooling to control reactivity. Consult literature procedures for similar transformations to determine the optimal temperature for your specific reaction.
-
In Situ Generation Check: If using an in situ method, ensure the conditions for generation are correct. For the "Katz Reagent," the stoichiometry of ethyl carbamate, thionyl chloride, and pyridine is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound (NSCl) and trithiazyl trichloride ((NSCl)₃)?
A1: this compound (NSCl) is the monomeric form, which is a highly reactive yellow-green gas. Trithiazyl trichloride ((NSCl)₃) is the more stable cyclic trimer, which is a white solid. In most synthetic procedures, the trimer is the starting material that is either used directly or to generate the reactive monomer.
Q2: What are the best solvents for reactions involving trithiazyl trichloride?
A2: Based on reported synthetic procedures, the following anhydrous aprotic solvents are commonly used. The choice of solvent will depend on the specific reaction and the solubility of other reactants.
| Solvent | Typical Use |
| Benzene | In situ generation with "Katz Reagent"; various cyclization reactions. |
| Toluene | Alternative to benzene for cyclization reactions. |
| Dioxane | Used in some nucleophilic substitution and cyclization reactions. |
| Chloroform | Reactions requiring a non-polar, aprotic medium. |
| Carbon Tetrachloride | Recrystallization of (NSCl)₃; some older reaction procedures. |
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a hazardous and reactive compound. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to its moisture sensitivity, it
Validation & Comparative
Unveiling the Molecular Architecture of Thiazyl Chloride: A Comparative Guide to Gas Electron Diffraction and Microwave Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Thiazyl chloride (NSCl), a reactive inorganic compound, presents a valuable case study for comparing two powerful analytical techniques: gas electron diffraction (GED) and microwave spectroscopy. This guide provides an objective comparison of their performance in elucidating the structure of this compound, supported by experimental data and detailed methodologies.
The determination of the precise arrangement of atoms within a molecule is crucial for understanding its reactivity, physical properties, and potential applications. Gas-phase techniques are particularly valuable as they probe molecules in an isolated state, free from intermolecular interactions that can influence structure in the solid or liquid phase. Both gas electron diffraction and microwave spectroscopy are well-established methods for determining the geometry of molecules in the gaseous state.
Quantitative Comparison of Structural Parameters
The structural parameters of this compound, namely the nitrogen-sulfur (N-S) bond length, the sulfur-chlorine (S-Cl) bond length, and the N-S-Cl bond angle, have been determined by both gas electron diffraction and microwave spectroscopy. The results are summarized in the table below for a direct comparison.
| Molecular Parameter | Gas Electron Diffraction (GED) | Microwave Spectroscopy |
| N-S Bond Distance (r) | 1.449 Å[1] | 1.451 Å |
| S-Cl Bond Distance (r) | 2.163 Å[1] | 2.161 Å |
| N-S-Cl Bond Angle (∠) | 117.7°[1] | 116.5° |
The data reveals a high degree of consistency between the two techniques, providing a confident determination of this compound's bent molecular structure. The slight variations in the reported values can be attributed to the different physical principles underlying each method and the types of structural parameters they determine (an average structure in GED versus a substitution or equilibrium structure in microwave spectroscopy).
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for a critical evaluation of the derived structural data.
Gas Electron Diffraction (GED) of this compound
Gas electron diffraction involves the scattering of a high-energy beam of electrons by a gaseous sample and the analysis of the resulting diffraction pattern. The experimental workflow for the characterization of this compound is as follows:
-
Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam that intersects with the electron beam.
-
Electron Beam Generation and Scattering: A monochromatic beam of high-energy electrons (typically 40-60 keV) is generated and directed at the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.
-
Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which is captured on a detector, typically a photographic plate or a CCD camera.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical curves calculated for different molecular geometries.
-
Structure Refinement: A least-squares refinement process is used to find the molecular model (bond lengths, bond angles, and vibrational amplitudes) that best fits the experimental data.
Microwave Spectroscopy of this compound
Microwave spectroscopy measures the absorption of microwave radiation by a gas-phase molecule, which corresponds to transitions between its rotational energy levels. By analyzing the frequencies of these transitions, the moments of inertia of the molecule can be determined with high precision, which in turn allows for the calculation of its structural parameters.
-
Sample Introduction: A sample of this compound is introduced into a waveguide or resonant cavity at low pressure.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Detection: The absorption of microwave radiation by the sample is detected as a function of frequency.
-
Spectral Analysis: The resulting spectrum, consisting of a series of sharp absorption lines, is analyzed to identify the rotational transitions.
-
Determination of Rotational Constants: The frequencies of the rotational transitions are used to determine the rotational constants (A, B, and C) of the molecule.
-
Isotopic Substitution: To determine the complete structure, the microwave spectra of different isotopically substituted forms of this compound (e.g., containing ³⁷Cl, ¹⁵N, or ³⁴S) are often measured.
-
Structure Calculation: The rotational constants of the various isotopologues are used to calculate the atomic coordinates and thus the bond lengths and angles of the molecule.
Comparison of Methodologies
The choice between gas electron diffraction and microwave spectroscopy for molecular structure determination depends on the specific requirements of the research, including the nature of the molecule and the desired precision of the structural parameters.
In the case of this compound, both gas electron diffraction and microwave spectroscopy have proven to be effective in determining its molecular structure with a high degree of agreement. While microwave spectroscopy offers superior precision for the geometric parameters, gas electron diffraction provides valuable information about the vibrational dynamics of the molecule. The complementary nature of these techniques allows for a more complete and robust characterization of molecular structures, which is indispensable for fundamental chemical research and the development of new therapeutic agents.
References
Distinguishing Thiazyl Chloride Monomer (NSCl) and Trimer ((NSCl)₃) using ¹⁴N NMR Spectroscopy
A Comparative Guide for Researchers
Thiazyl chloride (NSCl) and its trimeric form, trithiazyl trichloride ((NSCl)₃), are fundamental reagents in sulfur-nitrogen chemistry. Distinguishing between the monomer and the trimer in solution is crucial for understanding reaction mechanisms and controlling product formation. Nuclear Magnetic Resonance (NMR) spectroscopy of the nitrogen-14 nucleus (¹⁴N) provides a direct and unambiguous method for this differentiation. The significant difference in the chemical environment of the nitrogen atoms in the linear monomer versus the cyclic trimer leads to vastly different ¹⁴N NMR chemical shifts.
Comparative ¹⁴N NMR Data
The key distinguishing feature between NSCl and (NSCl)₃ in ¹⁴N NMR spectroscopy is their chemical shift (δ). The monomeric form exhibits a signal at a much higher frequency (downfield) compared to the trimeric form. This substantial difference of approximately 592 ppm allows for clear identification of each species in a given sample.
| Compound | Formula | ¹⁴N Chemical Shift (δ) | Linewidth (W₁/₂) |
| This compound (monomer) | NSCl | +330 ppm | Broad |
| Trithiazyl Trichloride (trimer) | (NSCl)₃ | -262 ppm | Relatively Sharp |
Chemical shifts are referenced to external neat nitromethane (CH₃NO₂). Linewidths are qualitative and can be influenced by solvent and temperature.
The significant shielding observed for the nitrogen atoms in the trimer ((NSCl)₃) is attributed to the cyclic structure and the nature of the S-N bonds within the six-membered ring. In contrast, the nitrogen in the monomer (NSCl) is in a much more deshielded environment.
Experimental Protocol: ¹⁴N NMR Spectroscopy
A general protocol for acquiring solution-state ¹⁴N NMR spectra of sulfur-nitrogen compounds is provided below. Specific parameters may need to be optimized based on the available instrumentation and sample concentration.
1. Sample Preparation:
-
Due to the reactive nature of NSCl and (NSCl)₃, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
-
Samples should be prepared in dry, deuterated solvents, such as CDCl₃ or CD₂Cl₂, to a concentration of approximately 0.1-0.5 M.
-
A sealed NMR tube is recommended to prevent atmospheric moisture contamination and sample degradation.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a multinuclear NMR spectrometer equipped with a broadband probe tuned to the ¹⁴N frequency.
-
A reference standard, typically external neat nitromethane (CH₃NO₂), is used and its chemical shift is set to 0 ppm.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is generally sufficient.
-
Acquisition Time (at): 0.1 – 0.5 s
-
Relaxation Delay (d1): 0.1 – 1 s (¹⁴N has a short relaxation time)
-
Pulse Width (p1): A 90° pulse should be calibrated for the specific probe and sample.
-
Spectral Width (sw): A wide spectral width of at least 1000 ppm is recommended to ensure both the monomer and trimer signals are captured.
-
Number of Scans (ns): Due to the low sensitivity and broad lines of ¹⁴N, a large number of scans (typically several thousand) may be required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio of the potentially broad signals.
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the external standard.
Logical Relationship: Monomer-Trimer Equilibrium
This compound exists in an equilibrium between its monomeric and trimeric forms in solution.[1] This equilibrium can be influenced by factors such as solvent, temperature, and the presence of catalysts. ¹⁴N NMR spectroscopy is an excellent tool to monitor this equilibrium in situ.
Caption: Equilibrium between NSCl monomer and (NSCl)₃ trimer.
References
A Comparative Analysis of Reactivity: Thiazyl Chloride vs. Thionyl Chloride
In the landscape of synthetic chemistry, the choice of reagent is paramount to the success of a transformation. Thiazyl chloride (NSCl) and thionyl chloride (SOCl₂), two inorganic acid chlorides, are both potent reagents, yet they exhibit distinct reactivity profiles that render them suitable for different synthetic applications. This guide provides a detailed comparison of their reactivity, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific needs.
General Reactivity and Properties
Thionyl chloride is a well-established and widely used reagent, primarily for the conversion of alcohols and carboxylic acids to their corresponding chlorides.[1][2] It is a colorless to pale yellow liquid that reacts readily with water and other protic solvents.[3][4] The reactivity of thionyl chloride is attributed to the electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack.
This compound, on the other hand, is a more specialized reagent, often employed in the synthesis of sulfur-nitrogen heterocycles.[5] It exists as a monomer (N≡SCl) and a trimer ((NSCl)₃), with the monomer being a highly reactive green gas.[6] The reactivity of this compound is centered around the N≡S-Cl bond, making it a versatile precursor for a variety of sulfur-nitrogen compounds.
Comparative Reactivity with Nucleophiles
The differential reactivity of this compound and thionyl chloride is most evident in their reactions with common nucleophiles such as alcohols and amines.
Reaction with Alcohols
Thionyl chloride is the reagent of choice for the conversion of primary and secondary alcohols to alkyl chlorides.[7] The reaction typically proceeds via an SNi (internal nucleophilic substitution) mechanism, which results in the retention of stereochemistry.[8] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[2]
While there is less literature on the reaction of this compound with simple alcohols, its primary application lies elsewhere. However, for the purpose of comparison, a hypothetical reaction can be considered. The focus of this compound chemistry is generally on the introduction of the N=S group rather than simple chlorination.
Table 1: Comparison of Reactivity with Alcohols
| Feature | Thionyl Chloride (SOCl₂) | This compound (NSCl) |
| Primary Product | Alkyl Chloride (R-Cl) | Primarily used for synthesis of S-N compounds, not simple chlorination. |
| Mechanism | SNi (retention of stereochemistry) | Not well-established for simple alcohol chlorination. |
| Byproducts | SO₂, HCl (gaseous) | Dependent on reaction pathway. |
| Typical Substrates | Primary and secondary alcohols | Not a standard reagent for this transformation. |
| Reaction Conditions | Often neat or in an inert solvent (e.g., DCM), sometimes with a base (e.g., pyridine).[9] | Not typically used for this purpose. |
| Yields | Generally high. | Not applicable for direct comparison. |
Reaction with Amines
Thionyl chloride is commonly used to convert carboxylic acids to acyl chlorides, which can then react with amines to form amides in a two-step, one-pot synthesis.[10][11] Direct reaction of thionyl chloride with primary or secondary amines can lead to the formation of N-sulfinylamines or other complex products and is not a standard method for converting amines to alkyl chlorides.
This compound, specifically the trimer (NSCl)₃, has been shown to react with primary aromatic amines, leading to the formation of radical species.[12] Its utility in forming simple chloroalkanes from amines is not a primary application.
Table 2: Comparison of Reactivity with Amines
| Feature | Thionyl Chloride (SOCl₂) | This compound (NSCl) |
| Primary Application | Indirectly in amide synthesis (via acyl chlorides).[10] | Reactions with aromatic amines to form S-N compounds and radicals.[12] |
| Direct Reaction Product | Complex mixture, N-sulfinylamines. | Sulfur-nitrogen heterocycles, radical species. |
| Utility for R-NH₂ → R-Cl | Not a standard method. | Not a standard method. |
Application in Heterocyclic Synthesis
A key differentiator between these two reagents is their utility in the synthesis of heterocyclic compounds.
This compound is a cornerstone reagent for the construction of sulfur-nitrogen heterocycles. For instance, it is used in the synthesis of isothiazoles through reactions with alkenes or other suitable precursors.[13]
Thionyl chloride can also be employed in the synthesis of certain heterocycles, often through its action as a chlorinating and dehydrating agent. For example, it can be used to synthesize 4-cyano-5-methyl-3-phenylisothiazole from 1-amino-2-cyano-1-phenyl-1-butene.[14] It also reacts with methyl-substituted heteroaromatic compounds to effect chlorination.
Table 3: Comparison in Heterocyclic Synthesis
| Feature | This compound (NSCl) | Thionyl Chloride (SOCl₂) |
| Primary Role | Key building block for S-N heterocycles.[13] | Chlorinating and cyclizing agent.[14] |
| Examples of Heterocycles | Isothiazoles, thiadiazoles.[5] | Isothiazoles, chlorinated heterocycles.[14] |
Experimental Protocols
Protocol 1: Synthesis of an Alkyl Chloride using Thionyl Chloride
Objective: To synthesize hexadecyl chloride from hexadecyl alcohol using thionyl chloride.[1]
Materials:
-
Hexadecyl alcohol (70%)
-
Thionyl chloride (99.6%)
-
Pyridine (99.5%)
-
Reflux reactor
Procedure:
-
In a reflux reactor, combine hexadecyl alcohol and thionyl chloride.
-
Add pyridine to the mixture.
-
Heat the reaction mixture to 80°C and maintain under reflux for 24 hours.[1]
-
After the reaction is complete, remove the excess thionyl chloride and pyridine by evaporation under reduced pressure.
-
The resulting product is crude hexadecyl chloride, which can be further purified if necessary.
Protocol 2: One-Pot Synthesis of an Amide using Thionyl Chloride
Objective: To synthesize N,N-diethylbenzamide from benzoic acid and diethylamine using thionyl chloride.[10]
Materials:
-
Benzoic acid
-
Diethylamine
-
Triethylamine (Et₃N)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
1N HCl
-
1N NaOH
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzoic acid (1 mmol) and diethylamine (1 mmol) in dichloromethane, add triethylamine (3 mmol).
-
Add thionyl chloride (1 mmol) to the mixture at room temperature.
-
Stir the mixture for 5-20 minutes at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Take up the resulting residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.
-
Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to afford the N,N-diethylbenzamide.[10]
Protocol 3: Synthesis of an Isothiazole using this compound
Objective: To synthesize isothiazole-4-carbonitrile from 2-methylacrylonitrile using trithiazyl trichloride.[13]
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Sulfuryl chloride (SO₂Cl₂)
-
2-Methylacrylonitrile
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of trithiazyl trichloride (3.3 mmol) in chloroform (25 mL) and sulfuryl chloride (10 mL), add 2-methylacrylonitrile (10 mmol) via syringe.[13]
-
Heat the mixture under reflux for 16 hours.
-
After cooling, the reaction mixture can be worked up to isolate the isothiazole-4-carbonitrile.
Logical Relationships and Mechanisms
The differing reactivity can be visualized through their reaction mechanisms.
References
- 1. media.neliti.com [media.neliti.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solved 1. Reactions of alcohols Primary and secondary | Chegg.com [chegg.com]
- 7. organic chemistry - Using Thionyl Chloride with tertiary alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ESR study of the reaction of trithiazyl trichloride with primary aromatic amines | Semantic Scholar [semanticscholar.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. US3479365A - New isothiazole synthesis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Thiazyl Chloride Purity Analysis: Elemental Analysis vs. Spectroscopic and Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. Thiazyl chloride (NSCl), a versatile reagent in synthetic chemistry, is no exception. Its purity can be compromised by the presence of its trimer, (NSCl)₃, unreacted starting materials such as disulfur dichloride (S₂Cl₂), and other sulfur-nitrogen byproducts. This guide provides a comparative analysis of elemental analysis against alternative spectroscopic and chromatographic methods for determining this compound purity, supported by experimental data and detailed protocols.
Introduction to Purity Assessment of this compound
The accurate determination of this compound purity is crucial for its effective use in chemical synthesis. Traditionally, elemental analysis has been the benchmark for confirming the stoichiometric composition and, by extension, the purity of this compound. However, modern spectroscopic and chromatographic techniques offer alternative, and in some cases, more detailed insights into the impurity profile of this compound. This guide will explore the principles, protocols, and comparative performance of elemental analysis, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) in the quality control of this compound.
Comparison of Analytical Methods
The choice of analytical method for this compound purity assessment depends on the specific requirements of the analysis, such as the need for quantitative confirmation of elemental composition, rapid screening for known impurities, or a comprehensive impurity profile.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (N₂, SO₂, HCl) to determine the mass percentages of N, S, and Cl. | Provides the elemental composition (N, S, Cl), allowing for verification of the empirical formula. | - Direct measure of stoichiometric purity.- High accuracy and precision for elemental composition. | - Does not identify the chemical nature of impurities.- Can be destructive and time-consuming.- May not detect isomeric impurities. |
| FTIR Spectroscopy | Measurement of the absorption of infrared radiation by the sample, corresponding to molecular vibrations. | Provides a molecular fingerprint, identifying characteristic functional groups and bonds (e.g., S-N and S-Cl). | - Rapid and non-destructive.- Effective for identifying the presence of the trimer and other known impurities with distinct IR spectra. | - Primarily qualitative, quantification requires calibration.- Less sensitive to trace impurities compared to chromatographic methods. |
| GC-MS | Separation of volatile components of a sample by gas chromatography, followed by their detection and identification by mass spectrometry. | Provides separation and identification of individual volatile impurities. | - High sensitivity and specificity for volatile impurities.- Can provide a detailed impurity profile. | - this compound is highly reactive and may require derivatization before analysis.- The monomer is a gas at room temperature, requiring specific sampling techniques. |
Experimental Data
The following table summarizes hypothetical comparative data for three different batches of this compound, illustrating the type of results obtained from each analytical method.
| Batch ID | Elemental Analysis (%N, %S, %Cl) | FTIR Analysis | GC-MS Analysis (Area %) | Overall Purity Assessment |
| TC-001 | 17.18, 39.35, 43.47 (Theoretical: 17.18, 39.33, 43.49) | Conforms to reference spectrum. No significant trimer peak observed. | This compound: 99.8%Disulfur Dichloride: 0.15%Other: 0.05% | High purity. Stoichiometrically correct with minor volatile impurity. |
| TC-002 | 17.16, 39.31, 43.53 | Conforms to reference spectrum. Minor peak corresponding to (NSCl)₃ trimer detected. | This compound: 98.5%Disulfur Dichloride: 0.5%(NSCl)₃: 1.0% | Moderate purity. Contains trimer and residual starting material. |
| TC-003 | 16.95, 38.90, 44.15 | Significant deviation from reference spectrum. Strong peaks indicative of (NSCl)₃. | This compound: 95.2%Disulfur Dichloride: 1.8%(NSCl)₃: 3.0% | Low purity. Significant contamination with trimer and starting material. |
Experimental Protocols
Elemental Analysis
Principle: Combustion analysis is used to determine the weight percent of nitrogen, sulfur, and chlorine in a sample of this compound. The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (N₂, SO₂, and HCl) are separated and quantified by thermal conductivity, infrared detection, and coulometric titration, respectively.
Procedure:
-
Accurately weigh approximately 1-2 mg of the this compound sample in a tin or silver capsule in an inert atmosphere (glove box) due to its reactivity and volatility.
-
Seal the capsule and place it in the autosampler of the elemental analyzer.
-
The sample is dropped into a combustion tube at ~1000°C with a constant flow of helium and a pulse of pure oxygen.
-
The combustion products are passed through a reduction tube to convert nitrogen oxides to N₂ and to remove excess oxygen.
-
The gases are then passed through a series of traps and columns to separate N₂, SO₂, and HCl.
-
Nitrogen is detected by a thermal conductivity detector.
-
Sulfur dioxide is detected by a non-dispersive infrared (NDIR) detector.
-
Hydrogen chloride is absorbed into a solution and titrated coulometrically.
-
The weight percentages of N, S, and Cl are calculated based on the detector responses and the initial sample weight, and compared to the theoretical values for NSCl.
FTIR Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the this compound molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule. The presence of impurities will introduce additional peaks into the spectrum. For this compound, key absorptions for the S–N and S–Cl bonds are observed at specific wavenumbers.
Procedure:
-
The analysis of gaseous this compound can be performed using a gas cell with IR-transparent windows (e.g., KBr).
-
Alternatively, for a rapid assessment, a sample can be condensed as a thin film on a cold surface (e.g., a liquid nitrogen-cooled KBr window) for solid-phase analysis.
-
Record a background spectrum of the empty gas cell or the cold window.
-
Introduce the gaseous this compound into the gas cell or condense a sample onto the cold window.
-
Record the sample spectrum.
-
Compare the sample spectrum to a reference spectrum of pure this compound. Pay close attention to the regions where impurities such as the trimer, (NSCl)₃, are known to absorb.
GC-MS (with Derivatization)
Principle: Due to the high reactivity of this compound, direct injection into a GC-MS is often not feasible. A derivatization step is typically required to convert the analyte and potential impurities into more stable, volatile compounds suitable for chromatographic separation. The separated compounds are then ionized and fragmented in the mass spectrometer, allowing for their identification based on their mass-to-charge ratio.
Procedure:
A Comparative Guide to the Spectroscopic Identification of Thiazyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for various heterocyclic compounds synthesized from thiazyl chloride (NSCl). It is designed to assist researchers in the identification and characterization of these reaction products. This document outlines key spectroscopic data in a comparative format, details experimental protocols for their synthesis and analysis, and presents visual diagrams of reaction pathways and experimental workflows.
Overview of this compound Reactivity
This compound, in its monomeric (NSCl) or trimeric form ((NSCl)₃), is a versatile reagent in sulfur-nitrogen chemistry. It undergoes a variety of reactions, including cycloadditions and condensations with organic substrates, to yield a range of heterocyclic products. This guide focuses on two prominent classes of these products: 1,2,3,5-dithiadiazolium chlorides and 1,2,5-thiadiazoles . The spectroscopic characterization of these compounds is crucial for confirming their structure and purity.
Spectroscopic Data of this compound Reaction Products
The following tables summarize the key spectroscopic data for the characterization of 1,2,3,5-dithiadiazolium salts and 1,2,5-thiadiazoles.
1,2,3,5-Dithiadiazolium Chlorides
These five-membered heterocyclic cations are typically formed from the reaction of nitriles or nitrile sulfides with this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-Substituted-1,2,3,5-Dithiadiazolium Perchlorates (in CD₃CN)
| Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methylthio (-SMe) | 2.85 (s, 3H) | 16.9 (SMe), 185.2 (C-S), 195.1 (C-N) |
| Phenyl (-Ph) | 7.6-7.8 (m, 3H), 8.3-8.4 (m, 2H) | 128.9, 130.1, 131.9, 134.3, 182.5 (C-S), 196.2 (C-N) |
| 4-Methoxyphenyl | 4.0 (s, 3H), 7.1-7.2 (m, 2H), 8.2-8.3 (m, 2H) | 56.4 (OMe), 115.3, 124.1, 132.2, 164.8, 181.9 (C-S), 195.8 (C-N) |
Note: Data is for the perchlorate salts, which are more stable and soluble for NMR analysis than the chloride salts.[1]
Table 2: Mass Spectrometry Data for 4-Substituted-1,2,3,5-Dithiadiazolyl Radicals
| Substituent (R) | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Adamantyl | 239 (M⁺) | 160 (M⁺ - S₂N), 135 (Adamantyl cation), 104 (CNSSN⁺)[2] |
1,2,5-Thiadiazoles
These heterocycles can be synthesized from the reaction of this compound with various precursors, or via the rearrangement of other sulfur-nitrogen heterocycles like dithiazolium salts.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for 4-Substituted-3-chloro-1,2,5-thiadiazoles (in CDCl₃) [1]
| Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phenyl (-Ph) | 7.5-7.6 (m, 3H), 7.9-8.0 (m, 2H) | 128.9, 129.3, 131.5, 132.8, 150.1 (C-Cl), 154.2 (C-Ph) |
| 4-Methoxyphenyl | 3.9 (s, 3H), 7.0 (d, 2H), 7.9 (d, 2H) | 55.6 (OMe), 114.5, 125.1, 131.0, 150.3 (C-Cl), 153.8 (C-Ar), 162.4 (C-OMe) |
| Methylthio (-SMe) | 2.7 (s, 3H) | 18.2 (SMe), 148.9 (C-Cl), 160.5 (C-SMe) |
Table 4: IR Spectroscopic Data for Substituted 1,2,5-Thiadiazoles (cm⁻¹)
| Compound | C=N Stretch | Ring Vibrations | Reference |
| 3,4-dichloro-1,2,5-thiadiazole | ~1550 | 1387, 1119, 1047, 871 | [3] |
| 3-chloro-4-phenyl-1,2,5-thiadiazole | ~1540 | 1450, 1320, 1080, 850 | [1] |
| 3-chloro-4-fluoro-1,2,5-thiadiazole | 1573, 1488 | 1334, 1193, 873, 813 | [4] |
Experimental Protocols
Synthesis of 4-Substituted-1,2,3,5-Dithiadiazolium Chlorides from Nitrile Sulfides and this compound[2]
This protocol describes a general procedure for the cycloaddition reaction between in situ generated nitrile sulfides and this compound.
Materials:
-
Appropriate 1,3,4-oxathiazol-2-one (precursor to nitrile sulfide)
-
Trithiazyl trichloride ((NSCl)₃)
-
Chlorobenzene (C₆H₅Cl)
-
Nitrogen gas (N₂)
Procedure:
-
A solution of the 1,3,4-oxathiazol-2-one (approx. 40 mmol) and trithiazyl trichloride (providing approx. 50 mmol of NSCl) in chlorobenzene (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
The reaction mixture is heated to reflux for 20 hours under a nitrogen atmosphere. The color of the solution typically changes from yellow to green, then dark brown, and finally to a clear orange solution with a yellow-orange precipitate.
-
After cooling to room temperature, the air-sensitive solid product is collected by filtration under a nitrogen atmosphere.
-
The solid is ground to a fine powder and transferred to a sublimation apparatus. It is heated to 100 °C under vacuum (10⁻³ mmHg) to remove any residual solvent and elemental sulfur.
-
The purified 1,2,3,5-dithiadiazolium chloride is obtained as a yellow-white solid.
Conversion of 5-Substituted-4-chloro-1,2,3-dithiazolium Chlorides to 4-Substituted-3-chloro-1,2,5-thiadiazoles[1][2]
This protocol outlines the rearrangement of dithiazolium salts to the corresponding thiadiazoles using aqueous ammonia.
Materials:
-
5-Substituted-4-chloro-1,2,3-dithiazolium chloride
-
Acetonitrile (CH₃CN)
-
33% Aqueous ammonia (NH₃)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A suspension of the 5-substituted-4-chloro-1,2,3-dithiazolium chloride (0.5 mmol) in acetonitrile (30 mL) is stirred at room temperature.
-
Aqueous ammonia (33%, 0.4 mL) is added to the suspension.
-
The mixture is stirred at room temperature for 1 hour, during which a color change is typically observed.
-
The reaction mixture is then heated to reflux (approx. 80 °C) for 1 hour.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the pure 4-substituted-3-chloro-1,2,5-thiadiazole.
Alternative Synthetic Routes and Comparative Analysis
While this compound is a key reagent for the synthesis of these sulfur-nitrogen heterocycles, alternative methods exist. For instance, 1,2,5-thiadiazoles can also be synthesized from the reaction of α-diamines with sulfur monochloride or from monosubstituted glyoximes and sulfur monochloride.[5]
Comparison with Alternatives:
-
Reagent Handling: this compound can be hazardous and moisture-sensitive. Alternative reagents like sulfur monochloride also require careful handling.
-
Scope and Yields: The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic ring. Yields can vary significantly between different methods.
-
Spectroscopic Equivalence: Regardless of the synthetic route, the spectroscopic data (NMR, IR, MS) for a specific product should be identical. Therefore, the data presented in this guide can be used to identify these compounds irrespective of their synthetic origin.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a general workflow for spectroscopic analysis.
Caption: Reaction pathway for the formation of 1,2,3,5-dithiadiazolium chlorides.
Caption: Conversion of dithiazolium salts to 1,2,5-thiadiazoles.
Caption: General workflow for the synthesis and spectroscopic identification.
References
- 1. scispace.com [scispace.com]
- 2. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of S-N Radicals: Thiazyl Chloride vs. Alternative Precursors
For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfur-nitrogen (S-N) radicals is crucial for exploring novel molecular materials and therapeutic agents. This guide provides an objective comparison of the efficacy of thiazyl chloride (NSCl) against other common precursors in the synthesis of 1,2,3,5-dithiadiazolyl radicals, a prominent class of S-N radicals. The comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable synthetic strategy.
The stability and unique electronic properties of S-N radicals make them attractive targets for materials science and medicinal chemistry. The synthesis of these radicals, however, can be challenging, with the choice of precursor significantly impacting the overall efficiency and yield. This guide focuses on the comparative efficacy of two primary routes to the exemplary 4-phenyl-1,2,3,5-dithiadiazolyl radical ([PhCNSSN]•), a well-studied S-N radical.
Comparative Analysis of Synthetic Routes
The synthesis of 1,2,3,5-dithiadiazolyl radicals typically proceeds through a two-step process: the formation of a dithiadiazolium salt precursor, followed by its reduction to the neutral radical. Here, we compare two key methods for the synthesis of the [PhCNSSN]• radical, starting from different precursors.
Table 1: Quantitative Comparison of Synthetic Routes to 4-phenyl-1,2,3,5-dithiadiazolyl Radical
| Parameter | Method 1: this compound Precursor | Method 2: Amidine-Derived Precursor |
| Starting Materials | Benzonitrile, this compound (NSCl) | Benzonitrile, Lithium bis(trimethylsilyl)amide, Sulfur Dichloride (SCl₂) |
| Intermediate | 4-phenyl-1,2,3,5-dithiadiazolium chloride | N,N'-bis(trimethylsilyl)benzamidine |
| Reducing Agent | Zinc powder | Zinc powder |
| Overall Yield | Not explicitly reported for this specific radical | 16%[1] |
| Reaction Conditions | Cycloaddition followed by reduction | In-situ formation of silylated amidine, reaction with SCl₂, followed by reduction[1] |
| Key Advantages | Potentially more direct route | Well-documented procedure with a reported yield[1] |
| Key Disadvantages | Specific yield for this radical is not readily available in the literature | Multi-step in-situ process, moderate yield[1] |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are the protocols for the synthesis of the 4-phenyl-1,2,3,5-dithiadiazolyl radical via the two compared routes.
Method 1: Synthesis via this compound (General Procedure)
While a specific yield for the 4-phenyl-1,2,3,5-dithiadiazolyl radical using this method is not detailed in the available literature, a general procedure involves a cycloaddition reaction between a nitrile sulfide and this compound, followed by reduction. The nitrile sulfide is typically generated in situ from an appropriate precursor, such as an oxathiazolone.
Step 1: Formation of 4-phenyl-1,2,3,5-dithiadiazolium chloride A solution of the precursor to phenyl nitrile sulfide is treated with this compound (NSCl) in an inert solvent. The resulting cycloaddition reaction forms the 4-phenyl-1,2,3,5-dithiadiazolium chloride as a precipitate.
Step 2: Reduction to the [PhCNSSN]• radical The isolated 4-phenyl-1,2,3,5-dithiadiazolium chloride is then suspended in a suitable solvent and treated with a reducing agent, such as zinc powder, to yield the neutral 4-phenyl-1,2,3,5-dithiadiazolyl radical.
Method 2: Synthesis via an Amidine-Derived Precursor[1]
This method utilizes the reaction of a silylated benzamidine derivative with sulfur dichloride to form the dithiadiazolium salt, which is then reduced.
Step 1: In-situ formation of N,N'-bis(trimethylsilyl)benzamidine and reaction with SCl₂ To a solution of lithium bis(trimethylsilyl)amide (37.7 mmol) in dry ether (50 ml), benzonitrile (38.7 mmol) is added. The mixture is stirred for 18 hours at room temperature. The reaction is then cooled to 0°C, and sulfur dichloride (94.4 mmol) is added. The mixture is allowed to warm to room temperature and stirred for an additional 3 hours. The resulting yellow precipitate of crude [PhCNSSN]Cl, contaminated with LiCl, is filtered, washed with dry ether, and dried under vacuum.
Step 2: Reduction to the [PhCNSSN]• radical dimer The crude [PhCNSSN]Cl is suspended in dry THF (50 ml), and zinc powder (30.6 mmol) is added. The reaction mixture is stirred for 18 hours at room temperature, during which the solution turns dark purple. The solvent is removed in vacuo, and the resulting dark residue is sublimed at 100-120°C under vacuum (10⁻¹ Torr) to yield [PhCNSSN]₂ as green-black needles. The reported yield for the dimer is 16%.[1]
Visualizing the Synthetic Workflows
To further clarify the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.
Conclusion
This guide provides a comparative overview of two primary synthetic routes to the 1,2,3,5-dithiadiazolyl radical, [PhCNSSN]•. While the this compound-based approach presents a potentially more direct pathway, the amidine-derived method is well-documented with a reported yield for this specific radical.
The choice of precursor will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for multi-step procedures. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to make an informed decision and to successfully synthesize these valuable S-N radicals for their investigations into new materials and therapeutic applications. Further research to quantify the yield of the this compound route for a direct comparison would be highly beneficial to the scientific community.
References
A Comparative Guide to the Gas-Phase Structural Determination of N-S-Cl Connectivity
For Researchers, Scientists, and Drug Development Professionals
The precise determination of molecular structure is a cornerstone of modern chemistry and drug development. For molecules containing the N-S-Cl connectivity, a comprehensive understanding of their gas-phase structure provides invaluable insights into their intrinsic properties, reactivity, and potential as therapeutic agents or synthons. This guide offers an objective comparison of the primary experimental and computational techniques used to elucidate the geometry of these fascinating compounds, using thiazyl chloride (NSCl) as a key example.
Key Techniques for Gas-Phase Structural Analysis
The principal methods for determining the structure of molecules in the gas phase, free from intermolecular interactions, are gas electron diffraction (GED), microwave spectroscopy, and computational chemistry. Each technique offers unique advantages and provides complementary information, leading to a more complete and accurate structural picture when used in conjunction.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Gas Electron Diffraction (GED) | Scattering of a high-energy electron beam by gas-phase molecules. | Internuclear distances, bond angles, and vibrational amplitudes. | Provides direct measurement of average internuclear distances. | Less precise for light atoms and can be challenging for complex molecules. |
| Microwave Spectroscopy | Absorption of microwave radiation by gas-phase molecules, inducing transitions between rotational energy levels. | Rotational constants, from which precise molecular geometries can be derived. | Extremely high precision for determining bond lengths and angles. | Requires the molecule to have a permanent dipole moment. |
| Computational Chemistry | Ab initio and Density Functional Theory (DFT) methods to solve the Schrödinger equation and predict molecular properties. | Optimized molecular geometry (bond lengths, angles), energies, and spectroscopic parameters. | Can be applied to any molecule, provides insights into electronic structure. | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
Comparative Structural Data for this compound (NSCl)
This compound is a well-studied molecule that serves as an excellent case study for comparing the results obtained from different structural determination methods. The experimentally determined and computationally predicted geometric parameters for gas-phase NSCl are summarized below.
| Parameter | Gas Electron Diffraction¹ | Microwave Spectroscopy² |
| N-S Bond Length (r) | 1.449 Å | 1.450 Å |
| S-Cl Bond Length (r) | 2.163 Å | 2.161 Å |
| N-S-Cl Bond Angle (∠) | 117.7° | 117° 42' |
Experimental Protocols
Gas Electron Diffraction (GED)
The GED experiment involves the following key steps:
-
Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the gas stream.
-
Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a photographic plate or a modern detector.
-
Data Analysis: The diffraction pattern, which consists of a series of concentric rings, is analyzed to determine the internuclear distances and bond angles. The analysis involves fitting a theoretical model of the molecule's structure to the experimental data.
Distinguishing Bonding Modes in Thionitrosyl Chloride Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced bonding of metal complexes is critical for predicting their reactivity and designing novel therapeutics. This guide provides a detailed comparison of the M=N=S-Cl (bent) and M-N≡S-Cl (linear) bonding modes in thionitrosyl chloride complexes, supported by spectroscopic and structural data.
The coordination of the thionitrosyl chloride ligand ([NSCl]) to a metal center (M) can result in two possible linkage isomers: a bent M=N=S-Cl geometry and a linear M-N≡S-Cl geometry. The electronic distribution and, consequently, the chemical and physical properties of the complex are significantly influenced by which isomer is formed. Differentiating between these two bonding modes is, therefore, a crucial aspect of their characterization. While the linear M-N≡S-Cl isomer is more commonly observed and well-characterized, the bent M=N=S-Cl isomer is often a metastable or transient species, making its experimental characterization challenging. This guide integrates experimental data for the linear isomer with theoretical predictions for the bent isomer to provide a comprehensive comparison.
Spectroscopic and Structural Differentiation
The primary techniques for distinguishing between the linear and bent isomers are vibrational spectroscopy (Infrared and Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. Each technique provides unique insights into the bonding and structure of the complex.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a powerful tool for probing the nature of the N-S bond. The stretching frequency of this bond is highly sensitive to the overall bonding arrangement within the complex.
| Parameter | M-N≡S-Cl (Linear) | M=N=S-Cl (Bent) | Key Distinguishing Feature |
| ν(N≡S) / ν(N=S) (cm⁻¹) | ~1200 - 1400[1] | (Predicted) ~1000 - 1150 | A significant redshift of the N-S stretching frequency is expected for the bent isomer due to the lower bond order. |
| ν(M-N) (cm⁻¹) | (Predicted) Higher frequency | (Predicted) Lower frequency | The stronger M-N triple bond in the linear isomer results in a higher stretching frequency. |
| ν(S-Cl) (cm⁻¹) | (Predicted) Lower frequency | (Predicted) Higher frequency | The S-Cl bond is expected to be stronger in the bent isomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N NMR spectroscopy, although potentially challenging due to the quadrupolar nature of the ¹⁴N nucleus, can provide direct information about the nitrogen environment.
| Parameter | M-N≡S-Cl (Linear) | M=N=S-Cl (Bent) | Key Distinguishing Feature |
| ¹⁵N Chemical Shift (δ, ppm) | (Predicted) More deshielded | (Predicted) More shielded | The different electronic environments of the nitrogen atom in the linear versus bent arrangement will lead to distinct chemical shifts. |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, allowing for the direct observation of the bonding geometry.
| Parameter | M-N≡S-Cl (Linear) | M=N=S-Cl (Bent) | Key Distinguishing Feature |
| M-N-S Bond Angle | ~170° - 180° | (Predicted) ~120° - 140° | The most unambiguous indicator of the bonding mode. |
| M-N Bond Length (Å) | (Predicted) Shorter | (Predicted) Longer | Reflects the higher bond order in the linear isomer. |
| N-S Bond Length (Å) | (Predicted) Shorter | (Predicted) Longer | Consistent with a triple bond in the linear isomer and a double bond in the bent isomer. |
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the identification of the M=N=S-Cl and M-N≡S-Cl bonding modes in a given complex.
Caption: A flowchart outlining the experimental and analytical steps to differentiate between linear and bent thionitrosyl chloride isomers.
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality data for the accurate characterization of these complexes.
Synthesis of Metal Thionitrosyl Chloride Complexes
A general route to metal thionitrosyl complexes involves the reaction of a metal precursor with a thionitrosylating agent such as trithiazyl chloride, (NSCl)₃, or by sulfur atom transfer to a coordinated nitride ligand. The specific conditions (solvent, temperature, stoichiometry) will vary depending on the metal and its ligand environment.
Example Protocol:
-
A solution of the metal precursor complex in a suitable dry solvent (e.g., dichloromethane, acetonitrile) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
A stoichiometric amount of the thionitrosylating agent, dissolved in the same solvent, is added dropwise to the solution of the metal precursor at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by a suitable technique (e.g., TLC, IR spectroscopy).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired metal thionitrosyl chloride complex.
Infrared (IR) and Raman Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer.
Sample Preparation:
-
IR: Samples can be prepared as KBr pellets, Nujol mulls, or as a solution in a suitable transparent solvent in an IR-transmitting cell.
-
Raman: Solid samples can be analyzed directly, or solutions can be placed in a quartz cuvette.
Data Acquisition:
-
A background spectrum is collected.
-
The spectrum of the sample is recorded over the desired range (typically 4000-400 cm⁻¹ for IR and a similar Raman shift range).
-
Multiple scans are averaged to improve the signal-to-noise ratio.
¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.
Sample Preparation: The ¹⁵N-labeled complex is dissolved in a deuterated solvent in an NMR tube.
Data Acquisition:
-
The spectrometer is tuned to the ¹⁵N frequency.
-
A suitable pulse sequence (e.g., a simple pulse-acquire or a more complex sequence for sensitivity enhancement like INEPT or DEPT if applicable) is used to acquire the spectrum.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which can be substantial for ¹⁵N NMR.
-
The chemical shifts are referenced to a known standard (e.g., liquid ammonia or nitromethane).
Single-Crystal X-ray Diffraction
Instrumentation: A single-crystal X-ray diffractometer.
Sample Preparation: A single crystal of the complex of suitable size and quality is mounted on a goniometer head.
Data Collection and Structure Refinement:
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The diffractometer collects a dataset of diffraction intensities by rotating the crystal in the X-ray beam.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the electronic structure and the observable spectroscopic and structural parameters for the two isomers.
Caption: A diagram showing how the bonding character of each isomer dictates its spectroscopic and structural properties.
References
A Comparative Guide to Thiazyl Halides as Precursors for Sulfur Nitrides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfur nitrides, a class of compounds with unique electronic and structural properties, relies heavily on the choice of appropriate precursors. Thiazyl halides (NSX, where X = F, Cl, Br, I) are a key family of reagents utilized in the formation of various sulfur nitride frameworks, including the foundational tetrasulfur tetranitride (S₄N₄) and the polymeric conductor, polythiazyl ((SN)ₓ). This guide provides a comparative analysis of thiazyl halides as precursors, presenting available experimental data, detailed protocols, and reaction pathways to aid researchers in selecting the optimal synthetic routes.
Performance Comparison of Thiazyl Halide Precursors
The efficacy of a thiazyl halide as a precursor for sulfur nitrides is influenced by factors such as its stability, reactivity, and the desired final product. While comprehensive comparative data across all halides is limited in the literature, this section summarizes the available quantitative information for the most commonly employed thiazyl chloride and fluoride.
Table 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄) using Thiazyl Halide Precursors
| Thiazyl Halide Precursor | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Trithiazyl trichloride ((NSCl)₃) | Mercury (Hg) | Carbon disulfide (CS₂) | Stirring at room temperature for 12 hours | ~65 | [1] |
| Thiazyl Fluoride (NSF) / Thiazyl Trifluoride (NSF₃) | Data not available for direct synthesis of S₄N₄ | - | - | - | - |
Table 2: Synthesis of Polythiazyl ((SN)ₓ) using Thiazyl Halide Precursors
| Thiazyl Halide Precursor | Intermediate | Reagents for Intermediate | Subsequent Reagents | Yield (%) | Reference |
| Trithiazyl trifluoride ((NSF)₃) | Trithiazyl trichloride ((NSCl)₃) | Chlorine (Cl₂) | Sodium azide (NaN₃) | Not specified | [2] |
| Trithiazyl trichloride ((NSCl)₃) | - | Iron filings | Nitromethane | Not specified | [2] |
Note: The synthesis of polythiazyl from thiazyl halides often proceeds through the formation of other sulfur nitride intermediates, such as S₂N₂. The yields reported in the literature for the overall conversion are often not detailed for each step.
Reactivity of Thiazyl Bromide and Iodide
There is a notable scarcity of research on the use of thiazyl bromide (NSBr) and thiazyl iodide (NSI) as precursors for the synthesis of binary sulfur nitrides like S₄N₄ and (SN)ₓ. However, their reactivity with existing sulfur nitrides has been explored to some extent. For instance, the reaction of bromine with tetrasulfur tetranitride (S₄N₄) in solution yields thiodithiazyl dibromide (S₃N₂Br₂)[3]. Similarly, iodine reacts with S₄N₄ to produce trithiazyl iodide ((SN)₃I)[3]. These reactions demonstrate the formation of different sulfur nitride species but do not utilize the thiazyl halides as starting materials for the core sulfur nitride cage or polymer. The preparation of organic derivatives such as benzothiazyl sulphur bromide and iodide has been reported, but this is outside the scope of binary sulfur nitride synthesis.
Alternative Precursors for Sulfur Nitride Synthesis
For a comprehensive comparison, it is valuable to consider alternative, non-thiazyl halide precursors for key sulfur nitrides.
Table 3: Selected Alternative Syntheses of Tetrasulfur Tetranitride (S₄N₄)
| Precursors | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Disulfur dichloride (S₂Cl₂) | Ammonia (NH₃) | Carbon tetrachloride (CCl₄) | 0 °C | Up to 52.2 | [4] |
| Disulfur dichloride (S₂Cl₂) | Ammonium chloride (NH₄Cl) | - | - | Not specified | [5] |
Experimental Protocols
Synthesis of Tetrasulfur Tetranitride (S₄N₄) from Trithiazyl Trichloride ((NSCl)₃)
This procedure is based on the reduction of trithiazyl trichloride with mercury[1].
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve trithiazyl trichloride in carbon disulfide (CS₂).
-
Addition of Reducing Agent: Add metallic mercury to the solution.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: After the reaction is complete, filter the mixture to remove mercury and mercury(I) chloride.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain crude S₄N₄.
-
Purification: Recrystallize the crude product from a suitable solvent like benzene or toluene to yield pure, orange crystals of S₄N₄.
Synthesis of Tetrasulfur Tetranitride (S₄N₄) from Disulfur Dichloride (S₂Cl₂) and Ammonia (NH₃)
This protocol is an optimized version for the synthesis of S₄N₄[4].
-
Reaction Setup: In a three-necked flask fitted with a stirrer, a gas inlet, and a drying tube, add carbon tetrachloride (CCl₄) and cool the flask to 0 °C in an ice bath.
-
Addition of Reactant: While stirring vigorously, introduce a stream of dry ammonia gas (NH₃) into the solution of disulfur dichloride (S₂Cl₂) in CCl₄.
-
Reaction: Continue the reaction at 0 °C until the formation of an orange-red precipitate is complete.
-
Work-up: Filter the reaction mixture to collect the precipitate, which contains S₄N₄, sulfur, and ammonium chloride.
-
Purification:
-
Wash the precipitate with water to remove ammonium chloride.
-
Extract the residue with dioxane to remove elemental sulfur.
-
Recrystallize the remaining solid from benzene to obtain pure S₄N₄.
-
Reaction Pathway Visualizations
The following diagrams illustrate the synthetic pathways from thiazyl halides to key sulfur nitrides.
Caption: Synthesis of S₄N₄ from (NSCl)₃.
Caption: Synthesis of (SN)ₓ from (NSF)₃.
Conclusion
This comparative guide highlights the utility of thiazyl halides as precursors in sulfur nitride chemistry. This compound, particularly in its trimeric form, is a well-established and effective precursor for S₄N₄, with documented high yields. While thiazyl fluoride is also a key reagent in the synthesis of sulfur-nitrogen compounds, its direct application for the preparation of S₄N₄ is less reported. A significant research gap exists concerning the application of thiazyl bromide and iodide as precursors for common sulfur nitrides. The provided experimental protocols and reaction pathway diagrams offer a practical resource for researchers in the field. For the synthesis of S₄N₄, the alternative route from disulfur dichloride and ammonia presents a viable option with good yields. Future research into the reactivity of heavier thiazyl halides could open new and efficient pathways to novel sulfur nitride materials.
References
A Comparative Crystallographic Analysis of Trithiazyl Trichloride and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray crystallographic data of trithiazyl trichloride ((NSCl)₃) with other key sulfur-nitrogen and analogous organic heterocyclic compounds. The structural data presented herein is crucial for understanding the bonding, reactivity, and potential applications of these compounds in various fields, including materials science and as precursors for novel chemical entities.
Introduction to Trithiazyl Trichloride ((NSCl)₃)
Trithiazyl trichloride, (NSCl)₃, is an inorganic heterocyclic compound composed of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom. It is a key precursor in the synthesis of a wide variety of other sulfur-nitrogen compounds.[1][2] The determination of its precise molecular structure through single-crystal X-ray crystallography has been fundamental to understanding its chemical properties and reactivity.
Comparative Crystallographic Data
The molecular geometry of (NSCl)₃ is often compared with its fluoride analogue, (NSF)₃, its common precursor, tetrasulfur tetranitride (S₄N₄), and its organic isostere, cyanuric chloride (C₃N₃Cl₃), to elucidate the effects of substituent electronegativity and ring composition on the overall structure.
| Property | Trithiazyl Trichloride ((NSCl)₃) | Trithiazyl Trifluoride ((NSF)₃) | Tetrasulfur Tetranitride (S₄N₄) | Cyanuric Chloride (C₃N₃Cl₃) |
| Molecular Formula | S₃N₃Cl₃ | S₃N₃F₃ | S₄N₄ | C₃N₃Cl₃ |
| Ring Conformation | Puckered (Chair-like)[1][2] | Puckered (Chair) | Cage-like ("Extreme Cradle")[3] | Planar |
| Symmetry | C₃v[1][2] | C₃v | D₂d[3] | D₃h |
| S-N Bond Length (Å) | 1.605[1][2] | 1.592 | 1.623 | N/A |
| S-X Bond Length (Å) | 2.08 (S-Cl)[1][2] | 1.619 (S-F) | N/A | N/A |
| C-N Bond Length (Å) | N/A | N/A | N/A | ~1.33 |
| C-Cl Bond Length (Å) | N/A | N/A | N/A | ~1.72 |
| Bond Angles (°) | ∠NSN ≈ 113, ∠SNS ≈ 123 | ∠NSN = 113.3, ∠SNS = 123.5 | ∠NSN ≈ 105.3, ∠SNS ≈ 114.2[4] | ∠NCN ≈ 126, ∠CNC ≈ 114 |
| Substituent Position | All Cl atoms are cis to the ring[1] | All F atoms are in axial positions | N/A | In-plane |
Experimental Protocols
The crystallographic data presented in this guide are obtained through single-crystal X-ray diffraction. The following is a generalized experimental protocol for the structural determination of compounds like trithiazyl trichloride.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: High-quality single crystals of the compound of interest are grown. For (NSCl)₃, this is typically achieved by slow sublimation or by recrystallization from a suitable inert solvent like carbon tetrachloride or dichloromethane.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is often coated in an inert oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector. A full sphere of diffraction data is collected to ensure completeness.
-
Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides the precise bond lengths, bond angles, and other crystallographic parameters.
Visualizations
The following diagrams illustrate the synthesis of trithiazyl trichloride, its molecular structure, and the general workflow of an X-ray crystallography experiment.
Caption: Synthesis of Trithiazyl Trichloride from Tetrasulfur Tetranitride.
Caption: Molecular Structure of Trithiazyl Trichloride ((NSCl)₃).
Caption: Workflow for Single-Crystal X-ray Crystallography.
References
Safety Operating Guide
Personal protective equipment for handling Thiazyl chloride
This guide provides critical safety protocols and logistical information for the handling and disposal of Thiazyl chloride, tailored for research scientists and drug development professionals. Adherence to these procedures is paramount to ensure personal safety and mitigate laboratory hazards.
Hazard Identification and Exposure Limits
This compound is a corrosive substance that is toxic if inhaled and causes severe skin burns and eye damage.[1][2] It reacts violently with water, liberating toxic gases.[1][2][3][4]
Occupational Exposure Limits:
| Regulatory Body | Exposure Limit |
| NIOSH | 1 ppm (Ceiling)[5] |
| ACGIH | 1 ppm (Ceiling)[5] 0.2 ppm (Ceiling)[6] |
Note: The occupational exposure limit value should not be exceeded at any point during work exposure.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against the hazards of this compound. All personnel must be trained in the proper use and removal of their PPE.
2.1. Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye and Face | Tightly fitting safety goggles are mandatory.[4] A face shield (minimum 8 inches) should be worn in conjunction with goggles.[4][7][8] |
| Skin and Body | Wear solvent-resistant gloves and clothing to prevent skin exposure.[5] A full protective suit and boots may be necessary for large-scale operations or in the event of a spill.[8] |
| Respiratory | Work should be conducted in a chemical fume hood.[3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator is required.[3][8] A self-contained breathing apparatus may be necessary for emergency situations.[3][4] |
2.2. Glove Selection and Use
-
Handle with gloves inspected for integrity before each use.[4]
-
Use proper glove removal technique, avoiding contact with the outer surface of the glove.[4]
-
Dispose of contaminated gloves in accordance with institutional and local regulations.[4]
-
After handling, wash and dry hands thoroughly.[4]
Operational and Handling Plan
3.1. General Handling
-
Always handle this compound within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][8]
-
Avoid inhalation of vapor or mist.[4]
-
Do not allow the substance to come into contact with water or moisture.[2][3]
-
Containers should be opened and handled with care, and resealed tightly after use.[1][4]
3.2. Storage
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][4]
-
Store away from incompatible materials such as acids, bases, water, strong oxidizing agents, alcohols, and amines.[3]
Emergency Response Protocols
Immediate and appropriate action is crucial in the event of an emergency.
4.1. Exposure Response
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[1][3] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[3][6] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][8] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[1][3] |
4.2. Spill Response
-
Minor Spill:
-
Evacuate non-essential personnel from the area.[5]
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand, vermiculite, or earth.[4][5] Do not use water.[5]
-
Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[3][4]
-
Ventilate the area and decontaminate the spill site.
-
-
Major Spill:
-
Evacuate the area immediately.[4]
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be placed in sealed, properly labeled containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
